Product packaging for Procyanidin B3(Cat. No.:CAS No. 23567-23-9)

Procyanidin B3

Cat. No.: B1679152
CAS No.: 23567-23-9
M. Wt: 578.5 g/mol
InChI Key: XFZJEEAOWLFHDH-AVFWISQGSA-N
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Description

Procyanidin B3 is a proanthocyanidin consisting of two molecules of (+)-catechin joined by a bond between positions 4 and 8' in alpha-configuration. It can be found in red wine, in barley, in beer, in peach or in Jatropha macrantha, the Huanarpo Macho. It has a role as a metabolite, an antioxidant, an anti-inflammatory agent and an EC 2.3.1.48 (histone acetyltransferase) inhibitor. It is a hydroxyflavan, a proanthocyanidin, a biflavonoid and a polyphenol. It is functionally related to a (+)-catechin.
This compound has been reported in Camellia sinensis, Paeonia obovata, and other organisms with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H26O12 B1679152 Procyanidin B3 CAS No. 23567-23-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-20(37)24-23(8-13)41-29(12-2-4-16(33)19(36)6-12)27(40)26(24)25-21(38)10-17(34)14-9-22(39)28(42-30(14)25)11-1-3-15(32)18(35)5-11/h1-8,10,22,26-29,31-40H,9H2/t22-,26-,27-,28+,29+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFZJEEAOWLFHDH-AVFWISQGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](OC2=C1C(=CC(=C2[C@H]3[C@@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60178193
Record name Procyanidin B3
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Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23567-23-9
Record name Procyanidin B3
Source CAS Common Chemistry
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Record name Procyanidin B3
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Record name Procyanidin B3
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Record name Procyanidin B3 from barley
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Record name PROCYANIDIN B3
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Record name Procyanidin B3
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Chemical Structure Elucidation of Procyanidin B3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the methodologies and data integral to the chemical structure elucidation of Procyanidin B3, a dimeric B-type proanthocyanidin. This compound is of significant interest in various fields due to its antioxidant, anti-inflammatory, and potential therapeutic properties.[1][2][3] A precise understanding of its structure is paramount for structure-activity relationship (SAR) studies and further drug development.

Chemical Structure of this compound

This compound is a biflavonoid consisting of two (+)-catechin units.[1] The two monomers are linked via a C4-C8 bond with an alpha configuration (4α→8).[1][4] The systematic IUPAC name for this compound is (2R,3S)-2-(3,4-dihydroxyphenyl)-8-[(2R,3S,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol.[1] Its molecular formula is C30H26O12, with a molar mass of 578.52 g/mol .[4]

Elucidation_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Confirmation A Plant Material Extraction B Solvent Partitioning A->B C Chromatography (HSCCC/HPLC) B->C D Pure this compound C->D E Mass Spectrometry (HRMS, MS/MS) D->E F NMR Spectroscopy (1D & 2D) D->F G Molecular Formula Fragmentation Pattern E->G H Proton & Carbon Signals Connectivity F->H I Data Integration & Structure Proposal G->I H->I J Final Structure of this compound I->J HMBC_Correlations cluster_upper cluster_lower upper Upper Unit lower Lower Unit upper->lower (4α→8) Linkage H4 H-4 C7 C-7 H4->C7 HMBC Correlation C8 C-8 H4->C8 HMBC Correlation C8a C-8a H4->C8a HMBC Correlation

References

Unveiling the Early Biological Activities of Procyanidin B3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of early scientific studies on the biological effects of Procyanidin B3, a naturally occurring flavonoid. The information is tailored for researchers, scientists, and professionals in drug development, offering a comprehensive overview of its multifaceted activities. This document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the involved signaling pathways to facilitate a deeper understanding of this compound's therapeutic potential.

Quantitative Data Summary

The following tables present a consolidated view of the quantitative findings from early research on this compound and related procyanidins, highlighting their antioxidant, anti-inflammatory, anticancer, and skin health-promoting effects.

Table 1: Antioxidant Activity
Assay TypeCompoundConcentrationAntioxidant EffectSource
ABTS Radical ScavengingSea Buckthorn Procyanidins10 µg/mL4.8 times higher scavenging rate than Vitamin C[1]
Table 2: Anti-inflammatory Activity
Cell Line/ModelCompoundConcentrationEffectSource
Jurkat T cellsDimeric Procyanidins17.2 µM59% decrease in PMA-induced IL-2 production[2]
Hodgkin and Reed-Sternberg cell linesProcyanidin B225 µM35-47% decrease in NF-κB-DNA binding
THP-1 macrophagesCyanidin-3-O-beta-glucosideDose-dependentInhibition of LPS-induced iNOS and COX-2 mRNA and protein expression[3]
Table 3: Anticancer Activity
Cell LineCompoundConcentrationEffectSource
PC-3 (Prostate Cancer)Procyanidin300 µg/mL44.86% apoptosis after 24 hours
DU145 (Prostate Cancer)Grape Seed Proanthocyanidins20-80 µg/mLInhibition of MMP-2 and MMP-9 expression[4]
Human Breast Cancer CellsCacao Procyanidin Pentamers100 µg/mLInduction of apoptosis
B16 Melanoma & BALB-MC.E12 Mammary TumorApple Procyanidin Fractions (Pentamer and higher)Not specifiedHigh TUNEL-positive rates (85.4%, 96.8%, and 98.2%)
Table 4: Effects on Skin Health
Study TypeCompound/TreatmentDurationEffect on Collagen/ElastinSource
In vivo (Human)Bioactive Collagen Peptides (Oral)8 weeks65% increase in procollagen type I, 18% increase in elastin[5]
In vitro (Human Dermal Fibroblasts)Collagen PeptidesNot specified35.2% to 42.1% increase in elastin gene expression[6]
In vitro (Human Dermal Fibroblasts)SOD3 TreatmentNot specified2.14-fold increase in type I collagen secretion[7]
In vitro (Human Dermal Fibroblasts)Ginsenoside Rb124 hours1.8-fold increase in COL1A1 mRNA expression[8]

Detailed Experimental Protocols

This section outlines the methodologies employed in key experiments to elucidate the biological effects of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is a standard procedure to evaluate the antioxidant activity of a compound.

Principle: DPPH is a stable free radical that absorbs light at 517 nm. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of absorbance.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. The solution should be freshly prepared and protected from light.

  • Sample Preparation: this compound is dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is mixed with various concentrations of the this compound solution. A control containing only the solvent and DPPH solution is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each mixture is measured at 517 nm using a spectrophotometer.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the sample concentrations.

Cell Culture and Treatment for In Vitro Assays

Cell Lines: Various cell lines are used depending on the biological effect being studied. For example, Jurkat T cells for inflammation studies, PC-3 and DU145 for prostate cancer research, and human dermal fibroblasts for skin aging studies.

Culture Conditions: Cells are typically cultured in appropriate media (e.g., RPMI-1640 for Jurkat, DMEM for fibroblasts) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

Treatment Protocol:

  • Cells are seeded in culture plates or flasks and allowed to adhere and grow to a certain confluency (e.g., 70-80%).

  • The culture medium is then replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).

  • For studies involving stimulation, cells may be pre-treated with this compound for a specific duration (e.g., 1-2 hours) before being stimulated with an agonist (e.g., PMA for Jurkat cells, LPS for macrophages).

  • Following the treatment period, cells are harvested for downstream analysis such as apoptosis assays or Western blotting.

Western Blot Analysis for Signaling Pathways

Western blotting is a key technique to investigate the effect of this compound on protein expression and signaling pathways.

Protocol Outline:

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

  • Protein Quantification: The concentration of the extracted proteins is determined using a protein assay, such as the Bradford or BCA assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) based on their molecular weight.

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., phospho-NF-κB p65, phospho-p38 MAPK, Smad2/3) overnight at 4°C.

  • Secondary Antibody Incubation: After washing to remove unbound primary antibody, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The intensity of the bands is quantified using densitometry software.

  • Normalization: The expression of the target protein is typically normalized to a loading control protein, such as β-actin or GAPDH, to ensure equal protein loading.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows influenced by this compound.

NF_kB_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pro-inflammatory\nStimuli (e.g., PMA, LPS) Pro-inflammatory Stimuli (e.g., PMA, LPS) IKK IKK Pro-inflammatory\nStimuli (e.g., PMA, LPS)->IKK IκBα IκBα IKK->IκBα Phosphorylation NF-κB\n(p65/p50) NF-κB (p65/p50) IκBα->NF-κB\n(p65/p50) Releases NF-κB_nucleus NF-κB (p65/p50) NF-κB\n(p65/p50)->NF-κB_nucleus Translocation Procyanidin_B3_Cytoplasm This compound Procyanidin_B3_Cytoplasm->IKK Inhibits Procyanidin_B3_Cytoplasm->NF-κB\n(p65/p50) Inhibits DNA binding Gene_Expression Pro-inflammatory Gene Expression (IL-2, COX-2, iNOS) NF-κB_nucleus->Gene_Expression Induces

Caption: this compound inhibits the NF-κB signaling pathway.

MAPK_Signaling_Pathway cluster_mapk MAPK Cascade Stress Stimuli Stress Stimuli MAPKKK MAPKKK Stress Stimuli->MAPKKK Procyanidin_B3 Procyanidin_B3 MAPKK (MEK) MAPKK (MEK) Procyanidin_B3->MAPKK (MEK) Inhibits MAPKKK->MAPKK (MEK) MAPK (ERK, p38, JNK) MAPK (ERK, p38, JNK) MAPKK (MEK)->MAPK (ERK, p38, JNK) Cellular Response Inflammation, Proliferation, Apoptosis MAPK (ERK, p38, JNK)->Cellular Response

Caption: this compound modulates the MAPK signaling cascade.

TGF_beta_Smad_Signaling_Pathway cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGF-β TGF-β TGF-β Receptor TGF-β Receptor TGF-β->TGF-β Receptor Procyanidin_B3 Procyanidin_B3 Procyanidin_B3->TGF-β Receptor Activates Smad2/3 Smad2/3 TGF-β Receptor->Smad2/3 Phosphorylates Smad Complex Smad2/3-Smad4 Complex Smad2/3->Smad Complex Smad4 Smad4 Smad4->Smad Complex Smad_Complex_nucleus Smad Complex Smad Complex->Smad_Complex_nucleus Translocation Gene_Expression Collagen & Elastin Gene Expression Smad_Complex_nucleus->Gene_Expression Induces

Caption: this compound stimulates the TGF-β/Smad pathway for collagen synthesis.

Experimental_Workflow_Western_Blot Cell_Culture 1. Cell Culture & Treatment with This compound Protein_Extraction 2. Protein Extraction Cell_Culture->Protein_Extraction SDS_PAGE 3. SDS-PAGE Protein_Extraction->SDS_PAGE Transfer 4. Protein Transfer (Blotting) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Antibody_Incubation 6. Primary & Secondary Antibody Incubation Blocking->Antibody_Incubation Detection 7. Chemiluminescent Detection Antibody_Incubation->Detection Analysis 8. Data Analysis (Densitometry) Detection->Analysis

Caption: A typical experimental workflow for Western blot analysis.

References

Procyanidin B3: A Technical Overview of its Molecular Characteristics and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin B3, a naturally occurring polyphenolic compound, has garnered significant attention within the scientific community for its potential therapeutic applications. This dimeric proanthocyanidin, found in various plant sources such as red wine, barley, and peaches, exhibits a range of biological activities, including antioxidant and anti-inflammatory properties.[1] This technical guide provides an in-depth look at the core molecular features of this compound, outlines a typical experimental workflow for its analysis, and touches upon its known biological interactions.

Core Molecular Data

A clear understanding of the fundamental physicochemical properties of this compound is essential for any research or drug development endeavor. The key quantitative data for this compound are summarized below.

PropertyValueSource
Molecular FormulaC₃₀H₂₆O₁₂[1][2][3][4][5]
Molar Mass578.526 g/mol [1][2]
CAS Number23567-23-9[1][2][4]

Experimental Protocols: Identification and Quantification

The analysis of this compound in various matrices typically involves chromatographic and spectrometric techniques to ensure accurate identification and quantification.

High-Performance Liquid Chromatography (HPLC)

A prevalent method for the analysis of this compound is High-Performance Liquid Chromatography, often coupled with a Diode-Array Detector (DAD) or an Evaporative Light Scattering Detector (ELSD).[2]

Methodology:

  • Column: A C18 reversed-phase column is commonly employed for the separation of polyphenolic compounds like this compound.

  • Mobile Phase: A gradient elution is typically used, involving a mixture of two solvents. For instance, Solvent A could be water with a small percentage of formic acid (e.g., 0.1%) to improve peak shape, and Solvent B could be acetonitrile or methanol, also with 0.1% formic acid.

  • Gradient Program: The elution may start with a low percentage of Solvent B, which is gradually increased over the course of the run to elute compounds with increasing hydrophobicity.

  • Detection:

    • DAD: Allows for the monitoring of absorbance at multiple wavelengths, which can aid in the identification of this compound based on its characteristic UV-Vis spectrum.

    • ELSD: A universal detector that is not dependent on the chromophoric properties of the analyte, making it suitable for quantification.

  • Quantification: External or internal standard calibration curves are generated using a certified reference standard of this compound to determine the concentration in the sample.

Mass Spectrometry (MS)

For definitive identification and structural confirmation, Mass Spectrometry is indispensable.[2]

Methodology:

  • Ionization Source: Electrospray ionization (ESI) is a common choice for the analysis of polar molecules like this compound, typically operated in negative ion mode.

  • Mass Analyzer: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap, to measure the mass-to-charge ratio (m/z) of the parent ion and its fragments.

  • Tandem MS (MS/MS): To further confirm the identity, fragmentation of the parent ion is induced, and the resulting product ions are analyzed. This fragmentation pattern provides a structural fingerprint of the molecule.

Workflow and Pathway Diagrams

Visualizing experimental processes and biological interactions is crucial for a comprehensive understanding. The following diagrams illustrate a typical workflow for this compound analysis and a known signaling pathway it influences.

experimental_workflow sample Sample Preparation (e.g., Extraction from plant material) hplc HPLC Separation (C18 column, gradient elution) sample->hplc detection Detection (DAD and/or ELSD) hplc->detection ms Mass Spectrometry (ESI-MS/MS for confirmation) hplc->ms data Data Analysis (Quantification and Identification) detection->data ms->data

Fig. 1: A generalized experimental workflow for the analysis of this compound.

signaling_pathway pro_b3 This compound hat Histone Acetyltransferase (HAT) (e.g., p300) pro_b3->hat inhibits acetylation Histone Acetylation hat->acetylation promotes gene Gene Expression acetylation->gene regulates

Fig. 2: this compound as an inhibitor of the Histone Acetyltransferase signaling pathway.

This compound has been identified as an inhibitor of histone acetyltransferase (HAT).[1] By inhibiting HAT enzymes like p300, it can modulate the acetylation of histones and other proteins, thereby influencing gene expression. This mechanism is an area of active investigation for its potential therapeutic implications in various diseases.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Stereochemistry of Procyanidin B3 and its Isomers

This technical guide provides a comprehensive overview of the stereochemistry of this compound and its related isomers. Procyanidins, a class of proanthocyanidins, are oligomeric flavonoids composed of (+)-catechin and/or (-)-epicatechin units. Their complex stereochemistry plays a crucial role in their biological activity, making a thorough understanding essential for research and development in pharmacology and medicinal chemistry.

Introduction to Procyanidin Stereochemistry

Procyanidins are dimers, trimers, or higher polymers of flavan-3-ol monomers, primarily (+)-catechin and (-)-epicatechin. They are classified into A-type and B-type based on the nature of the interflavan linkage. B-type procyanidins, the focus of this guide, possess a single C-C bond between the flavan-3-ol units.[1] The stereochemical complexity of these molecules arises from:

  • The inherent chirality of the monomeric units: Both catechin and epicatechin have multiple chiral centers.

  • The position of the interflavan linkage: The most common linkages are C4-C8 and C4-C6.

  • The stereochemistry (α or β) of the interflavan linkage at position C4.

This compound: The Archetypal Homodimer

This compound is a B-type proanthocyanidin that serves as a fundamental example of procyanidin stereochemistry.[2] It is a homodimer composed exclusively of two (+)-catechin units.

  • Structure: The two (+)-catechin units are linked via a C4-C8 bond.[3]

  • Linkage Stereochemistry: The bond connecting the upper (extending) unit at C4 to the lower (terminal) unit at C8 has an α configuration .[3]

  • Systematic Name: (2R,2′R,3S,3′S,4S)-2,2′-Bis(3,4-dihydroxyphenyl)-3,3′,4,4′-tetrahydro-2H,2′H-[4,8′-bi-1-benzopyran]-3,3′,5,5′,7,7′-hexol.[2][3]

  • Shorthand Notation: (+)-Catechin-(4α→8)-(+)-catechin.[2][4]

This compound is found in various natural sources, including barley, beer, red wine, and peaches.[2]

Key Isomers of this compound

Isomerism in dimeric procyanidins is determined by the constituent monomers and the nature of the interflavan bond. The primary isomers of this compound are other B-type dimers that differ in monomer composition, linkage position, or linkage stereochemistry. The most common B-type procyanidins are B1, B2, B3, and B4.[1]

  • Procyanidin B1: A heterodimer of (-)-epicatechin and (+)-catechin linked by a 4β→8 bond.[5]

  • Procyanidin B2: A homodimer of two (-)-epicatechin units linked by a 4β→8 bond.[6][7][8] It is one of the most widely studied procyanidins.

  • Procyanidin B4: A heterodimer of (+)-catechin and (-)-epicatechin linked by a 4α→8 bond.[5]

  • Procyanidin B6: A homodimer of two (+)-catechin units, but with a 4α→6 linkage.[5]

The diagram below illustrates the stereochemical relationships between this compound and its principal isomers based on their monomeric units and linkage type.

G cluster_monomers Monomeric Units cluster_dimers Dimeric Procyanidins (Isomers) Catechin (+)-Catechin B3 This compound ((+)-Catechin-(4α→8)-(+)-Catechin) Catechin->B3 Homodimer B1 Procyanidin B1 ((-)-Epicatechin-(4β→8)-(+)-Catechin) Catechin->B1 Heterodimer B4 Procyanidin B4 ((+)-Catechin-(4α→8)-(-)-Epicatechin) Catechin->B4 Heterodimer B6 Procyanidin B6 ((+)-Catechin-(4α→6)-(+)-Catechin) Catechin->B6 Homodimer Epicatechin (-)-Epicatechin B2 Procyanidin B2 ((-)-Epicatechin-(4β→8)-(-)-Epicatechin) Epicatechin->B2 Homodimer Epicatechin->B1 Heterodimer Epicatechin->B4 Heterodimer B3->B4 Stereoisomer B3->B6 Positional Isomer (4→8 vs 4→6) B1->B2 Stereoisomer

Caption: Stereochemical relationships of this compound and its isomers.

Quantitative Data

The subtle differences in stereochemistry lead to distinct physicochemical and spectroscopic properties. The following table summarizes key quantitative data for this compound and its common isomers.

Property This compound Procyanidin B2 Procyanidin B1
Molecular Formula C₃₀H₂₆O₁₂C₃₀H₂₆O₁₂C₃₀H₂₆O₁₂
Molar Mass ( g/mol ) 578.52578.52578.52
CAS Number 23567-23-929106-49-820315-25-7
Constituent Units (+)-Catechin, (+)-Catechin(-)-Epicatechin, (-)-Epicatechin(-)-Epicatechin, (+)-Catechin
Interflavan Linkage 4α→84β→84β→8
¹³C NMR (Selected Signals, ppm in CD₃OD) C4: ~37.5, C4': ~72.0C4: ~38.4, C4': ~73.2C4: ~37.9, C4': ~72.9
IC₅₀ Anti-proliferative (HepG2 cells, µM) 38.4N/AN/A

Note: NMR data is approximate and can vary based on solvent and experimental conditions. Anti-proliferative data for this compound from[9].

Experimental Protocols

The isolation, characterization, and synthesis of procyanidins require precise experimental methodologies to preserve their stereochemistry.

A typical workflow involves extraction followed by chromatographic separation.

  • Extraction: Plant material (e.g., grape seeds, cocoa beans) is defatted and extracted with an aqueous organic solvent mixture (e.g., 70% acetone or 80% methanol).

  • Solvent Partitioning: The crude extract is partitioned against a non-polar solvent like hexane to remove lipids, followed by partitioning with ethyl acetate to concentrate the procyanidins.

  • Column Chromatography: The concentrated extract is subjected to column chromatography, often using Sephadex LH-20 or silica gel, to separate compounds based on polarity and size.

  • High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual isomers is achieved using preparative reversed-phase or normal-phase HPLC.[10]

  • Mass Spectrometry (MS): LC-MS/MS is used to determine the molecular weight and fragmentation patterns, which can help identify the monomeric units and the type of linkage (A-type vs. B-type).[9][10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are critical for unambiguously determining the structure, including the linkage position (C4-C8 vs. C4-C6) and the relative stereochemistry of the molecule.[11][12]

  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for determining the absolute configuration of the interflavan linkage (α vs. β). The sign of the Cotton effect in the CD spectrum is characteristic of the linkage stereochemistry.

The diagram below outlines a general experimental workflow for the analysis of procyanidins.

G cluster_workflow Experimental Workflow for Procyanidin Analysis cluster_analysis Structure Elucidation Start Plant Material (e.g., Grape Seeds) Extraction Solvent Extraction (Acetone/Water) Start->Extraction Partitioning Liquid-Liquid Partitioning Extraction->Partitioning ColumnChrom Column Chromatography (e.g., Sephadex LH-20) Partitioning->ColumnChrom HPLC Preparative HPLC ColumnChrom->HPLC IsolatedIsomer Isolated Isomer (e.g., this compound) HPLC->IsolatedIsomer MS Mass Spectrometry (MS) (Molecular Weight, Linkage Type) IsolatedIsomer->MS Analysis NMR NMR Spectroscopy (Connectivity, Relative Stereochemistry) IsolatedIsomer->NMR Analysis CD Circular Dichroism (CD) (Absolute Stereochemistry) IsolatedIsomer->CD Analysis

Caption: General workflow for procyanidin isolation and analysis.

The chemical synthesis of specific procyanidin isomers is challenging due to the need for precise control over regio- and stereoselectivity.

  • Protecting Group Strategy: The hydroxyl groups on both the nucleophilic (lower unit) and electrophilic (upper unit) flavan-3-ol precursors are protected, typically as benzyl ethers.

  • Activation of the Electrophile: A leaving group is introduced at the C4 position of the "upper" catechin unit to make it electrophilic.

  • Lewis Acid-Catalyzed Condensation: The protected nucleophile (e.g., a C8-lithiated or C8-boronic acid derivative of catechin) is reacted with the C4-activated electrophile in the presence of a Lewis acid (e.g., TiCl₄, AgBF₄).[5][13] This step is crucial for controlling the stereochemistry of the new C4-C8 bond.

  • Deprotection: The protecting groups are removed, typically by catalytic hydrogenation, to yield the final procyanidin dimer.[13] Recent advancements have focused on optimizing this process for gram-scale production.[14]

Conclusion

The stereochemistry of this compound and its isomers is a critical determinant of their biological function. Distinctions in the monomeric units, the linkage position, and the stereochemistry of the interflavan bond result in a diverse family of compounds with unique physicochemical properties. For researchers in drug development and natural products chemistry, a mastery of the analytical techniques required to isolate, identify, and characterize these isomers is paramount for harnessing their therapeutic potential. The continued development of stereoselective synthetic routes will further enable detailed structure-activity relationship studies and the creation of novel therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Procyanidin B3 Extraction and Purification from Plant Sources

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Procyanidin B3, a B-type proanthocyanidin, is a natural polyphenolic compound found in various plants, including barley, cocoa, pine bark, and grape seeds.[1][2][3] It is a dimer composed of two (+)-catechin units.[2] this compound has garnered significant interest in the scientific community due to its potent biological activities, which include antioxidant, anti-inflammatory, and anticancer effects.[4][5][6] These properties make it a promising candidate for the development of novel therapeutics and nutraceuticals. This document provides detailed protocols for the extraction and purification of this compound from plant materials, methods for its quantitative analysis, and an overview of its biological activities and associated signaling pathways.

Data Presentation

Table 1: Quantitative Analysis of this compound in Commercial Pine Bark Extract Health Foods
Product TypeProcyanidin B1 and B3 Concentration (mg/g)Relative Standard Deviation (%)
Tablets and Capsules0.43–2.950.77–6.17

Data sourced from heart-cutting HPLC analysis of commercial health foods containing pine bark extract.[7][8][9]

Table 2: HPLC Method Validation for this compound Quantification
ParameterValue
Linearity Range0.31–20.0 μg/mL
Correlation Coefficient (R²)≥0.9999
Limit of Detection (LOD)0.01–0.16 μg/mL
Limit of Quantification (LOQ)0.02–0.49 μg/mL
Recovery97.29–103.59%
Relative Standard Deviation (Precision)0.24–3.95%

Validation data for a simultaneous analytical method of seven phenolics, including this compound, in pine bark extract.[10]

Experimental Protocols

Protocol 1: General Extraction of Procyanidins from Plant Material

This protocol describes a general method for the extraction of procyanidins from plant sources. Optimization of solvent composition and extraction conditions may be required for different plant matrices.

1. Sample Preparation:

  • Dry the plant material (e.g., bark, seeds, leaves) at a controlled temperature (e.g., 40-50°C) to a constant weight.
  • Grind the dried material into a fine powder (e.g., 20-40 mesh).

2. Solvent Extraction:

  • Suspend the powdered plant material in a solvent mixture. A common solvent system is acetone/water (e.g., 70:30 or 80:20 v/v).[11] For enhanced extraction, a 60% hydromethanolic mixture with 1% formic acid can be effective.[12]
  • Use a solid-to-solvent ratio of approximately 1:25 (w/v).[12]
  • Employ an extraction technique such as:
  • Maceration: Stir the mixture at room temperature for a defined period (e.g., 24 hours).
  • Ultrasound-Assisted Extraction (UAE): Sonicate the mixture for a shorter duration (e.g., 10-30 minutes).[12][13]
  • Microwave-Assisted Extraction (MAE): Heat the mixture in a microwave extractor under controlled power and time settings.[14]
  • Separate the extract from the solid residue by filtration or centrifugation.
  • Repeat the extraction process on the residue two more times to ensure maximum yield.[11]
  • Combine the extracts.

3. Solvent Removal:

  • Remove the organic solvent (e.g., acetone, methanol) from the combined extracts using a rotary evaporator under reduced pressure at a temperature below 45°C.[11]
  • The remaining aqueous solution can be freeze-dried to obtain a crude procyanidin-rich extract.[1]

Protocol 2: Purification of this compound using Column Chromatography

This protocol outlines a multi-step purification process to isolate this compound from the crude extract.

1. Pre-purification with Macroporous Resin:

  • Dissolve the crude extract in water.
  • Load the aqueous solution onto a pre-conditioned macroporous adsorbent resin column (e.g., XAD-7HP).[13]
  • Wash the column with distilled water to remove sugars and other highly polar compounds.
  • Elute the procyanidins with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%, 95%).[13][15] Procyanidins are typically eluted with higher ethanol concentrations.
  • Collect the fractions and monitor the presence of procyanidins using a suitable analytical method (e.g., TLC or HPLC).
  • Pool the procyanidin-rich fractions and concentrate them under vacuum.

2. Preparative High-Performance Liquid Chromatography (HPLC):

  • Dissolve the concentrated procyanidin fraction in a suitable mobile phase.
  • Perform preparative HPLC using a normal-phase column (e.g., Supelcosil LC-Si) or a reversed-phase column (e.g., C18).[1][16]
  • Normal-Phase HPLC Conditions (Example):
  • Mobile Phase A: Acetone/Water/Acetic Acid (70:29.5:0.5, v/v/v)[1]
  • Mobile Phase B: Methanol/Water/Acetic Acid (95:4.5:0.5, v/v/v)
  • Gradient: A linear gradient can be used to separate different procyanidin oligomers.
  • Detection: UV at 280 nm.[1]
  • Collect fractions corresponding to the this compound peak.
  • Confirm the identity and purity of the isolated this compound using analytical HPLC and mass spectrometry.

Protocol 3: Quantitative Analysis of this compound by HPLC

This protocol details a validated HPLC method for the quantification of this compound in plant extracts.

1. Instrumentation and Columns:

  • A High-Performance Liquid Chromatography (HPLC) system equipped with a UV or fluorescence detector.
  • A reversed-phase C18 column is commonly used.

2. Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of two solvents, such as:
  • Solvent A: Water with a small percentage of acid (e.g., 0.1% formic acid or acetic acid) to improve peak shape.
  • Solvent B: Acetonitrile or methanol.
  • Flow Rate: Typically 0.8 to 1.0 mL/min.[10]
  • Column Temperature: 25°C.[10]
  • Detection: UV absorbance at 280 nm is a common wavelength for procyanidins.[1] Fluorescence detection can also be used for enhanced sensitivity.
  • Injection Volume: 10-20 µL.

3. Standard Preparation and Calibration:

  • Prepare a stock solution of this compound standard of known concentration.
  • Create a series of calibration standards by diluting the stock solution.
  • Inject the standards into the HPLC system and construct a calibration curve by plotting peak area against concentration.

4. Sample Analysis:

  • Prepare the sample extract and filter it through a 0.45 µm syringe filter before injection.
  • Inject the sample into the HPLC system.
  • Identify the this compound peak based on its retention time compared to the standard.
  • Quantify the amount of this compound in the sample using the calibration curve.

Visualization of Workflows and Pathways

Extraction_and_Purification_Workflow start Plant Material (e.g., Pine Bark, Grape Seeds) prep Sample Preparation (Drying, Grinding) start->prep end_product Purified this compound extraction Solvent Extraction (e.g., Acetone/Water, UAE) prep->extraction filtration Filtration / Centrifugation extraction->filtration evaporation Solvent Removal (Rotary Evaporation) filtration->evaporation crude_extract Crude Procyanidin Extract evaporation->crude_extract pre_purification Pre-purification (Macroporous Resin Chromatography) crude_extract->pre_purification hplc Preparative HPLC pre_purification->hplc analysis Purity Analysis (Analytical HPLC, MS) hplc->analysis analysis->end_product

Caption: Workflow for the extraction and purification of this compound.

Procyanidin_Biological_Activity procyanidin This compound pathway1 Inhibition of Histone Acetyltransferase (p300) procyanidin->pathway1 pathway2 Suppression of iNOS procyanidin->pathway2 pathway3 Modulation of NF-κB and MAPK Pathways procyanidin->pathway3 outcome1 Inhibition of Prostate Cancer Cell Proliferation pathway1->outcome1 outcome2 Prevention of Osteoarthritis Progression pathway2->outcome2 outcome3 Anti-inflammatory Effects pathway3->outcome3

Caption: Key biological activities and signaling pathways of this compound.

Biological Activity and Signaling Pathways

Procyanidins, including this compound, exhibit a range of biological activities that are of interest for drug development.

  • Anticancer Activity: this compound has been shown to inhibit histone acetyltransferase (p300), which in turn suppresses the acetylation-dependent proliferation of prostate cancer cells and promotes cell death.[5] Procyanidins can also modulate signaling pathways such as NF-κB, mitogen-activated protein kinases (MAPK), and PI3K/Akt, which are crucial in cancer progression.[4]

  • Anti-inflammatory and Chondroprotective Effects: this compound has been found to prevent the progression of osteoarthritis, partly through the suppression of inducible nitric oxide synthase (iNOS).[5] Procyanidins can also exert anti-inflammatory effects by inhibiting the NF-κB and MAPK pathways, which reduces the expression of pro-inflammatory cytokines.[4]

  • Antioxidant Activity: Procyanidins are potent antioxidants, capable of scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cells from oxidative damage.[4] This antioxidant capacity is significantly higher than that of vitamins C and E.[4]

References

Application Note: HPLC-MS Analysis of Procyanidin B3

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Procyanidin B3 is a B-type proanthocyanidin dimer, formed from two (+)-catechin units linked by a C4-C8 bond.[1] Found in various natural sources like barley, red wine, and peaches, it is studied for its antioxidant and anti-inflammatory properties.[1][2] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of this compound in complex matrices. This document provides a detailed protocol and application notes for this analysis.

Experimental Protocols

Sample Preparation: Extraction from Plant Material

The stability of procyanidins should be considered during sample handling; extractions are preferentially performed with aqueous acetone.[3]

  • Homogenization: Homogenize the lyophilized and ground plant material.

  • Extraction: Extract the sample with an acetone/water mixture (e.g., 70:30 v/v). The addition of an antioxidant is recommended if it does not interfere with the analysis.[3]

  • Sonication: Sonicate the mixture for 15-20 minutes in an ultrasonic bath.

  • Centrifugation: Centrifuge the extract at 4000 rpm for 10 minutes.

  • Solvent Evaporation: Collect the supernatant and evaporate the organic solvent (acetone) using a rotary evaporator at a temperature below 40°C.[4]

  • Purification (Optional): The aqueous extract can be further purified using solid-phase extraction (SPE) with cartridges like C18 or Sephadex LH-20 to remove interfering substances.[3]

  • Final Preparation: Reconstitute the dried extract in the initial mobile phase composition and filter through a 0.45 µm membrane filter prior to HPLC-MS injection.[4]

HPLC-MS Analysis

Reversed-phase HPLC is the most common procedure for analyzing individual procyanidins.[3]

Table 1: HPLC System and Conditions

ParameterRecommended Setting
HPLC System Agilent 1100/1200 series or equivalent
Column C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm)[5][6]
Mobile Phase A Water with 0.1% Formic Acid or 1% Acetic Acid[6][7]
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid[6][8]
Gradient Program Example: 5-20% B (0-10 min), 20-40% B (10-25 min), 40-80% B (25-30 min)
Flow Rate 0.5 - 1.0 mL/min[4][5]
Column Temperature 30 - 40°C[5][9]
Injection Volume 5 - 10 µL
UV Detection (Optional) 280 nm[5][10]

Table 2: Mass Spectrometry Parameters

ParameterRecommended Setting
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Source Electrospray Ionization (ESI)
Polarity Negative Ion Mode[4][8]
Scan Mode Selected Ion Monitoring (SIM) or MS/MS
Precursor Ion [M-H]⁻ m/z 577.1[8][11]
Product Ions (for MS/MS) m/z 425, 407, 289, 287[8][11]
Source Voltage -4.5 kV[4]
Source Temperature 550°C[4]
Nebulizer Gas (N₂) Pressure 50 psi[4]
Curtain Gas (N₂) Pressure 30 psi[4]

Data Presentation and Interpretation

Quantitative and Qualitative Data

The identification of this compound is based on its retention time and specific mass spectrometric fragmentation pattern. Quantification is typically achieved by creating a calibration curve with a purified this compound standard.[2]

Table 3: Key Mass Data for this compound Identification (Negative ESI Mode)

AnalytePrecursor Ion [M-H]⁻ (m/z)Major Fragment Ions (m/z)Fragmentation Pathway
This compound 577.1425.1retro-Diels-Alder (RDA) fission[8][12]
407.1RDA followed by water loss[8][12]
289.1Quinone Methide (QM) cleavage[11]
287.1Quinone Methide (QM) cleavage[11]

Note: The fragmentation of B-type procyanidin dimers via Quinone Methide (QM) cleavage results in characteristic monomeric ions with a 2 Da difference, distinguishing them from A-type linkages.[8]

Visualizations

Experimental Workflow Diagram

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plant Material) Extraction Aqueous Acetone Extraction Sample->Extraction Homogenize Purification Filtration & SPE Cleanup Extraction->Purification Centrifuge & Evaporate HPLC HPLC Separation (Reversed-Phase C18) Purification->HPLC Inject MS MS/MS Detection (Negative ESI Mode) HPLC->MS Elute Data_Analysis Data Analysis (Quantification) MS->Data_Analysis Acquire Spectra Report Report Data_Analysis->Report Final Report

Caption: Workflow for this compound analysis by HPLC-MS.

Application Notes

  • Method Validation: For accurate quantification, the method should be validated. A study developing a heart-cutting HPLC method for Procyanidin B1 and B3 reported spike and recovery rates between 95% and 118% in various food matrices.[13][14] Repeatability relative standard deviation ranged from 1.10% to 3.57%.[13][14]

  • Chromatographic Separation: Reversed-phase HPLC is effective for separating procyanidin dimers and trimers.[10] However, for separating higher oligomers based on their degree of polymerization, normal-phase or Hydrophilic Interaction Liquid Chromatography (HILIC) may be more suitable.[4][8]

  • Interferences: Crude extracts often contain numerous other phenolic compounds that can co-elute with this compound.[10] The high selectivity of MS/MS detection (monitoring specific precursor-to-product ion transitions) is crucial for minimizing interference and ensuring accurate quantification.

  • Isomer Separation: this compound is one of several B-type dimers (e.g., B1, B2, B4). While they all have the same mass, they can often be separated chromatographically due to differences in their stereochemistry and linkage positions. Method optimization is key to resolving these isomers.

References

Experimental Models for Procyanidin B3 Anti-inflammatory Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established experimental models and detailed protocols for investigating the anti-inflammatory properties of Procyanidin B3. The information is intended to guide researchers in designing and executing robust in vitro and in vivo studies to evaluate the therapeutic potential of this natural compound.

Introduction

This compound, a dimeric proanthocyanidin composed of two (-)-epicatechin units, is a naturally occurring flavonoid found in various plants, including grapes, apples, and cocoa. Emerging evidence suggests that this compound possesses potent anti-inflammatory properties, making it a promising candidate for the development of novel therapeutics for inflammatory diseases. Its mechanisms of action are multifaceted, primarily involving the modulation of key inflammatory signaling pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT). This document outlines relevant experimental models and protocols to assess the anti-inflammatory activity of this compound.

In Vitro Experimental Models

In vitro models are essential for the initial screening and mechanistic evaluation of the anti-inflammatory effects of this compound at the cellular level.

Lipopolysaccharide (LPS)-Stimulated Macrophage Model

This is a widely used model to mimic bacterial-induced inflammation. Macrophages, such as the human monocytic cell line THP-1 or the murine macrophage cell line RAW264.7, are stimulated with LPS, a component of the outer membrane of Gram-negative bacteria, to induce a potent inflammatory response.[1][2][3]

Quantitative Data Summary

Cell LineThis compound ConcentrationMeasured ParameterResultReference
Human Nucleus Pulposus Cells2.5-40 µMInflammatory EffectsInhibition of inflammatory effects[4]
Human Nucleus Pulposus Cells40 µMCOX-2 and iNOS expressionSuppression of expression[4]
Human Nucleus Pulposus Cells40 µMNF-κB signalingIncreased cytoplasmic IκBα, decreased nuclear p65[4]
THP-1 Macrophages10 µMReactive Oxygen Species (ROS)Inhibition of ROS generation[1][2]
THP-1 Macrophages10 µMIL-1β releaseInhibition of release[2]

Experimental Protocol: Inhibition of Pro-inflammatory Mediators in LPS-Stimulated THP-1 Macrophages

  • Cell Culture and Differentiation:

    • Culture THP-1 human monocytic cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified 5% CO2 incubator.

    • To differentiate THP-1 monocytes into macrophage-like cells, seed the cells in 24-well plates at a density of 5 x 10^5 cells/well and treat with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.[1][2]

  • This compound Treatment and LPS Stimulation:

    • After differentiation, wash the cells with phosphate-buffered saline (PBS).

    • Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) or vehicle control (e.g., DMSO) for 2 hours.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours to induce an inflammatory response.[1]

  • Measurement of Nitric Oxide (NO) Production:

    • Collect the cell culture supernatant.

    • Determine the concentration of nitrite, a stable metabolite of NO, using the Griess reagent assay according to the manufacturer's instructions.

  • Measurement of Pro-inflammatory Cytokines:

    • Measure the levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[2]

  • Western Blot Analysis of Inflammatory Proteins:

    • Lyse the cells to extract total protein.

    • Determine protein concentration using a BCA protein assay.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and β-actin (as a loading control), followed by incubation with appropriate HRP-conjugated secondary antibodies.

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[4]

Cyclooxygenase (COX) Inhibition Assay

This cell-free assay directly measures the inhibitory effect of this compound on the activity of COX-1 and COX-2 enzymes, which are crucial for the synthesis of prostaglandins, key mediators of inflammation.

Experimental Protocol: Fluorometric COX Activity Assay

  • Reagent Preparation:

    • Prepare the COX assay buffer, COX probe, and diluted COX cofactor according to the kit manufacturer's instructions.

    • Prepare various concentrations of this compound.

  • Assay Procedure:

    • In a 96-well plate, add the COX assay buffer, diluted COX cofactor, and either purified COX-1 or COX-2 enzyme.

    • Add the this compound solution or a known COX inhibitor (e.g., SC-560 for COX-1, celecoxib for COX-2) to the respective wells.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity at the appropriate excitation and emission wavelengths over time.[5]

  • Data Analysis:

    • Calculate the percentage of COX inhibition for each concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the enzyme activity.

In Vivo Experimental Models

In vivo models are crucial for evaluating the anti-inflammatory efficacy of this compound in a whole-organism context, providing insights into its bioavailability, and potential side effects.

TPA-Induced Mouse Ear Edema Model

This is an acute model of topical inflammation where 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the mouse ear, inducing a rapid and reproducible inflammatory response characterized by edema.[6]

Quantitative Data Summary

Animal ModelThis compound AdministrationMeasured ParameterResultReference
TPA-Induced Mouse Ear EdemaTopical applicationEar EdemaStronger anti-inflammatory activity than indomethacin and glycyrrhetinic acid[6]

Experimental Protocol: TPA-Induced Ear Edema in Mice

  • Animals:

    • Use male ICR mice (6-8 weeks old).

  • Induction of Inflammation and Treatment:

    • Dissolve TPA in acetone.

    • Topically apply 20 µL of the TPA solution (e.g., 2.5 µ g/ear ) to the inner and outer surfaces of the right ear of each mouse.

    • Dissolve this compound in a suitable vehicle (e.g., acetone).

    • Topically apply the this compound solution (e.g., 0.5, 1, 2 mg/ear) or vehicle to the right ear 30 minutes before or immediately after TPA application. A positive control group treated with a known anti-inflammatory drug like indomethacin should be included.

  • Assessment of Edema:

    • Sacrifice the mice 6 hours after TPA application.

    • Use a biopsy punch to collect a standard-sized disc from both the treated (right) and untreated (left) ears.

    • Weigh the ear punches immediately.

    • The degree of edema is calculated as the difference in weight between the right and left ear punches.

  • Data Analysis:

    • Calculate the percentage of inhibition of edema for each treatment group compared to the vehicle-treated control group.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This model is widely used to study inflammatory bowel disease (IBD). Oral administration of DSS induces an acute or chronic colitis that mimics many of the clinical and histological features of human ulcerative colitis.[1][2][7][8]

Quantitative Data Summary

Animal ModelProcyanidin AdministrationMeasured ParameterResultReference
DSS-Induced Colitis in Mice10, 20, 40 mg/kg (oral)MMP9 expression in colonDose-dependent decrease[7]
DSS-Induced Colitis in Mice40 mg/kg (oral)Body weight reductionMarked attenuation[7]
DSS-Induced Colitis in Mice40 mg/kg (oral)Disease Activity Index (DAI)Significant prevention of progression[7]

Experimental Protocol: DSS-Induced Colitis

  • Animals:

    • Use male C57BL/6 mice (8-10 weeks old).

  • Induction of Colitis and Treatment:

    • Induce colitis by administering 3-5% (w/v) DSS in the drinking water for 7 consecutive days.

    • Administer this compound orally (e.g., by gavage) at different doses (e.g., 10, 20, 40 mg/kg body weight) daily, starting from the first day of DSS administration.[7] A vehicle control group and a positive control group (e.g., treated with mesalazine) should be included.

  • Clinical Assessment:

    • Monitor the mice daily for body weight changes, stool consistency, and the presence of blood in the feces.

    • Calculate the Disease Activity Index (DAI) based on these parameters.

  • Histological Analysis:

    • At the end of the experiment (day 8), sacrifice the mice and collect the colons.

    • Measure the colon length.

    • Fix a segment of the distal colon in 10% buffered formalin, embed in paraffin, and stain with hematoxylin and eosin (H&E) for histological evaluation of inflammation severity, ulceration, and tissue damage.

  • Biochemical Analysis:

    • Homogenize a portion of the colon tissue to measure the activity of myeloperoxidase (MPO), an indicator of neutrophil infiltration.

    • Measure the levels of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in the colon tissue homogenates using ELISA.

Signaling Pathway Analysis

To elucidate the molecular mechanisms underlying the anti-inflammatory effects of this compound, it is essential to investigate its impact on key signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Procyanidins have been shown to inhibit this pathway.[9]

Experimental Protocol: Western Blot for NF-κB Pathway Proteins

  • Cell Treatment and Fractionation:

    • Treat LPS-stimulated macrophages with this compound as described previously.

    • Prepare nuclear and cytoplasmic protein extracts using a commercial kit.

  • Western Blot Analysis:

    • Perform Western blotting on both fractions.

    • Probe the cytoplasmic fraction with antibodies against phospho-IκBα and total IκBα.

    • Probe the nuclear fraction with an antibody against the p65 subunit of NF-κB. Lamin B1 can be used as a nuclear loading control.[4]

    • A decrease in phospho-IκBα and nuclear p65, and an increase in cytoplasmic IκBα would indicate inhibition of the NF-κB pathway.

MAPK Signaling Pathway

The MAPK family of kinases (p38, JNK, and ERK) plays a critical role in the production of inflammatory mediators.[10][11]

Experimental Protocol: Western Blot for Phosphorylated MAPK

  • Cell Lysis:

    • Treat LPS-stimulated macrophages with this compound.

    • Lyse the cells to obtain total protein extracts.

  • Western Blot Analysis:

    • Perform Western blotting using phospho-specific antibodies against p38, JNK, and ERK.

    • Re-probe the membranes with antibodies against total p38, JNK, and ERK to normalize for protein loading.

    • A reduction in the ratio of phosphorylated to total MAPK proteins would indicate an inhibitory effect of this compound.

JAK/STAT Signaling Pathway

The JAK/STAT pathway is crucial for signaling by numerous cytokines.

Experimental Protocol: Western Blot for Phosphorylated STAT3

  • Cell Stimulation and Lysis:

    • Stimulate appropriate cells (e.g., macrophages or lymphocytes) with a relevant cytokine (e.g., IL-6) in the presence or absence of this compound.

    • Lyse the cells to obtain total protein extracts.

  • Western Blot Analysis:

    • Perform Western blotting using a phospho-specific antibody for STAT3 (e.g., Tyr705).

    • Re-probe the membrane with an antibody against total STAT3 for normalization.

    • A decrease in phosphorylated STAT3 would suggest an inhibitory effect on the JAK/STAT pathway.

Visualizations

Experimental_Workflow_In_Vitro cluster_cell_prep Cell Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis cluster_supernatant_analysis Supernatant Analysis cluster_lysate_analysis Cell Lysate Analysis THP1 THP-1 Monocytes PMA PMA Differentiation (48h) THP1->PMA Macrophages Differentiated Macrophages PMA->Macrophages ProcyanidinB3 This compound Pre-treatment (2h) Macrophages->ProcyanidinB3 LPS LPS Stimulation (24h) ProcyanidinB3->LPS Supernatant Collect Supernatant LPS->Supernatant CellLysis Cell Lysis LPS->CellLysis GriessAssay Griess Assay (NO) Supernatant->GriessAssay ELISA ELISA (Cytokines) Supernatant->ELISA WesternBlot Western Blot (iNOS, COX-2, Signaling Proteins) CellLysis->WesternBlot NF_kappa_B_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IκBα-NF-κB Complex Nucleus Nucleus NFkB->Nucleus translocation ProcyanidinB3 This compound ProcyanidinB3->IKK inhibits NFkB_n NF-κB ProcyanidinB3->NFkB_n inhibits nuclear translocation InflammatoryGenes Inflammatory Gene Transcription (TNF-α, IL-6, iNOS, COX-2) IkB_NFkB->NFkB NFkB_n->InflammatoryGenes activates MAPK_Signaling_Pathway LPS LPS TAK1 TAK1 LPS->TAK1 MKK3_6 MKK3/6 TAK1->MKK3_6 MKK4_7 MKK4/7 TAK1->MKK4_7 MEK1_2 MEK1/2 TAK1->MEK1_2 p38 p38 MKK3_6->p38 phosphorylates JNK JNK MKK4_7->JNK phosphorylates ERK ERK MEK1_2->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors JNK->TranscriptionFactors ERK->TranscriptionFactors ProcyanidinB3 This compound ProcyanidinB3->p38 inhibits phosphorylation ProcyanidinB3->JNK inhibits phosphorylation ProcyanidinB3->ERK inhibits phosphorylation InflammatoryResponse Inflammatory Response TranscriptionFactors->InflammatoryResponse

References

Research methods for Procyanidin B3 and hair growth stimulation

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides detailed protocols and research methods for investigating the efficacy of Procyanidin B3 as a hair growth stimulating agent. It is intended for researchers, scientists, and drug development professionals working in the fields of dermatology, cosmetology, and regenerative medicine. This document summarizes key quantitative data from preclinical and clinical studies, outlines detailed experimental protocols, and visualizes the underlying molecular pathways and experimental workflows.

This compound, a polyphenol compound found in various plants such as barley and apples, has emerged as a promising natural compound for promoting hair growth.[1][2] Research indicates that it can directly stimulate hair epithelial cell proliferation, induce the anagen (growth) phase of the hair cycle, and counteract the inhibitory effects of transforming growth factor-beta 1 (TGF-β1), a key regulator of the catagen (regression) phase.[1][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro, in vivo, and clinical studies on this compound and its related oligomers.

Table 1: In Vitro Efficacy of Procyanidin Oligomers on Hair Epithelial Cell Growth

CompoundOptimal Concentration (µM)Maximum Growth Promotion (%) (Relative to Control)Reference
Procyanidin B-230~300%[5]
Procyanidin B-330~300%[4]
Procyanidin C-13~220%[5]

Table 2: In Vivo Anagen-Inducing Activity of Procyanidin Oligomers in C3H Mice

Treatment (Topical Application)Hair Regeneration Area (%) (Mean ± SD)Reference
1% Procyanidin B-269.6 ± 21.8[5]
1% Procyanidin B-380.9 ± 13.0[5]
1% Procyanidin C-178.3 ± 7.6[5]
Vehicle Only41.7 ± 16.3[5]

Table 3: Clinical Trial Results of Topical Procyanidin B-2 in Male Pattern Baldness

ParameterProcyanidin B-2 Group (n=19)Placebo Group (n=10)P-valueReference
% Subjects with Increased Mean Hair Diameter (4 months)78.9%30.0%< 0.02[2]
Increase in Total Hairs / 0.25 cm² (4 months, Mean ± SD)3.67 ± 4.09-2.54 ± 4.00< 0.001[2]

Table 4: Clinical Trial Results of Topical 0.7% Apple Procyanidin Oligomers in Male Pattern Baldness (6 months)

ParameterProcyanidin Group (n=21)Placebo Group (n=22)P-valueReference
Increase in Total Hairs / 0.50 cm² (Mean ± SD)3.3 ± 13.0-3.6 ± 8.1< 0.001[6][7]

Signaling Pathways and Mechanism of Action

This compound's hair growth-promoting effects are attributed to its modulation of key signaling pathways within the hair follicle. The primary mechanisms identified are the counteraction of TGF-β1 signaling and the inhibition of Protein Kinase C (PKC) isozymes.

Procyanidin_B3_Signaling_Pathway TGF_beta1 TGF-β1 Hair_Epithelial_Cell Hair Epithelial Cell TGF_beta1->Hair_Epithelial_Cell Procyanidin_B3 This compound Procyanidin_B3->TGF_beta1 Inhibits Procyanidin_B3->Hair_Epithelial_Cell Promotes Cell_Growth_Inhibition Cell Growth Inhibition (Catagen Induction) Hair_Epithelial_Cell->Cell_Growth_Inhibition Induces Cell_Growth_Promotion Cell Growth Promotion (Anagen Phase) Hair_Epithelial_Cell->Cell_Growth_Promotion

Figure 1: this compound counteracts TGF-β1-induced growth inhibition.

Procyanidin_PKC_Pathway Procyanidin_B2 Procyanidin B-2 PKC_isozymes PKC Isozymes (βI, βII) Procyanidin_B2->PKC_isozymes Inhibits Hair_Cycle_Progression Hair Cycle Progression PKC_isozymes->Hair_Cycle_Progression Regulates Anagen_Induction Anagen Induction Hair_Cycle_Progression->Anagen_Induction

Figure 2: Procyanidin B-2 promotes hair growth by inhibiting PKC isozymes.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

Protocol 1: In Vitro Hair Epithelial Cell Growth Assay

This protocol is for assessing the direct effect of this compound on the proliferation of hair epithelial cells.

1. Isolation and Culture of Murine Hair Epithelial Cells:

  • Isolate hair epithelial cells from the dorsal skin of C3H mice.[4]

  • Culture the cells in appropriate media until a sufficient population is achieved for experimentation.

2. Treatment with this compound and TGF-β1:

  • Seed the cultured hair epithelial cells in 96-well plates.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Add varying concentrations of this compound to the cell cultures.

  • For mechanism of action studies, co-treat cells with a known concentration of TGF-β1 to induce growth inhibition.[1][4]

3. Assessment of Cell Proliferation:

  • After a 5-day incubation period, assess cell proliferation using a standard method such as the MTT assay or by direct cell counting.[5]

  • Calculate the growth-promoting activity relative to a vehicle-treated control group.[4]

In_Vitro_Workflow Start Isolate & Culture Murine Hair Epithelial Cells Treatment Treat cells with This compound +/- TGF-β1 Start->Treatment Incubation Incubate for 5 days Treatment->Incubation Assessment Assess Cell Proliferation (e.g., MTT Assay) Incubation->Assessment Analysis Analyze Data & Calculate Relative Growth Promotion Assessment->Analysis

Figure 3: Workflow for the in vitro hair epithelial cell growth assay.
Protocol 2: In Vivo Anagen Induction Assay in Mice

This protocol evaluates the ability of topically applied this compound to induce the anagen phase of the hair cycle in a murine model.

1. Animal Model:

  • Use 8-week-old male C3H mice, which are in the telogen (resting) phase of the hair cycle.[4]

  • Shave the dorsal skin of the mice to create a uniform area for treatment application.

2. Topical Application:

  • Prepare a solution of this compound (e.g., 1% w/w) in a suitable vehicle.[4][5]

  • Apply a defined volume (e.g., 200 µL) of the test solution or vehicle control to the shaven dorsal skin daily.[4]

3. Evaluation of Hair Growth:

  • Visually monitor the mice for signs of hair regrowth.

  • After a predetermined period (e.g., 19 days), photograph the dorsal skin of each mouse.[4]

  • Quantify the area of hair regrowth as a percentage of the total shaven area using image analysis software.

Protocol 3: Clinical Evaluation of Hair Growth

This protocol outlines a general framework for conducting a clinical trial to assess the efficacy of a topical this compound formulation in human subjects with hair loss.

1. Study Design:

  • Conduct a randomized, double-blind, placebo-controlled study.

  • Recruit male and/or female subjects with a diagnosed condition of androgenetic alopecia.[2][8]

2. Treatment:

  • Provide subjects with a topical formulation containing this compound (e.g., 1% solution) or a placebo.[2]

  • Instruct subjects to apply the formulation to the affected scalp areas twice daily for a specified duration (e.g., 4-6 months).[2][6]

3. Efficacy Assessment:

  • At baseline and at specified follow-up intervals, evaluate the following parameters:

    • Phototrichogram: To measure hair density, anagen/telogen ratio, and hair growth rate.[9][10]
    • Global Photography: Standardized photographs of the scalp for overall assessment.[11]
    • Hair Count and Diameter: Count the total number of hairs and measure their diameter in a designated scalp area.[2][9]
    • Subjective Assessment: Use questionnaires to gauge the subjects' perception of hair growth and any side effects.

// Nodes Recruitment [label="Recruit Subjects\nwith Androgenetic\nAlopecia", fillcolor="#F1F3F4", fontcolor="#202124"]; Randomization [label="Randomize into\nthis compound &\nPlacebo Groups", fillcolor="#FBBC05", fontcolor="#202124"]; Treatment [label="Topical Application\n(4-6 months)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Assessment [label="Efficacy Assessment\n(Phototrichogram,\nHair Count, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analysis [label="Statistical Analysis\nof Results", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Recruitment -> Randomization [color="#5F6368"]; Randomization -> Treatment [color="#5F6368"]; Treatment -> Assessment [color="#5F6368"]; Assessment -> Analysis [color="#5F6368"]; }

Figure 4: General workflow for a clinical trial on this compound.

Conclusion

The presented data and protocols provide a robust framework for the investigation of this compound as a hair growth stimulant. The evidence suggests that this compound and related oligomers are promising candidates for the development of novel treatments for hair loss. Further research focusing on optimizing formulations and conducting larger-scale clinical trials is warranted to fully elucidate their therapeutic potential.

References

Application Notes and Protocols: Procyanidin B3 Synthesis and Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the synthesis and derivatization of Procyanidin B3, a dimeric proanthocyanidin with significant biological activities. The information is intended to guide researchers in the chemical synthesis of this natural product and its derivatives for further investigation in drug discovery and other life science applications.

Synthesis of this compound

This compound is a catechin dimer linked by a C4-C8 bond. Its synthesis is a multi-step process that often involves the use of protecting groups and stereoselective coupling reactions. Lewis acid-catalyzed condensation is a common and effective method for the synthesis of the this compound backbone.

Comparison of Synthesis Methods

The choice of synthesis method can significantly impact the yield and stereoselectivity of the final product. Below is a summary of common Lewis acid-catalyzed methods for the synthesis of Octa-O-benzylated this compound, a key intermediate that can be deprotected to yield this compound.

CatalystElectrophileNucleophileYield (%)Stereoselectivity (4α:4β)Reference
TiCl₄(2R,3S,4S)-5,7,3',4'-tetrabenzyloxy-3-acetoxy-4-methoxyflavan5,7,3',4'-tetrabenzylcatechin83%23:1[1]
TMSOTf(2R,3S,4S)-3-acetoxy-5,7,3',4'-tetrabenzyloxy-4-(2''-ethoxyethoxy)flavan5,7,3',4'-tetrabenzylcatechin-66:1[1]
Experimental Protocols

Protocol 1: TiCl₄-Catalyzed Synthesis of Octa-O-benzylated this compound [1]

This protocol describes the stereoselective synthesis of the benzylated precursor to this compound.

Materials:

  • (2R,3S,4S)-5,7,3',4'-tetrabenzyloxy-3-acetoxy-4-methoxyflavan (Electrophile)

  • 5,7,3',4'-tetrabenzylcatechin (Nucleophile)

  • Titanium tetrachloride (TiCl₄)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve the nucleophile (1.0 equivalent) and electrophile (1.2 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the reaction mixture to -78°C using a dry ice/acetone bath.

  • Slowly add a solution of TiCl₄ (1.5 equivalents) in anhydrous CH₂Cl₂ to the reaction mixture.

  • Stir the reaction at -78°C for 2 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield octa-O-benzylated this compound.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Deprotection (Hydrogenolysis): The octa-O-benzylated this compound can be deprotected to yield this compound by catalytic hydrogenation using palladium on carbon (Pd/C) in a suitable solvent like methanol/ethyl acetate.

Protocol 2: TMSOTf-Catalyzed Synthesis of Octa-O-benzylated this compound [2]

This method offers higher stereoselectivity compared to the TiCl₄-catalyzed reaction.

Materials:

  • (2R,3S,4S)-3-acetoxy-5,7,3',4'-tetrabenzyloxy-4-(2''-ethoxyethoxy)flavan (Electrophile)

  • 5,7,3',4'-tetrabenzylcatechin (Nucleophile)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Dissolve the nucleophile (1.0 equivalent) and electrophile (1.1 equivalents) in anhydrous CH₂Cl₂ under an inert atmosphere.

  • Cool the solution to -78°C.

  • Add TMSOTf (0.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at -78°C for 1 hour.

  • Quench the reaction with saturated aqueous NaHCO₃.

  • Follow steps 6-9 from Protocol 1 for work-up and purification.

Characterization and Deprotection: Follow the same procedures as described in Protocol 1.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction Condensation Reaction cluster_workup Work-up & Purification cluster_final_product Intermediate & Final Product Electrophile (2R,3S,4S)-Tetrabenzyloxy- acetoxy-alkoxyflavan Reaction_Vessel Reaction in Anhydrous CH₂Cl₂ at -78°C Electrophile->Reaction_Vessel Nucleophile 5,7,3',4'-Tetrabenzylcatechin Nucleophile->Reaction_Vessel Quenching Quench with Sat. NaHCO₃ Reaction_Vessel->Quenching Lewis_Acid Lewis Acid (TiCl₄ or TMSOTf) Lewis_Acid->Reaction_Vessel Extraction Extraction with CH₂Cl₂ Quenching->Extraction Purification Silica Gel Chromatography Extraction->Purification Protected_PB3 Octa-O-benzylated This compound Purification->Protected_PB3 Deprotection Hydrogenolysis (Pd/C, H₂) Protected_PB3->Deprotection Final_Product This compound Deprotection->Final_Product

Caption: General workflow for the synthesis of this compound.

Derivatization of this compound

Derivatization of this compound, such as galloylation, can enhance its biological activity. The following protocol details the synthesis of this compound-3-O-gallate.

Derivatization Methods Summary
DerivativeReagentsKey FeaturesReference
This compound-3-O-gallateBenzylated catechin-3-O-gallate, Catechin, Lewis AcidStereoselective galloylation at the 3-hydroxyl position.[3]
This compound-3,3"-di-O-gallateBenzylated catechin-3-O-gallate, Catechin-3-O-gallate, Lewis AcidGalloylation at both 3 and 3" positions.[3]
Experimental Protocol

Protocol 3: Synthesis of this compound-3-O-gallate [3]

This protocol describes the condensation of a galloylated electrophile with a catechin nucleophile.

Materials:

  • Benzylated catechin-3-O-gallate (Electrophile)

  • (+)-Catechin (Nucleophile)

  • Lewis Acid (e.g., TMSOTf or TiCl₄)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

  • Palladium on carbon (Pd/C)

  • Methanol (MeOH) and Ethyl acetate (EtOAc) for hydrogenolysis

Procedure:

  • Synthesize the benzylated catechin-3-O-gallate electrophile according to literature procedures.

  • Perform the Lewis acid-catalyzed condensation following a similar procedure to Protocol 1 or 2, using the galloylated electrophile and (+)-catechin as the nucleophile.

  • Purify the resulting benzylated this compound-3-O-gallate by silica gel chromatography.

  • Dissolve the purified product in a mixture of MeOH and EtOAc.

  • Add Pd/C catalyst and subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) until deprotection is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Purify the final product, this compound-3-O-gallate, by preparative HPLC.

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Derivatization Workflow Diagram

Derivatization_Workflow cluster_starting_materials Starting Materials cluster_reaction Condensation Reaction cluster_intermediate Intermediate cluster_deprotection_purification Deprotection & Purification cluster_final_product Final Product Galloylated_Electrophile Benzylated Catechin- 3-O-gallate Condensation Lewis Acid-Catalyzed Condensation Galloylated_Electrophile->Condensation Catechin_Nucleophile (+)-Catechin Catechin_Nucleophile->Condensation Protected_Derivative Protected this compound Gallate Derivative Condensation->Protected_Derivative Deprotection Hydrogenolysis (Pd/C, H₂) Protected_Derivative->Deprotection Purification Preparative HPLC Deprotection->Purification Final_Derivative This compound Gallate Derivative Purification->Final_Derivative

Caption: General workflow for the derivatization of this compound.

Signaling Pathways Involving this compound

This compound has been shown to exert its biological effects through the modulation of various signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and for the development of targeted therapeutics.

G3BP1-Mediated Neuroprotection

This compound has been identified as a key modulator of the Ras GTPase-activating protein SH3 domain-binding protein 1 (G3BP1), playing a neuroprotective role, particularly in the context of ischemic stroke.[4]

Mechanism: this compound is believed to bind to G3BP1, which in turn inhibits the degradation of stress granules and reduces apoptosis in neuronal cells subjected to ischemic stress.[4] This interaction establishes G3BP1 as a promising therapeutic target for ischemic stroke, with this compound and its derivatives serving as potential therapeutic agents.[4]

G3BP1_Signaling Procyanidin_B3 This compound G3BP1 G3BP1 Procyanidin_B3->G3BP1 inhibits Stress_Granule_Degradation Stress Granule Degradation G3BP1->Stress_Granule_Degradation promotes Apoptosis Apoptosis G3BP1->Apoptosis inhibits Stress_Granule_Degradation->Apoptosis leads to Neuronal_Survival Neuronal Survival Apoptosis->Neuronal_Survival

Caption: this compound-mediated G3BP1 signaling pathway.

Modulation of MAPK Signaling Pathway

Procyanidins, including this compound, can modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is a key regulator of cellular processes such as proliferation, differentiation, and apoptosis. The MAPK pathway consists of several cascades, including the ERK1/2 and p38 pathways.

Mechanism: Procyanidins can influence the phosphorylation status of key kinases in the MAPK pathway. For instance, procyanidin B2 3,3"-di-O-gallate has been shown to induce sustained activation of ERK1/2, leading to apoptotic cell death in cancer cells.[5] The modulation of these pathways can either promote cell survival or induce apoptosis depending on the cellular context and the specific procyanidin derivative.

MAPK_Signaling cluster_ERK ERK Pathway cluster_p38 p38 Pathway Procyanidins Procyanidins (including this compound) Raf Raf Procyanidins->Raf modulates MKK3_6 MKK3/6 Procyanidins->MKK3_6 modulates MEK MEK Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates Cellular_Response Cellular Response (Proliferation, Apoptosis) ERK->Cellular_Response p38 p38 MKK3_6->p38 phosphorylates p38->Cellular_Response

Caption: Procyanidin modulation of the MAPK signaling pathway.

References

Procyanidin B3: In Vivo Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of in vivo studies involving Procyanidin B3, a naturally occurring flavan-3-ol dimer. It is designed to serve as a practical guide, offering detailed application notes, experimental protocols derived from published research, and a summary of quantitative data from various animal models. The information is intended to facilitate further investigation into the therapeutic potential of this compound.

Application Notes

This compound has demonstrated a range of biological activities in preclinical animal studies, positioning it as a compound of interest for therapeutic development. Key areas of investigation include its anti-inflammatory, antioxidant, neuroprotective, and anti-cancer properties.

  • Anti-inflammatory Effects: this compound has been shown to mitigate inflammation in various animal models. For instance, it has demonstrated efficacy in a mouse model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced ear inflammation, where its anti-inflammatory activity was found to be more potent than indomethacin and glycyrrhetinic acid[1]. In a rat model of intervertebral disc degeneration (IVDD), this compound treatment prevented structural damage and the loss of gelatinous nucleus pulposus cells[2]. This effect is attributed to its ability to inhibit the production of inflammatory mediators like TNF-α, IL-6, PGE2, and nitric oxide by blocking the NF-κB/toll-like receptor 4 pathway[2].

  • Neuroprotective Properties: In the context of neurological disorders, this compound has shown promise in models of ischemic stroke and oxidative stress-induced neuronal injury. Studies have identified the Ras GTPase-activating protein SH3 domain-binding protein 1 (G3BP1) as a key target for this compound's neuroprotective action, which involves inhibiting the degradation of stress granules and reducing apoptosis[3][4]. Furthermore, in zebrafish models of hydrogen peroxide-induced oxidative stress, procyanidins, including B3, have been observed to up-regulate the Nrf2/ARE pathway, thereby enhancing antioxidant defenses and protecting against neuronal damage[5][6][7].

  • Oncology: this compound has been investigated for its potential in cancer therapy and prevention. It has been found to inhibit the migration of HeLa cells, suggesting a role in preventing metastasis[8]. In the context of prostate cancer, this compound acts as a specific inhibitor of histone acetyltransferases (HATs), particularly p300, leading to the inhibition of androgen receptor acetylation and subsequent cancer cell proliferation[9]. It has also been shown to enhance the efficacy of androgen receptor antagonists like flutamide[9].

  • Metabolic Disorders: Procyanidins have been studied for their beneficial effects in diabetes and its complications. They are recognized for their anti-hyperglycemic properties, which include improving insulin resistance and protecting pancreatic β-cells[10][11]. In high-fat diet/streptozocin-induced diabetic mice, proanthocyanidins were found to ameliorate deficits in hepatic lipid metabolism, potentially through the AMPK/ACC/CPT1A signaling pathway[12]. This compound, in particular, has been identified as a potent inhibitor of adipogenesis in 3T3-L1 adipocytes[12].

Quantitative Data from Animal Models

The following tables summarize the quantitative data from various in vivo studies of this compound.

Table 1: Anti-inflammatory and Degenerative Disease Models
Animal ModelDisease/ConditionThis compound Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference
MiceTPA-induced ear inflammationNot specifiedNot specifiedStronger anti-inflammatory activity than indomethacin and glycyrrhetinic acid.[1]
Sprague-Dawley RatsIntervertebral Disc Degeneration (IVDD)Not specifiedNot specifiedPrevented the loss of gelatinous nucleus pulposus cells and structural damage of the annulus fibrosus.[2]
Table 2: Neuroprotection Models
Animal ModelDisease/ConditionThis compound Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference
Zebrafish Larvae (AB strain)H2O2-induced oxidative stress300 µM H2O2 incubation4 daysImproved movement behavior, inhibited ROS and MDA increase, prevented decrease in GSH-Px, CAT, and SOD activities, and up-regulated the Nrf2/ARE pathway.[7]
HT22 cells (in vitro), animal model not specified in abstractIschemic StrokeNot specified in abstractNot specified in abstractExerted a neuroprotective effect by inhibiting the degradation of stress granules and reducing apoptosis.[3][4]
Table 3: Oncology Models
Animal ModelDisease/ConditionThis compound Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference
HeLa cells (in vitro)Metastatic CancerNot specifiedNot specifiedStrongly inhibited cell migration.[8]
Prostate cancer cells (in vitro and in vivo)Prostate CancerNot specifiedNot specifiedInhibited p300-mediated androgen receptor acetylation, inhibited cell proliferation, and increased cell death.[9]
Table 4: Metabolic Disorder Models
Animal ModelDisease/ConditionThis compound Dosage & AdministrationTreatment DurationKey Quantitative OutcomesReference
3T3-L1 adipocytes (in vitro)AdipogenesisNot specifiedNot specifiedExhibited the strongest inhibitory effect on adipogenesis among six tested flavan-3-ols.[12]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Protocol 1: Induction of Intervertebral Disc Degeneration (IVDD) in Rats

Objective: To create an in vivo model of IVDD to evaluate the therapeutic effects of this compound.

Animal Model: Male Sprague-Dawley rats.

Procedure:

  • Anesthetize the rats according to approved institutional animal care protocols.

  • Under sterile conditions, make a dorsal midline incision to expose the lumbar spine.

  • Identify the target intervertebral disc (e.g., L4-L5).

  • Puncture the annulus fibrosus and nucleus pulposus with a sterile needle (e.g., 20-gauge) to induce degeneration.

  • Suture the incision and provide post-operative care, including analgesics.

  • Administer this compound or vehicle control to the respective groups as per the study design (dosage and route to be optimized).

  • At the end of the study period, euthanize the animals and harvest the lumbar spines for histological and biochemical analysis.

Analysis:

  • Histology: Use Safranin O-Fast Green staining to assess the structural integrity of the intervertebral disc, including the annulus fibrosus and the nucleus pulposus.

  • Immunohistochemistry: Stain for markers of inflammation (e.g., TNF-α, IL-6) and extracellular matrix degradation (e.g., MMP-3, ADAMTS-5).

Protocol 2: Evaluation of Neuroprotective Effects in a Zebrafish Model of Oxidative Stress

Objective: To assess the neuroprotective capacity of this compound against oxidative damage in vivo.

Animal Model: Zebrafish larvae (AB strain), 3 days post-fertilization (dpf).

Procedure:

  • Place zebrafish larvae in a multi-well plate.

  • Expose the larvae to a solution containing this compound at various concentrations for a pre-treatment period (e.g., 24 hours). Include a vehicle control group.

  • Induce oxidative stress by adding hydrogen peroxide (H2O2) to the wells to a final concentration of 300 µM.

  • Incubate for the specified duration (e.g., 4 days).

  • Monitor larval movement and survival.

Analysis:

  • Behavioral Analysis: Track larval movement using an automated video tracking system to quantify parameters such as total distance moved and velocity.

  • Biochemical Assays: Homogenize larvae to measure levels of reactive oxygen species (ROS), malondialdehyde (MDA), and the activity of antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px) using commercially available kits.

  • Gene Expression Analysis: Perform quantitative real-time PCR (qRT-PCR) to measure the expression of genes in the Nrf2/ARE pathway (e.g., nrf2, ho-1, nqo1).

Signaling Pathways and Experimental Workflows

This compound in the NF-κB Signaling Pathway for Anti-inflammatory Action

This compound has been shown to exert its anti-inflammatory effects by interfering with the Toll-like receptor 4 (TLR4) signaling pathway, which leads to the activation of the transcription factor NF-κB.

ProcyanidinB3_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus LPS LPS TLR4_MD2 TLR4/MD-2 Complex LPS->TLR4_MD2 Binds MyD88 MyD88 TLR4_MD2->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB_IkB NF-κB/IκB IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (active) NFkB_IkB->NFkB Releases NF-κB Inflammatory_Genes Inflammatory Gene Transcription (TNF-α, IL-6, etc.) NFkB->Inflammatory_Genes Translocates and activates ProB3 This compound ProB3->TLR4_MD2 Inhibits Experimental_Workflow Animal_Model Animal Model Selection (e.g., Rats, Mice) Disease_Induction Disease Induction (e.g., Chemical, Surgical) Animal_Model->Disease_Induction Grouping Animal Grouping (Control, Vehicle, Pro-B3) Disease_Induction->Grouping Treatment Treatment Administration (e.g., Oral Gavage) Grouping->Treatment Monitoring In-life Monitoring (e.g., Body Weight, Symptoms) Treatment->Monitoring Endpoint Endpoint Sample Collection (Blood, Tissues) Monitoring->Endpoint Analysis Ex vivo Analysis (Histology, Biochemistry, PCR) Endpoint->Analysis Data_Interpretation Data Interpretation and Statistical Analysis Analysis->Data_Interpretation ProcyanidinB3_Nrf2_Pathway cluster_stress Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress (e.g., H2O2) Keap1_Nrf2 Keap1/Nrf2 Complex Oxidative_Stress->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates and binds to ARE ProB3 This compound ProB3->Keap1_Nrf2 Promotes release Antioxidant_Genes Antioxidant Gene Expression (HO-1, NQO1, SOD, CAT) ARE->Antioxidant_Genes Activates transcription

References

Troubleshooting & Optimization

Procyanidin B3 Technical Support Center: Troubleshooting Aqueous Stability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidin B3, a dimeric proanthocyanidin, is a subject of growing interest in biomedical research for its potential therapeutic properties. However, its stability in aqueous solutions can be a critical factor for successful and reproducible experimentation. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common stability issues encountered when working with this compound in aqueous environments.

Frequently Asked Questions (FAQs)

Q1: My this compound solution changed color. What does this indicate?

A change in the color of your this compound solution, often to a yellowish or brownish hue, typically indicates degradation. Procyanidins are susceptible to oxidation and other chemical transformations in aqueous solutions, which can lead to the formation of colored byproducts. This degradation can be accelerated by factors such as pH, temperature, and light exposure.

Q2: What is the recommended solvent for preparing this compound stock solutions?

For long-term storage, it is advisable to prepare stock solutions in solvents like DMSO or methanol, in which this compound is readily soluble.[1] These stock solutions should be stored at -20°C or -80°C. For immediate use in aqueous-based experiments, these stock solutions can be diluted into your aqueous buffer of choice. Whenever possible, prepare and use aqueous solutions on the same day.[2]

Q3: How long can I store this compound in an aqueous solution?

The stability of this compound in aqueous solutions is limited. For stock solutions prepared in recommended solvents and stored at -20°C, they are generally usable for up to two weeks, while storage at -80°C can extend this period to one month.[1][2] Once diluted into an aqueous buffer for your experiment, it is highly recommended to use the solution immediately. Procyanidins can degrade in aqueous media, with B-type procyanidins being particularly unstable.

Q4: What are the primary factors that affect the stability of this compound in aqueous solutions?

The main factors influencing the stability of this compound in aqueous solutions are:

  • pH: this compound is generally more stable in acidic conditions (pH < 4). As the pH increases towards neutral and alkaline conditions, the rate of degradation significantly increases.

  • Temperature: Higher temperatures accelerate the degradation of this compound. Therefore, it is crucial to keep solutions cool and minimize exposure to elevated temperatures.

  • Light: Exposure to light, particularly UV light, can promote the degradation of this compound. It is recommended to work with solutions in a light-protected environment and store them in amber vials or wrapped in foil.[2]

  • Oxygen: The presence of dissolved oxygen can lead to oxidative degradation. While complete removal of oxygen may not be feasible for all experimental setups, minimizing exposure to air can be beneficial.

Troubleshooting Guide

Problem Possible Cause Troubleshooting Steps
Inconsistent experimental results Degradation of this compound in the aqueous working solution.• Prepare fresh aqueous solutions of this compound for each experiment.• Minimize the time between solution preparation and use.• Ensure the pH of your experimental buffer is as low as your experimental design allows.• Protect your solutions from light at all stages of the experiment.
Loss of antioxidant activity Oxidation of this compound.• Prepare solutions in degassed buffers if your experiment allows.• Store stock solutions under an inert gas (e.g., argon or nitrogen).• Verify the activity of your this compound with a fresh standard using an antioxidant assay (see Experimental Protocols section).
Precipitation in aqueous buffer Low solubility of this compound in the final buffer.• Ensure the final concentration of the organic solvent from the stock solution is compatible with your experimental system and does not exceed solubility limits.• To aid solubility, you can gently warm the solution to 37°C and use sonication.[1]

Quantitative Stability Data

While specific degradation kinetics for pure this compound in various aqueous buffers are not extensively published, the following table summarizes the general stability trends based on available literature for B-type procyanidins.

Condition Stability Recommendation
pH More stable at acidic pH (<4), unstable at neutral and alkaline pH.Use buffers with a pH as low as experimentally feasible.
Temperature Degradation increases with temperature.Keep solutions on ice and store at -20°C or -80°C.
Light Degrades upon exposure to light.Protect solutions from light using amber vials or foil.

Experimental Protocols

Protocol 1: Stability Assessment of this compound using HPLC

This protocol outlines a method to assess the stability of this compound in an aqueous solution over time.

1. Materials:

  • This compound standard
  • HPLC-grade methanol and water
  • Formic acid (or other suitable acid for mobile phase)
  • Aqueous buffer of interest (e.g., PBS pH 7.4)
  • C18 HPLC column

2. Preparation of Solutions:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
  • Dilute the stock solution into the aqueous buffer of interest to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
  • Prepare aliquots of the aqueous solution in amber vials.

3. Incubation:

  • Store the aliquots under different conditions to be tested (e.g., 4°C in the dark, room temperature in the light, 37°C in the dark).

4. HPLC Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), inject an aliquot onto the HPLC system.
  • Mobile Phase: A gradient of water (with 0.1% formic acid) and methanol (with 0.1% formic acid).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at 280 nm.
  • Quantify the peak area of this compound at each time point.

5. Data Analysis:

  • Plot the percentage of remaining this compound against time for each condition.
  • Calculate the degradation rate constant (k) and half-life (t½) for each condition.

Protocol 2: Determination of Antioxidant Activity using DPPH Assay

This protocol measures the radical scavenging activity of this compound.

1. Materials:

  • This compound
  • DPPH (2,2-diphenyl-1-picrylhydrazyl)
  • Methanol
  • 96-well microplate
  • Microplate reader

2. Preparation of Solutions:

  • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
  • Prepare a series of dilutions of this compound in methanol.
  • Prepare a positive control (e.g., Ascorbic acid or Trolox) in methanol.

3. Assay Procedure:

  • Add 100 µL of each this compound dilution (or positive control) to the wells of the microplate.
  • Add 100 µL of the DPPH solution to each well.
  • Incubate the plate in the dark at room temperature for 30 minutes.
  • Measure the absorbance at 517 nm.
  • A blank well should contain 100 µL of methanol and 100 µL of the DPPH solution.

4. Data Analysis:

  • Calculate the percentage of DPPH scavenging activity for each concentration of this compound using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
  • Plot the % inhibition against the concentration of this compound and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

Signaling Pathway Diagrams

This compound has been reported to modulate several key signaling pathways involved in inflammation and cell proliferation.

procyanidin_b3_workflow cluster_prep Solution Preparation cluster_exp Experimental Application cluster_analysis Data Analysis stock Prepare Stock Solution (e.g., 10 mM in DMSO) working Dilute to Working Concentration in Aqueous Buffer stock->working Use Immediately cell_culture Cell Culture Treatment working->cell_culture biochemical_assay Biochemical Assay working->biochemical_assay hplc HPLC for Stability working->hplc Stability Check western Western Blot for Signaling Proteins cell_culture->western antioxidant Antioxidant Assay biochemical_assay->antioxidant

Fig 1. Experimental workflow for using this compound.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits Proteasome Proteasome IkB->Proteasome Degradation NFkB_nuc NF-κB (p50/p65) NFkB->NFkB_nuc Translocation ProcyanidinB3 This compound ProcyanidinB3->IKK Inhibits DNA DNA NFkB_nuc->DNA Binds Gene Inflammatory Gene Expression DNA->Gene

Fig 2. this compound inhibits the NF-κB signaling pathway.

MAPK_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates ERK_nuc ERK1/2 ERK->ERK_nuc Translocation ProcyanidinB3 This compound ProcyanidinB3->Raf Inhibits ProcyanidinB3->MEK Inhibits TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK_nuc->TranscriptionFactors Activates Gene Cell Proliferation & Inflammation Genes TranscriptionFactors->Gene

Fig 3. this compound can inhibit the MAPK/ERK signaling pathway.

References

Improving Procyanidin B3 extraction efficiency from plant material

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for improving Procyanidin B3 extraction efficiency. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and optimized experimental protocols to address common challenges encountered during the extraction of procyanidins from plant materials.

Frequently Asked Questions (FAQs)

Q1: What are the most effective solvents for extracting this compound? A1: The choice of solvent is critical and depends on the plant matrix and the desired purity of the extract. Generally, aqueous mixtures of organic solvents are most effective.[1] 70% acetone is widely regarded as one of the best solvents for extracting procyanidins.[2][3] Aqueous solutions of methanol and ethanol (typically 60-80%) are also highly effective, particularly for procyanidins of low molecular weight.[1][4] For targeting a broad range of oligomers, 70-80% Dimethyl sulfoxide (DMSO) can yield the highest concentrations, but its high boiling point can complicate removal post-extraction.[2]

Q2: Why is my this compound yield consistently low? A2: Low yields can stem from several factors including:

  • Suboptimal Solvent: The polarity and composition of the solvent may not be ideal for your specific plant material.[2][5]

  • Incorrect Solid-to-Liquid Ratio: Insufficient solvent volume may lead to incomplete extraction.[2]

  • Inadequate Particle Size: Larger particles have less surface area, hindering solvent penetration.[2][5]

  • Degradation: Procyanidins are sensitive to high temperatures, prolonged extraction times, and pH fluctuations, which can lead to degradation.[1][6]

  • Inefficient Method: Traditional methods like maceration can be less efficient than modern techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE).[3][7]

Q3: How can I prevent the degradation of this compound during the extraction process? A3: Procyanidin stability is crucial for high yields. To prevent degradation, control the extraction parameters carefully. Procyanidins are sensitive to acidic conditions and heat, which can convert them into anthocyanins.[1] It is recommended to use slightly acidified solvents (e.g., with 0.5-1% formic or acetic acid) to maintain a stable, low pH environment (pH 2-4).[2][4] Modern techniques like UAE and MAE are beneficial as they significantly reduce extraction times, minimizing exposure to potentially degrading conditions.[1] In methods involving water, using deoxygenated water can also help prevent oxidative degradation.[8]

Q4: What are the main differences between conventional and modern extraction techniques? A4: Conventional methods like maceration and percolation are simple and require basic equipment but are often time-consuming and solvent-intensive.[3] Modern techniques offer significant improvements in efficiency and speed.

  • Ultrasound-Assisted Extraction (UAE): Uses acoustic cavitation to disrupt cell walls, enhancing solvent penetration and significantly reducing extraction time and temperature.[1][9]

  • Microwave-Assisted Extraction (MAE): Uses microwave energy to heat the solvent and sample directly, leading to rapid and efficient extraction, often with reduced solvent consumption.[1][10]

Q5: How do I quantify the amount of this compound in my final extract? A5: The standard analytical method for quantifying procyanidins, including B3, is High-Performance Liquid Chromatography (HPLC).[11] Reversed-phase HPLC with UV detection (at 280 nm) is common, but normal-phase HPLC on a diol stationary phase can provide better separation of oligomers.[2][11] For complex samples, advanced techniques like heart-cutting HPLC or HPLC coupled with Mass Spectrometry (LC-MS) can provide more accurate and reliable quantification.[12][13]

Troubleshooting Guide

This guide addresses specific problems you may encounter during your experiments.

ProblemPossible CausesRecommended Solutions
Low Extraction Yield 1. Inappropriate Solvent: The solvent's polarity may not match the target compounds in your specific matrix. 2. Suboptimal Parameters: Incorrect temperature, time, or solid-to-liquid ratio can lead to incomplete extraction.[2][5] 3. Large Particle Size: Insufficient surface area for solvent interaction.[2]1. Optimize Solvent: Test different aqueous solvent mixtures (e.g., acetone, ethanol, methanol at 60-80%). 70% acetone is often a highly effective starting point.[2][3] 2. Optimize Conditions: Refer to the data tables below for optimized parameters for UAE and MAE. Systematically vary one parameter at a time (e.g., solid-to-liquid ratio from 1:15 to 1:40).[6][9] 3. Reduce Particle Size: Grind the dried plant material to a fine powder (e.g., <0.99 mm) before extraction.[2]
Co-extraction of Impurities 1. Complex Plant Matrix: Plant materials contain numerous compounds (proteins, carbohydrates, lipids) that can be co-extracted.[14] 2. Low Solvent Selectivity: The chosen solvent may be too general, extracting a wide range of compounds.1. Pre-treatment: Defat the sample with a non-polar solvent like hexane before the main extraction. 2. Purification: Implement a post-extraction clean-up step. Solid-Phase Extraction (SPE) using resins like Amberlite or Sephadex LH-20 is effective for isolating procyanidins.[11][15][16]
Compound Degradation 1. Thermal Stress: High temperatures or prolonged heating can cause procyanidins to break down or convert to other compounds.[1][3] 2. pH Instability: Procyanidins are less stable at neutral or alkaline pH.[17] 3. Oxidation: Exposure to oxygen, especially with heat, can degrade the compounds.1. Use Efficient Methods: Employ UAE or MAE to shorten extraction times and often lower the required temperature.[1] 2. Control pH: Maintain a slightly acidic environment (pH 2-4) by adding a small amount of acid (e.g., 1% formic acid) to the solvent.[2][4] 3. Limit Oxygen Exposure: Use deoxygenated water for aqueous extractions and store extracts under an inert atmosphere (e.g., nitrogen) at low temperatures.[8]
Poor HPLC Separation 1. Inadequate Column: Standard reversed-phase columns (e.g., C18) may not effectively separate procyanidin oligomers, resulting in unresolved peaks.[11] 2. Suboptimal Mobile Phase: The gradient or composition of the mobile phase may not be suitable for resolving isomers like this compound.1. Use Normal-Phase HPLC: A diol-stationary phase column often provides superior separation for procyanidin oligomers.[2][11] 2. Optimize Mobile Phase: Adjust the gradient and solvent composition. 3. Employ Advanced Techniques: For highly complex matrices, consider using heart-cutting HPLC to isolate and analyze specific fractions.[12]

Data Presentation

Table 1: Comparison of Optimal Solvents for Procyanidin Extraction
Solvent SystemOptimal Concentration (% v/v)Target Plant MaterialYield/Efficiency NotedSource(s)
Aqueous Acetone70%Cocoa, Grape Seed, CranberryOptimal for total procyanidins; particularly effective for lower molecular weight oligomers.[2][3][2][3]
Aqueous Methanol60% - 73%Grape Pomace, Cocoa BeansHigh efficiency for monomeric and dimeric procyanidins.[4][18][4][18]
Aqueous Ethanol60% - 77%Peanut Hulls, Camphor LeavesEffective for a range of procyanidins; yield can reach up to 9.07% in peanut hulls.[1][1]
Aqueous DMSO70% - 80%CocoaHighest overall extraction for total procyanidins (up to 56.3 mg/g).[2][2]
Acidified Methanol60% with 1% Formic AcidGrape PomaceSignificantly increased yield of total polyphenols and procyanidins.[4][4][19]
Table 2: Optimized Parameters for Modern Extraction Techniques
TechniqueParameterOptimal ValuePlant SourceResulting Yield/ContentSource(s)
Ultrasound-Assisted Extraction (UAE) Ethanol Concentration62%Perilla Seed Hull2.185 mg/g[9][20]
Liquid-to-Solid Ratio15:1 (mL/g)Perilla Seed Hull[9][20]
Temperature53 °CPerilla Seed Hull[9][20]
Time29 minPerilla Seed Hull[9][20]
Ethanol Concentration70%Açaí Fruit2.0278%[1]
Solid-to-Liquid Ratio1:20 (g/mL)Açaí Fruit[1]
Temperature75 °CAçaí Fruit[1]
Ultrasonic Power180 WAçaí Fruit[1]
Microwave-Assisted Extraction (MAE) Ethanol Concentration94%Grape Seed56.4 mg/g[10]
Temperature170 °CGrape Seed[10]
Time55 minGrape Seed[10]
Methanol Concentration73%Cocoa BeansOptimized for procyanidin content[18][21]
Temperature67 °CCocoa Beans[18][21]
Time56 minCocoa Beans[18][21]

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound

This protocol provides a general methodology for extracting procyanidins from plant material using ultrasonication. Parameters should be optimized for specific plant matrices.

  • Sample Preparation:

    • Dry the plant material (e.g., grape seeds, pine bark) at a controlled temperature (e.g., 40-50 °C) to a constant weight.

    • Grind the dried material into a fine powder using a laboratory mill. Sieve the powder to ensure a uniform and small particle size.

  • Extraction:

    • Weigh 2 g of the dried plant powder and place it into an extraction vessel.

    • Add the extraction solvent (e.g., 62% aqueous ethanol) at an optimized liquid-to-solid ratio (e.g., 15:1 mL/g).[9][20]

    • Place the vessel in a tunable ultrasonic bath.

    • Set the extraction parameters: Temperature (e.g., 53 °C), Time (e.g., 29 minutes), and Ultrasonic Power/Frequency (e.g., 200 W, 50 kHz).[9][20][22]

  • Separation and Filtration:

    • After extraction, remove the sample from the bath.

    • Centrifuge the mixture at 4000 x g for 10 minutes to pellet the solid material.[9][20]

    • Decant the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining fine particles.

  • Solvent Removal and Quantification:

    • The solvent can be removed from the filtrate using a rotary evaporator under reduced pressure at a temperature below 40 °C to concentrate the extract.

    • The resulting crude extract can be freeze-dried for storage or redissolved in an appropriate solvent for purification and HPLC analysis.

Protocol 2: Microwave-Assisted Extraction (MAE) of this compound

This protocol outlines the steps for MAE, a rapid extraction technique. All experiments should be conducted in vessels designed for microwave extraction systems.

  • Sample Preparation:

    • Prepare the dried, powdered plant material as described in the UAE protocol.

  • Extraction:

    • Place 0.5 g of the grape seed powder into a 75 mL Teflon pressure-sealed microwave vessel.[10]

    • Add the extraction solvent (e.g., 25 mL of 73% aqueous methanol).[18][21]

    • Seal the vessels and place them in the microwave reactor rotor.

    • Set the MAE program: Ramp the temperature to the target (e.g., 67 °C) and hold for the specified duration (e.g., 56 minutes).[18][21] The power should be controlled by the system to maintain the set temperature.

  • Cooling and Filtration:

    • After the program is complete, allow the vessels to cool to room temperature before opening to avoid flash boiling of the solvent.

    • Filter the extract using vacuum filtration to separate the solid residue from the liquid extract. Wash the residue with a small amount of fresh solvent to ensure complete recovery.

    • Further clarify the extract by centrifuging and filtering through a 0.45 µm filter.

  • Downstream Processing:

    • Concentrate the extract using a rotary evaporator. The final extract can be used for analysis or further purification.

Mandatory Visualizations

Experimental and Analytical Workflow

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Analysis Plant Plant Material Dry Drying (40-50°C) Plant->Dry Grind Grinding & Sieving Dry->Grind Powder Prepared Powder Grind->Powder Solvent Add Solvent (e.g., 70% Acetone) Powder->Solvent UAE UAE Solvent->UAE MAE MAE Solvent->MAE Conventional Maceration Solvent->Conventional Crude Crude Extract UAE->Crude MAE->Crude Conventional->Crude Filter Centrifugation & Filtration (0.45µm) Crude->Filter Concentrate Solvent Evaporation Filter->Concentrate SPE Solid-Phase Extraction (Optional) Concentrate->SPE Purified Purified Extract SPE->Purified HPLC HPLC-UV/FLD Purified->HPLC LCMS LC-MS HPLC->LCMS Confirmation Quant Quantification of This compound HPLC->Quant G Start Start: Low Procyanidin Yield CheckSolvent Is the solvent optimal? (e.g., 70% Acetone) Start->CheckSolvent CheckParams Are parameters optimized? (Time, Temp, Ratio) CheckSolvent->CheckParams Yes SolventNo No CheckSolvent->SolventNo No CheckParticle Is particle size small enough? (<1 mm) CheckParams->CheckParticle Yes ParamsNo No CheckParams->ParamsNo No CheckDegradation Is degradation possible? (High Temp, Wrong pH) CheckParticle->CheckDegradation Yes ParticleNo No CheckParticle->ParticleNo No DegradationNo No CheckDegradation->DegradationNo No DegradationFix Action: Use shorter times (UAE/MAE), control pH (2-4), lower temp. CheckDegradation->DegradationFix Yes SolventFix Action: Test different aqueous solvents and concentrations. SolventNo->SolventFix ParamsFix Action: Optimize parameters using Response Surface Methodology. ParamsNo->ParamsFix ParticleFix Action: Grind material to a finer, uniform powder. ParticleNo->ParticleFix End Re-evaluate Yield DegradationNo->End SolventFix->End ParamsFix->End ParticleFix->End DegradationFix->End

References

Procyanidin B3 solubility problems and effective solvents

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility of Procyanidin B3, offering solutions to common problems encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

A1: this compound is a polyphenol that is sparingly soluble in water but shows good solubility in organic solvents. Its predicted water solubility is low, estimated at 0.14 g/L.[1] It is readily soluble in Dimethyl Sulfoxide (DMSO) and methanol.[2][3] For analogous compounds like Procyanidin B1 and B2, solubility in ethanol, DMSO, and dimethylformamide (DMF) is approximately 30 mg/mL.[4][5]

Q2: What is the best solvent for creating a stock solution?

A2: Based on available data, high-purity DMSO is the recommended solvent for creating a concentrated stock solution.[2][3][6] Ethanol and methanol are also effective choices.[2] For Procyanidin B1 and B2, which are structurally similar, stock solutions of approximately 30 mg/mL can be achieved in these organic solvents.[4][5]

Q3: Can I dissolve this compound directly in aqueous buffers like PBS?

A3: Direct dissolution in aqueous buffers is challenging due to the compound's low water solubility. While some related procyanidins can be dissolved in PBS (pH 7.2) at concentrations up to 10 mg/mL, it is generally not recommended for primary stock preparation.[4][5] It is preferable to first create a stock solution in an organic solvent and then dilute it into the aqueous buffer for your working solution.

Q4: How should I store this compound solutions?

A4: this compound as a solid should be stored at -20°C for long-term stability (≥ 4 years).[2] Once dissolved, stock solutions should be stored in small, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.[3] For optimal stability, store stock solutions at -80°C for use within 6 months, or at -20°C for use within 1 month.[3] Aqueous solutions are less stable and it is not recommended to store them for more than one day.[4][5]

Q5: Is this compound stable in solution?

A5: The stability of this compound in solution can be influenced by factors like pH. Dimeric procyanidins are generally less stable than their monomeric counterparts, particularly at acidic or alkaline pH levels where they can degrade.[7] When preparing working solutions in cell culture media, it is best to make them fresh for each experiment.

Troubleshooting Guide

Issue: My this compound is not dissolving completely.

  • Cause: The concentration may be too high for the chosen solvent, or the dissolution process may be incomplete.

  • Solution 1: Use an appropriate solvent. Ensure you are using a recommended organic solvent like DMSO or methanol for your stock solution.[2][3]

  • Solution 2: Aid dissolution. Gently warm the solution to 37°C and use an ultrasonic bath to enhance solubility.[3] This can help break up aggregates and facilitate the dissolution process.

  • Solution 3: Check purity. Impurities in the compound can sometimes affect solubility. Ensure you are using a high-purity grade of this compound.

Issue: A precipitate forms after diluting my DMSO stock solution into aqueous cell culture media.

  • Cause 1: Low aqueous solubility. This is the most common cause. The high concentration of this compound in the DMSO stock crashes out of solution when introduced to the predominantly aqueous environment of the culture medium.

  • Solution 1: Decrease the final concentration. The final concentration of this compound in your experiment may be too high. Try working with a lower concentration.

  • Solution 2: Optimize the dilution process. Add the stock solution to the media dropwise while vortexing or swirling gently to facilitate mixing and prevent localized high concentrations that can trigger precipitation.

  • Solution 3: Keep the organic solvent percentage low. Ensure the final concentration of DMSO (or other organic solvent) in your culture medium is insignificant, typically well below 0.5%, as higher concentrations can be toxic to cells and also affect compound solubility.[4][5]

  • Cause 2: Interaction with media components. Components in the cell culture medium, such as salts and proteins, can sometimes interact with the compound, leading to precipitation.[8]

  • Solution: Prepare a serum-free dilution. Try diluting the this compound stock in a serum-free medium first before adding it to your complete, serum-containing medium.

Quantitative Data: Solubility

The following table summarizes the known solubility data for this compound and related B-type procyanidins.

CompoundSolventTemperatureSolubilityReference
This compound DMSONot SpecifiedSoluble[2][3]
This compound MethanolNot SpecifiedSoluble[2][3]
This compound WaterNot Specified0.14 g/L (Predicted)[1]
Procyanidin B1 Ethanol, DMSO, DMFNot Specified~30 mg/mL[4]
Procyanidin B1 PBS (pH 7.2)Not Specified~10 mg/mL[4]
Procyanidin B2 Ethanol, DMSO, DMFNot Specified~30 mg/mL[5]
Procyanidin B2 PBS (pH 7.2)Not Specified~10 mg/mL[5]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution (10 mM in DMSO)

  • Calculate Required Mass: this compound has a molecular weight of 578.5 g/mol .[9] To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 578.5 g/mol = 0.005785 g = 5.79 mg

  • Weigh Compound: Accurately weigh 5.79 mg of solid this compound powder and place it in a sterile microcentrifuge tube.

  • Add Solvent: Add 1 mL of high-purity, sterile DMSO to the tube.

  • Dissolve: Vortex the tube thoroughly. If the compound does not fully dissolve, gently warm the tube to 37°C and place it in an ultrasonic water bath for 5-10 minutes.[3] Visually inspect to ensure no solid particles remain.

  • Store: Aliquot the stock solution into smaller, single-use volumes in sterile tubes. Store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).[3]

Protocol 2: Preparation of a Working Solution for Cell Culture

  • Thaw Stock Solution: Remove one aliquot of the 10 mM this compound stock solution from the freezer and thaw it at room temperature.

  • Calculate Dilution: Determine the volume of stock solution needed to achieve your desired final concentration in the cell culture medium. For example, to make 10 mL of medium with a final concentration of 10 µM:

    • V1 = (10 µM * 10 mL) / 10 mM = (10 µM * 10 mL) / 10,000 µM = 0.01 mL = 10 µL

  • Perform Dilution: Warm the required volume of cell culture medium (10 mL in this example) to 37°C. While gently swirling the medium, add the 10 µL of stock solution dropwise. This gradual addition helps prevent precipitation.

  • Mix and Use: Mix the final solution thoroughly by inverting the tube or pipetting gently. Use the freshly prepared medium for your experiment immediately. Do not store aqueous working solutions.[4][5]

Visualizations

G cluster_start Start cluster_dissolution Dissolution in Organic Solvent (e.g., DMSO) cluster_troubleshooting Troubleshooting cluster_end Final Stock Solution start Weigh Solid This compound add_solvent Add appropriate volume of organic solvent start->add_solvent vortex Vortex Thoroughly add_solvent->vortex check_sol Is it fully dissolved? vortex->check_sol aid_sol Apply gentle heat (37°C) and/or sonicate check_sol->aid_sol No stock_sol Clear Stock Solution (e.g., 10 mM) check_sol->stock_sol Yes recheck_sol Re-check for dissolution aid_sol->recheck_sol recheck_sol->aid_sol No, repeat or re-evaluate concentration recheck_sol->stock_sol Yes aliquot Aliquot and Store (-20°C or -80°C) stock_sol->aliquot

Caption: Workflow for dissolving this compound and preparing a stock solution.

G inflammatory_stimuli Inflammatory Stimuli (e.g., H₂O₂) nfkb_pathway NF-κB Pathway Activation inflammatory_stimuli->nfkb_pathway procyanidin_b3 This compound procyanidin_b3->nfkb_pathway Inhibits inos_gene Gene Transcription (e.g., iNOS) nfkb_pathway->inos_gene inflammatory_response Inflammation Apoptosis inos_gene->inflammatory_response

Caption: this compound's anti-inflammatory signaling pathway.

References

Optimizing Procyanidin B3 Cell-Based Assays: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing cell-based assays involving Procyanidin B3.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary biological activities?

This compound is a natural flavonoid, specifically a dimer of (+)-catechin, found in various plants like grapes, apples, and cocoa.[1][2] Its primary biological activities include antioxidant, anti-inflammatory, and anticancer effects.[3] It has been shown to modulate several key cellular signaling pathways.

Q2: What are the most common cell-based assays used to evaluate this compound?

Common assays include:

  • Cytotoxicity/Cell Viability Assays: The MTT assay is frequently used to determine the effect of this compound on cell viability.[4]

  • Antioxidant Assays: Cellular antioxidant activity assays are employed to measure the capacity of this compound to scavenge intracellular reactive oxygen species (ROS).[5][6]

  • Anti-inflammatory Assays: These assays typically measure the inhibition of inflammatory mediators like nitric oxide (NO) or pro-inflammatory cytokines (e.g., TNF-α, IL-6) in cells stimulated with inflammatory agents like lipopolysaccharide (LPS).[3][7]

Q3: What is the recommended solvent and storage condition for this compound?

This compound is soluble in DMSO and methanol.[1] For cell culture experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. Stock solutions should be stored at -20°C or -80°C to maintain stability.[8]

Q4: Can this compound interfere with the MTT assay?

Yes, as an antioxidant, this compound has the potential to directly reduce the MTT reagent to formazan, leading to false-positive results (i.e., an apparent increase in cell viability).[9][10] It is crucial to include proper controls, such as a cell-free assay with this compound and the MTT reagent, to assess any direct reduction. Alternative viability assays like the SRB assay may be considered.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible results Cell passage number too high; inconsistent cell seeding density; variability in incubation times.Use cells within a consistent and low passage number range. Ensure uniform cell seeding and precise incubation times for all experimental steps.[11][12]
High background in fluorescence/luminescence assays Autofluorescence of this compound or assay components; inappropriate microplate selection.Run a blank with this compound alone to quantify its intrinsic fluorescence/luminescence. Use black-walled, clear-bottom plates for fluorescence assays and white-walled plates for luminescence assays to minimize crosstalk and background.
Low signal or no effect observed This compound instability in culture medium; suboptimal concentration range.Prepare fresh dilutions of this compound from a frozen stock for each experiment. Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay.
Unexpected increase in cell viability in MTT assay Direct reduction of MTT by this compound.Include a cell-free control with this compound and MTT reagent. Consider using an alternative viability assay such as the Sulforhodamine B (SRB) assay, which is less prone to interference from reducing compounds.
Cell morphology changes or signs of toxicity at low concentrations Solvent (DMSO) toxicity.Ensure the final concentration of DMSO in the cell culture medium is low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

Experimental Protocols

MTT Cell Viability Assay

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should not exceed 0.5%.

  • Replace the medium with the this compound dilutions and incubate for 24, 48, or 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[13]

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

Cellular Antioxidant Activity (CAA) Assay

This protocol measures the ability of this compound to scavenge intracellular reactive oxygen species (ROS).

Materials:

  • This compound

  • DMSO

  • 96-well black, clear-bottom cell culture plates

  • DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) probe

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) as a free radical initiator

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Wash the cells with HBSS.

  • Incubate the cells with DCFH-DA solution in HBSS for 60 minutes at 37°C.

  • Wash the cells and add this compound dilutions in HBSS.

  • Add AAPH solution to induce oxidative stress.

  • Immediately measure the fluorescence intensity at time zero and at regular intervals (e.g., every 5 minutes for 1 hour) using a fluorescence plate reader with excitation at 485 nm and emission at 535 nm.

Nitric Oxide (NO) Inhibition Assay

This protocol assesses the anti-inflammatory activity of this compound by measuring the inhibition of nitric oxide production in LPS-stimulated macrophages (e.g., RAW 264.7).

Materials:

  • This compound

  • DMSO

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)

  • Sodium nitrite standard solution

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) and incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.[7]

  • Incubate for 10-15 minutes at room temperature.

  • Measure the absorbance at 540 nm.

  • Calculate the nitrite concentration using a sodium nitrite standard curve.

Data Presentation

Table 1: IC50 Values of Procyanidins in Various Cancer Cell Lines

Cell LineCancer TypeProcyanidin TypeIC50 (µM)Exposure Time (h)Reference
A549Non-small cell lung cancerProanthocyanidins150.724[4]
A549Non-small cell lung cancerProanthocyanidins78.4148[4]
HTB-26Breast CancerOleoyl hybrids10-50Not Specified[14]
PC-3Pancreatic CancerOleoyl hybrids10-50Not Specified[14]
HepG2Hepatocellular CarcinomaOleoyl hybrids10-50Not Specified[14]

Signaling Pathways and Experimental Workflow

This compound Signaling Pathways

This compound and related procyanidins have been shown to modulate several critical signaling pathways involved in cell survival, proliferation, and inflammation.

Procyanidin_B3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TNFR, TLR4) PI3K PI3K Receptor->PI3K Activates MAPK MAPK (ERK, p38, JNK) Receptor->MAPK Activates IKK IKK Receptor->IKK Activates ProcyanidinB3 This compound ProcyanidinB3->PI3K Inhibits ProcyanidinB3->MAPK Inhibits ProcyanidinB3->IKK Inhibits Akt Akt PI3K->Akt Activates IkB IκB IKK->IkB Phosphorylates & Degrades NFkB_IkB NF-κB-IκB (Inactive) NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates NFkB_IkB->NFkB Releases Gene_Expression Gene Expression (Inflammation, Proliferation, Apoptosis) NFkB_n->Gene_Expression Regulates

Caption: this compound inhibits pro-inflammatory and pro-survival signaling pathways.

Experimental Workflow for this compound Cell-Based Assay

This diagram outlines a typical workflow for investigating the effects of this compound in a cell-based assay.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture 1. Cell Culture (Select and maintain cell line) Cell_Seeding 3. Cell Seeding (Plate cells at optimal density) Cell_Culture->Cell_Seeding PB3_Prep 2. This compound Preparation (Stock solution in DMSO) Treatment 4. Treatment (Incubate cells with this compound) PB3_Prep->Treatment Cell_Seeding->Treatment Assay 5. Perform Assay (e.g., MTT, Antioxidant, Anti-inflammatory) Treatment->Assay Data_Acquisition 6. Data Acquisition (Measure absorbance, fluorescence, etc.) Assay->Data_Acquisition Data_Analysis 7. Data Analysis (Calculate IC50, statistical significance) Data_Acquisition->Data_Analysis Interpretation 8. Interpretation of Results Data_Analysis->Interpretation

Caption: A generalized workflow for this compound cell-based experiments.

References

Technical Support Center: Procyanidin B3 Stability and Degradation Product Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the storage and degradation of Procyanidin B3. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and quantitative data to assist in your experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the analysis of this compound and its degradation products.

Q1: I am observing a decrease in the peak area of this compound in my stored samples. What could be the cause?

A1: The decrease in this compound concentration is likely due to degradation. Procyanidins are susceptible to degradation influenced by several factors, including:

  • Temperature: Higher temperatures accelerate degradation. For long-term storage, it is recommended to store this compound at -20°C or even -80°C.[1]

  • Light: Exposure to light, particularly UV light, can induce degradation. Samples should be stored in amber vials or protected from light.

  • Oxygen: Oxidation is a primary degradation pathway. It is advisable to store samples under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers to minimize exposure to oxygen.

  • pH: this compound is more stable in acidic conditions. In neutral or alkaline solutions, degradation is significantly faster.

Q2: My chromatogram shows several new, smaller peaks appearing over time in my this compound standard solution. What are these peaks?

A2: These new peaks are likely degradation products of this compound. The primary degradation pathways are oxidation and hydrolysis (cleavage of the interflavan bond). Common degradation products include:

  • Catechin and Epicatechin: These are the monomeric units of this compound and are common breakdown products.

  • A-type Procyanidins: Oxidation can lead to the formation of an additional ether linkage, converting the B-type procyanidin to a more stable A-type.

  • Spiro-cyclic compounds: Further oxidation can result in the formation of spiro-cyclic derivatives.

  • Other low molecular weight phenolic compounds: Cleavage of the heterocyclic rings can lead to various smaller phenolic molecules.

Q3: I am having trouble with peak shape (tailing or fronting) in my HPLC analysis of this compound. What are the possible solutions?

A3: Poor peak shape can be caused by several factors. Here are some troubleshooting steps:

  • Peak Tailing:

    • Secondary Interactions: Procyanidins can interact with active sites (silanols) on the HPLC column packing material. Try using a mobile phase with a lower pH (e.g., with 0.1% formic acid) to suppress silanol ionization. Using a high-purity, end-capped column is also recommended.

    • Column Overload: Injecting too concentrated a sample can lead to tailing. Try diluting your sample.

    • Contamination: A contaminated guard column or analytical column can cause peak tailing. Flush the column with a strong solvent or replace the guard column.

  • Peak Fronting:

    • Sample Solvent: If the sample is dissolved in a solvent stronger than the initial mobile phase, peak fronting can occur. Whenever possible, dissolve your sample in the initial mobile phase.

    • Column Overload: Similar to tailing, severe overload can also manifest as fronting.

Q4: My HPLC chromatogram shows split or broad peaks for this compound. What could be the issue?

A4: Split or broad peaks can indicate a few problems:

  • Column Void or Channeling: A void at the head of the column can cause the sample to travel through different paths, resulting in split or broad peaks. Reversing and flushing the column (if the manufacturer allows) or replacing the column may be necessary.

  • Contamination: Particulate matter from the sample or system can block the column inlet frit, leading to poor peak shape. Use of a guard column and filtering your samples and mobile phases is crucial.

  • Co-elution: An interfering compound may be co-eluting with your analyte. Adjusting the mobile phase composition or gradient may be necessary to improve resolution.

Quantitative Data on this compound Degradation

The degradation of procyanidins is highly dependent on environmental conditions. The following table summarizes the degradation of procyanidins in dark chocolate at different storage temperatures over 45 days. While this data is for a complex matrix, it provides a useful indication of the stability of procyanidins, including B-type dimers like this compound.

Storage Time (Days)Procyanidin B1 (mg/100g)Procyanidin B2 (mg/100g)This compound (mg/100g)Procyanidin B4 (mg/100g)
Storage at 4°C
00.185 ± 0.0050.476 ± 0.0090.180 ± 0.0050.044 ± 0.001
70.182 ± 0.0040.471 ± 0.0090.177 ± 0.0050.043 ± 0.001
150.178 ± 0.0040.461 ± 0.0090.172 ± 0.0050.042 ± 0.001
300.169 ± 0.0040.448 ± 0.0080.165 ± 0.0040.040 ± 0.001
450.154 ± 0.0030.427 ± 0.0080.158 ± 0.0040.038 ± 0.001
Storage at 22°C
00.185 ± 0.0050.476 ± 0.0090.180 ± 0.0050.044 ± 0.001
70.179 ± 0.0040.465 ± 0.0090.174 ± 0.0050.042 ± 0.001
150.169 ± 0.0030.445 ± 0.0080.166 ± 0.0040.040 ± 0.001
300.153 ± 0.0030.418 ± 0.0070.152 ± 0.0040.036 ± 0.001
450.138 ± 0.0020.391 ± 0.0070.140 ± 0.0030.033 ± 0.001
Storage at 35°C
00.185 ± 0.0050.476 ± 0.0090.180 ± 0.0050.044 ± 0.001
70.172 ± 0.0050.457 ± 0.0080.170 ± 0.0050.041 ± 0.001
150.158 ± 0.0030.426 ± 0.0080.158 ± 0.0040.038 ± 0.001
300.135 ± 0.0030.377 ± 0.0070.141 ± 0.0040.033 ± 0.001
450.115 ± 0.0020.339 ± 0.0070.125 ± 0.0030.029 ± 0.001

*Data adapted from a study on dark chocolate.[2][3] Values are presented as mean ± standard deviation.

Experimental Protocols

Protocol 1: HPLC-UV Analysis of this compound and its Degradation Products

This protocol provides a general method for the separation and detection of this compound and its primary degradation products.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV/Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • This compound standard.

  • Catechin and Epicatechin standards.

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid.

2. Sample Preparation:

  • Dissolve the this compound sample or standard in the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B) to a known concentration (e.g., 1 mg/mL).

  • Filter the sample through a 0.45 µm syringe filter before injection.

3. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: Linear gradient from 5% to 30% B

    • 25-30 min: Linear gradient from 30% to 50% B

    • 30-35 min: Hold at 50% B

    • 35-36 min: Linear gradient from 50% to 5% B

    • 36-45 min: Hold at 5% B (column re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 280 nm.

4. Identification:

  • Identify this compound, catechin, and epicatechin by comparing their retention times with those of the pure standards.

  • Other degradation products can be tentatively identified based on their elution order and UV spectra. For definitive identification, LC-MS is recommended.

Visualizations

Degradation Pathway of this compound

ProcyanidinB3_Degradation PB3 This compound (B-type dimer) Oxidation Oxidation (O2, light, heat) PB3->Oxidation Hydrolysis Hydrolysis/Cleavage (Acid/Base, Enzymes) PB3->Hydrolysis A_type A-type Procyanidin Oxidation->A_type Monomers Catechin & Epicatechin Hydrolysis->Monomers Spiro Spiro-cyclic derivatives A_type->Spiro LowMW Low Molecular Weight Phenolic Compounds Monomers->LowMW

Caption: Major degradation pathways of this compound.

Experimental Workflow for this compound Degradation Analysis

Experimental_Workflow cluster_storage Storage Conditions Temp Temperature (e.g., 4°C, 22°C, 35°C) Storage Controlled Storage Light Light Exposure (Dark vs. Light) pH pH (Acidic, Neutral, Alkaline) Sample This compound Sample Sample->Storage Sampling Time-point Sampling Storage->Sampling HPLC HPLC-UV/DAD Analysis Sampling->HPLC LCMS LC-MS/MS Identification Sampling->LCMS Data Data Analysis & Quantification HPLC->Data LCMS->Data

Caption: Workflow for studying this compound degradation.

Troubleshooting Logic for HPLC Analysis

HPLC_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions Problem Chromatographic Problem (e.g., Peak Tailing, Splitting) Col_issue Column Issues (Void, Contamination) Problem->Col_issue MP_issue Mobile Phase Issues (pH, Composition) Problem->MP_issue Sample_issue Sample Issues (Solvent, Concentration) Problem->Sample_issue System_issue System Issues (Leak, Flow Rate) Problem->System_issue Flush_col Flush/Replace Column Col_issue->Flush_col Adjust_MP Adjust Mobile Phase MP_issue->Adjust_MP Prep_sample Re-prepare Sample Sample_issue->Prep_sample Check_sys Check System Integrity System_issue->Check_sys

Caption: Troubleshooting logic for HPLC analysis of this compound.

References

Troubleshooting Procyanidin B3 quantification in complex matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the accurate quantification of Procyanidin B3 in complex matrices.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common challenges encountered during the quantification of this compound, offering potential causes and solutions in a direct question-and-answer format.

Sample Preparation & Extraction

Q1: I am seeing low recovery of this compound from my plasma samples after Solid-Phase Extraction (SPE). What are the possible causes and how can I improve it?

A1: Low recovery of this compound from plasma using SPE can stem from several factors:

  • Inadequate Sorbent Conditioning: The SPE cartridge must be properly conditioned to ensure efficient retention of the analyte. Ensure you are using the correct conditioning solvents (typically methanol followed by an equilibration solvent like water or a buffer) and that the sorbent bed does not dry out before sample loading.

  • Improper Sample pH: The pH of the sample can affect the interaction of this compound with the sorbent. For reversed-phase SPE, acidifying the plasma sample (e.g., with formic or phosphoric acid) can improve retention by ensuring the phenolic hydroxyl groups are protonated.

  • Suboptimal Wash Solvent: The wash solvent may be too strong, leading to premature elution of this compound. Try a weaker wash solvent (e.g., a lower percentage of organic solvent in water) to remove interferences without affecting the analyte.

  • Inefficient Elution: The elution solvent may not be strong enough to desorb this compound completely from the sorbent. Consider using a stronger solvent (e.g., acidified methanol or acetonitrile) or increasing the elution volume. Performing the elution in two smaller steps can also improve efficiency. Recoveries of procyanidins from plasma using SPE have been reported to be higher than 84% with optimized methods[1].

  • Protein Binding: this compound can bind to plasma proteins, preventing its extraction. Pre-treatment of the plasma sample, such as protein precipitation with an organic solvent (e.g., acetonitrile) or acidification, can help disrupt these interactions.

Q2: What is the most effective solvent for extracting this compound from plant matrices?

A2: The choice of extraction solvent significantly impacts the yield of this compound from plant materials. Generally, aqueous mixtures of organic solvents are more effective than pure solvents.

  • Aqueous Acetone or Methanol: Extractions are often best conducted using aqueous acetone or methanol.[2] Studies have shown that a 60% hydromethanolic mixture can be highly effective.[3]

  • Acidification: The addition of a small amount of acid, such as formic acid (e.g., up to 1%), to the extraction solvent can enhance recovery.[3] Acidified solvents improve the stability of procyanidins and facilitate their release from the plant matrix.[3]

  • Ultrasound-Assisted Extraction (UAE): The use of ultrasonication can significantly increase the extraction efficiency of procyanidins from plant materials.[3]

Q3: My this compound seems to be degrading during sample preparation. How can I improve its stability?

A3: Procyanidins are susceptible to degradation, particularly at elevated temperatures and non-acidic pH.

  • Avoid High Temperatures: If using methods like UAE, carefully control the temperature to prevent degradation.

  • Use Acidified Solvents: As mentioned, acidified solvents help maintain the stability of procyanidins.[3]

  • Add Antioxidants: The addition of an antioxidant like ascorbic acid to the extraction solvent can help prevent oxidative degradation.[2]

  • Storage: Store extracts at low temperatures and protected from light to minimize degradation. Procyanidin B isomers have been shown to be stable for at least one month at 25°C in a cranberry syrup matrix.[4]

Chromatography (HPLC/UPLC)

Q4: I am observing poor peak shape (tailing or fronting) for this compound in my chromatogram. What should I check?

A4: Poor peak shape can compromise the accuracy of quantification. Here are common causes and solutions:

  • Peak Tailing:

    • Secondary Interactions: Tailing is often caused by interactions between the analyte and active sites (silanols) on the silica-based column. Lowering the mobile phase pH (e.g., with 0.1% formic or acetic acid) can suppress the ionization of silanol groups and reduce these interactions.

    • Column Contamination: Contaminants from the sample matrix can accumulate at the head of the column. Try flushing the column with a strong solvent or, if necessary, replace the guard column or the analytical column.

    • Mobile Phase Issues: Ensure the mobile phase is well-mixed and the pH is appropriate for your analyte and column.

  • Peak Fronting:

    • Column Overload: Injecting too much sample can lead to fronting. Try diluting your sample or reducing the injection volume.

    • Injection Solvent: If the injection solvent is significantly stronger than the mobile phase, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

Q5: this compound is co-eluting with other components in my complex matrix. How can I improve the separation?

A5: Co-elution can lead to inaccurate quantification. Consider the following strategies:

  • Optimize the Gradient: Adjust the gradient slope of your mobile phase to improve the separation of closely eluting peaks. A shallower gradient can often enhance resolution.

  • Change the Mobile Phase: Experiment with different organic modifiers (e.g., acetonitrile vs. methanol) or different acidic additives.

  • Use a Different Column: A column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) or a smaller particle size (for higher efficiency) may provide the necessary selectivity.

  • Heart-Cutting HPLC: For very complex matrices like pine bark extract, conventional single-column HPLC may not be sufficient. Heart-cutting two-dimensional HPLC is a powerful technique to improve separation and achieve accurate quantification.[5][6]

Mass Spectrometry (MS)

Q6: I am experiencing significant ion suppression for this compound when analyzing my samples. How can I mitigate this?

A6: Ion suppression is a common matrix effect in LC-MS analysis where co-eluting compounds from the matrix interfere with the ionization of the analyte, leading to a decreased signal.

  • Improve Sample Preparation: The most effective way to combat ion suppression is to remove the interfering matrix components. Enhance your sample clean-up by using a more rigorous SPE protocol or by employing a different technique like liquid-liquid extraction (LLE).

  • Optimize Chromatography: Adjust your HPLC method to chromatographically separate this compound from the interfering compounds. Even a small shift in retention time can significantly reduce ion suppression.

  • Dilute the Sample: Diluting the sample can reduce the concentration of matrix components, thereby lessening their impact on ionization. However, ensure that the diluted concentration of this compound is still above the limit of quantification.

  • Use Matrix-Matched Calibrators: Prepare your calibration standards in a blank matrix extract that has been processed in the same way as your samples. This helps to compensate for the signal suppression or enhancement caused by the matrix.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for this compound is the gold standard for correcting matrix effects. The SIL-IS will co-elute with the analyte and experience the same degree of ion suppression, allowing for accurate quantification.

Q7: What are the expected MS/MS fragments for this compound that I should monitor for quantification?

A7: this compound is a B-type procyanidin dimer. In negative ion mode ESI-MS/MS, it typically undergoes fragmentation through three main pathways:

  • Quinone Methide (QM) cleavage: This involves the fission of the interflavan bond, resulting in fragment ions at m/z 287 or m/z 289.[7]

  • Retro-Diels-Alder (RDA) fission: This fragmentation of the heterocyclic C-ring produces a characteristic fragment ion at m/z 425.[7] A subsequent water loss can lead to a fragment at m/z 407.[7]

  • Heterocyclic Ring Fission (HRF): This pathway can also occur on either of the monomeric units.[7]

For quantitative analysis using Multiple Reaction Monitoring (MRM), a common transition to monitor for this compound (precursor ion [M-H]⁻ at m/z 577.1) would be to one of its specific and abundant fragment ions, such as m/z 289 or m/z 425.

Data & Performance Metrics

The following tables summarize typical performance data for this compound quantification from various studies. These values can serve as a benchmark for your own method development and validation.

Table 1: Recovery of Procyanidins in Different Matrices

AnalyteMatrixExtraction MethodAverage Recovery (%)Reference
Procyanidin B1 & B3BeveragesHeart-Cutting HPLC98 - 106[5][6]
Procyanidin B1 & B3TabletsHeart-Cutting HPLC95 - 118[5][6]
ProcyanidinsPlasmaSPE> 84[1]
ProcyanidinsHerbal MatricesUltrasound-Assisted79.4 - 112.0[7]
Crown ProcyanidinsWineUHPLC-Q-TOF88.2 - 107.6[2]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for this compound

AnalyteMethodLOD (µg/mL)LOQ (µg/mL)Reference
This compoundHPLC-PDA0.01 - 0.160.02 - 0.49[1]
Procyanidin DimerUPLC-MS/MS~0.0017~0.0058[1]
Crown ProcyanidinsUHPLC-Q-TOF-0.033 mg/L[2]

(Note: LOD/LOQ values from the UPLC-MS/MS study were converted from µM to µg/mL for comparison, assuming the molecular weight of a procyanidin dimer, ~578 g/mol )

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol provides a general procedure for the extraction of this compound from plasma samples using a reversed-phase SPE cartridge (e.g., C18 or polymeric sorbent).

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 500 µL of plasma, add 50 µL of an internal standard solution (if used).

    • Acidify the sample by adding 50 µL of 2% phosphoric acid.

    • Vortex for 30 seconds.

    • Centrifuge to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol through the sorbent.

    • Equilibrate the cartridge by passing 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma supernatant onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound and other retained compounds with 1 mL of acidified methanol (e.g., 0.1% formic acid in methanol).

    • Collect the eluate.

  • Solvent Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: HPLC-MS/MS Analysis of this compound

This protocol outlines typical starting conditions for the analysis of this compound. Optimization will be required based on your specific instrumentation and sample matrix.

  • HPLC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-40% B

    • 8-9 min: 40-95% B

    • 9-10 min: 95% B

    • 10-10.1 min: 95-5% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Negative.

  • MRM Transitions:

    • This compound: Precursor > Product (e.g., 577.1 > 289.1)

    • Internal Standard (if used): Monitor the appropriate transition.

Visualizations

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Complex Matrix (e.g., Plasma, Plant Extract) Extraction Extraction (SPE or Solvent Extraction) Sample->Extraction Cleanup Clean-up & Concentration Extraction->Cleanup HPLC HPLC/UPLC Separation Cleanup->HPLC MS Mass Spectrometry (ESI-) HPLC->MS MSMS Tandem MS (MRM) MS->MSMS Integration Peak Integration MSMS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Result Final Concentration Quantification->Result Troubleshooting_Tree Start Problem Encountered LowRecovery Low Recovery? Start->LowRecovery BadPeakShape Poor Peak Shape? LowRecovery->BadPeakShape No CheckSPE Optimize SPE Protocol: - Conditioning - Wash/Elute Solvents - Sample pH LowRecovery->CheckSPE Yes (Plasma) CheckExtraction Optimize Extraction: - Solvent Choice (e.g., acidified) - Use UAE LowRecovery->CheckExtraction Yes (Plant) IonSuppression Signal Suppression (Matrix Effect)? BadPeakShape->IonSuppression No CheckColumn Check Column: - Flush/Replace - Check for Voids BadPeakShape->CheckColumn Yes ImproveCleanup Improve Sample Clean-up: - Enhance SPE - Try LLE IonSuppression->ImproveCleanup Yes CheckMobilePhase Optimize Mobile Phase: - Adjust pH (acidify) - Check Composition CheckColumn->CheckMobilePhase CheckSampleLoad Reduce Sample Load: - Dilute Sample - Lower Injection Volume CheckMobilePhase->CheckSampleLoad OptimizeChroma Optimize Chromatography: - Adjust Gradient - Separate from Interferences ImproveCleanup->OptimizeChroma UseMMS Use Matrix-Matched Standards or Isotope-Labeled IS OptimizeChroma->UseMMS Matrix_Effect cluster_ideal Ideal Condition (Solvent) cluster_matrix Complex Matrix ESI_Source_Ideal ESI Droplet Analyte_Ideal Analyte Ions Signal_Ideal High Signal Analyte_Ideal->Signal_Ideal Efficient Ionization ESI_Source_Matrix ESI Droplet Analyte_Matrix Analyte Ions Matrix_Mol Matrix Molecules Signal_Matrix Suppressed Signal Analyte_Matrix->Signal_Matrix Competition for Charge (Ion Suppression)

References

Technical Support Center: Method Development for Separating Procyanidin B3 Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Procyanidin B3 isomers.

Troubleshooting Guide

This guide addresses common issues encountered during the chromatographic separation of this compound and its isomers.

Problem / QuestionPossible CausesSuggested Solutions
Why is there poor resolution between this compound and other isomers (e.g., B1, B2, B4)? - Inappropriate column chemistry.- Mobile phase composition is not optimal.- Flow rate is too high.- Column temperature is not optimized.- Column Selection: For reversed-phase HPLC, consider using a C18 column with a smaller particle size (e.g., 3 µm) to increase theoretical plates and improve peak sharpness.[1] For normal-phase HPLC, a diol-based column is often effective for separating procyanidin oligomers based on their degree of polymerization and can also resolve isomers.[2][3][4]- Mobile Phase Optimization: In reversed-phase HPLC, adjust the organic modifier (acetonitrile or methanol) gradient and the concentration of the acidic modifier (e.g., formic acid, acetic acid, or phosphoric acid).[5] A shallow gradient can improve the separation of closely eluting isomers.[6] In normal-phase HPLC, a ternary mobile phase of dichloromethane, methanol, and aqueous acetic acid can be optimized for better separation.[7]- Flow Rate Adjustment: Decreasing the flow rate can increase the interaction time between the analytes and the stationary phase, potentially improving resolution.[1]- Temperature Optimization: Increasing the column temperature can improve peak efficiency and resolution for some separations.[2] However, the effect should be evaluated empirically.
Why am I observing peak tailing for my this compound peak? - Secondary interactions with residual silanol groups on the silica-based column.- Column overload (mass or volume).- Inappropriate mobile phase pH.- Dead volume in the HPLC system.- Mobile Phase pH: For reversed-phase chromatography on silica-based columns, lowering the mobile phase pH (e.g., to ~3.0 with formic or phosphoric acid) can protonate silanol groups, reducing their interaction with the acidic procyanidins and minimizing peak tailing.[8]- Sample Concentration: Dilute the sample or reduce the injection volume to check for and mitigate column overload.[8][9][10]- Column Choice: Use a column with high-purity silica and effective end-capping to minimize accessible silanol groups.- System Check: Ensure all fittings and connections are secure to minimize dead volume. Use tubing with an appropriate internal diameter for your column size.[8]
Why are my this compound peaks broad? - Column degradation or contamination.- High flow rate.- Sample solvent is too strong.- Large injection volume.- Column Maintenance: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced.- Flow Rate: A lower flow rate can sometimes lead to sharper peaks.[1]- Sample Solvent: Dissolve the sample in a solvent that is weaker than or the same strength as the initial mobile phase to prevent band broadening at the column inlet.[10]- Injection Volume: Reduce the injection volume to minimize peak broadening.[9]
My this compound retention time is shifting between injections. What is the cause? - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Column equilibration is insufficient.- Pump malfunction or leaks.- Mobile Phase: Ensure the mobile phase is prepared consistently and is well-mixed. Use a buffer to maintain a stable pH.[11]- Temperature Control: Use a column oven to maintain a constant and consistent temperature.- Equilibration: Allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection, especially when running a gradient.- System Maintenance: Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.
How can I improve the recovery of this compound from my sample preparation? - Inefficient extraction solvent.- Degradation of procyanidins during extraction.- Solvent Selection: A mixture of acetone, water, and acetic acid is often efficient for extracting procyanidins.[12]- Extraction Conditions: Minimize exposure to high temperatures and light to prevent degradation.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating this compound isomers?

A1: The main challenge lies in their structural similarity. Procyanidin B-type dimers, such as B1, B2, B3, and B4, are isomers with the same molecular weight, differing only in the stereochemistry of their constituent catechin and/or epicatechin units and the linkage position. This results in very similar physicochemical properties, making their separation by conventional chromatographic techniques difficult.

Q2: Which HPLC mode is better for separating this compound isomers: reversed-phase or normal-phase?

A2: Both modes can be effective, but they offer different selectivities.

  • Reversed-phase HPLC (RP-HPLC) , typically with C18 columns, is widely used and can separate procyanidin dimers.[7] Optimization of the mobile phase, particularly the organic modifier and acidic additive, is crucial for achieving resolution.

  • Normal-phase HPLC (NP-HPLC) , often with silica or diol-based columns, separates procyanidins based on their degree of polymerization.[2][4][7] This can be advantageous for separating dimers from other oligomers. Diol columns, in particular, have shown good performance in resolving procyanidin oligomers.[2][3][4]

Q3: What are the typical mobile phases used for this compound isomer separation?

A3:

  • Reversed-Phase: A gradient of an aqueous acidic mobile phase (e.g., water with 0.1-0.5% formic acid, acetic acid, or phosphoric acid) and an organic modifier (acetonitrile or methanol) is common.[5]

  • Normal-Phase (Silica Column): A ternary mobile phase, such as dichloromethane, methanol, and a 1:1 (v/v) mixture of acetic acid and water, is frequently used.[7]

  • Normal-Phase (Diol Column): A binary mobile phase consisting of acidified acetonitrile and a mixture of methanol, water, and acetic acid is often employed.[3]

Q4: How does column particle size affect the separation of this compound isomers?

A4: Smaller column particle sizes (e.g., 3 µm vs. 5 µm) lead to higher column efficiency (more theoretical plates). This results in sharper peaks and improved resolution between closely eluting isomers like this compound and its counterparts.[1]

Q5: Can heart-cutting 2D-HPLC be used to improve the separation of this compound?

A5: Yes, heart-cutting two-dimensional HPLC is a powerful technique for separating co-eluting compounds in complex matrices. A study on pine bark extract demonstrated that a heart-cutting HPLC method, using columns with different properties in each dimension, could accurately quantify Procyanidin B1 and B3 where conventional single-column HPLC failed.[13]

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the analysis of procyanidins, including this compound.

Table 1: Method Validation Parameters for Procyanidin Analysis

ParameterProcyanidin B1This compoundReference
Linearity Range (µg/mL) 0.78 - 50.000.31 - 20.00[1]
Correlation Coefficient (R²) ≥0.9999≥0.9999[1]
LOD (µg/mL) Not Specified0.01 - 0.16 (for a mix of 7 phenolics)[1]
LOQ (µg/mL) Not Specified0.02 - 0.49 (for a mix of 7 phenolics)[1]

Table 2: Recovery and Precision Data for Procyanidin B1 and B3 in Fortified Samples

MatrixAnalyteSpiked ConcentrationRecovery (%)RSD (%)Reference
BeveragesPCB1 & PCB3Low and High98 - 106Not Specified[13]
TabletsPCB1 & PCB3Low and High95 - 118Not Specified[13]
General7 PhenolicsNot Specified97.29 - 103.590.24 - 3.95[1]

RSD: Relative Standard Deviation

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for Separation of Procyanidin B2 in Apples
  • Column: Phenomenex Luna C18 (250 mm × 4.6 mm, 5 µm)[5]

  • Mobile Phase:

    • A: Water with 0.5% H₃PO₄[5]

    • B: Acetonitrile:Water (50:50, v/v)[5]

  • Flow Rate: 1.0 mL/min[5]

  • Column Temperature: 30 °C[5]

  • Detection: UV at 280 nm[5]

  • Gradient: (Details not fully specified in the abstract, would require a specific gradient program to be developed, starting with a low percentage of B and gradually increasing).

Protocol 2: Normal-Phase HPLC for Separation of Procyanidin Oligomers in Cocoa
  • Column: Phenomenex 5 µm Lichrosphere silica column (250 × 4.6 mm)[7]

  • Mobile Phase:

    • A: Dichloromethane[7]

    • B: Methanol[7]

    • C: Acetic acid and water (1:1 v/v)[7]

  • Flow Rate: 1.0 mL/min[7]

  • Column Temperature: 37 °C[7]

  • Detection: Fluorescence (Excitation: 276 nm, Emission: 316 nm)

  • Gradient: A series of linear gradients of B into A with a constant 4% C.[7]

    • 0-30 min: 14% to 28.4% B in A[7]

    • 30-45 min: 28.4% to 39.2% B in A[7]

    • 45-50 min: 39.2% to 86% B in A[7]

Protocol 3: Normal-Phase HPLC with a Diol Column for Procyanidin Separation
  • Column: Diol-based column (e.g., Phenomenex, 5 µm, 250 mm × 4.6 mm)[3]

  • Mobile Phase:

    • A: 98:2 Acetonitrile:Acetic Acid[3]

    • B: 95:3:2 Methanol:Water:Acetic Acid[3]

  • Flow Rate: 1.0 mL/min[3]

  • Column Temperature: 30 °C[3]

  • Detection: Fluorescence (Excitation: 276 nm, Emission: 316 nm)[3]

  • Gradient: A specific gradient program would be applied, starting with a low percentage of B and increasing to elute higher oligomers.

Visualizations

MethodDevelopmentWorkflow cluster_prep Sample Preparation cluster_analysis Chromatographic Separation cluster_results Data Analysis & Troubleshooting Start Crude Extract Extraction Solvent Extraction (e.g., Acetone/Water) Start->Extraction Cleanup Solid Phase Extraction (SPE) or Filtration Extraction->Cleanup Method_Selection Select HPLC Mode (RP-HPLC or NP-HPLC) Cleanup->Method_Selection Optimization Optimize Parameters: - Column - Mobile Phase - Flow Rate - Temperature Method_Selection->Optimization Analysis Inject Sample and Acquire Data Optimization->Analysis Evaluation Evaluate Resolution, Peak Shape, Retention Analysis->Evaluation Acceptable Acceptable Separation? Evaluation->Acceptable Troubleshoot Troubleshoot Issues Troubleshoot->Optimization Re-optimize Acceptable->Troubleshoot No Final_Method Final Method Acceptable->Final_Method Yes

Caption: General workflow for developing a separation method for this compound isomers.

Troubleshooting_Poor_Resolution cluster_solutions Potential Solutions Problem Problem: Poor Resolution of Isomers Sol_Column Change Column (e.g., smaller particle size, different chemistry) Problem->Sol_Column Sol_MobilePhase Optimize Mobile Phase (adjust gradient, change organic modifier/acid) Problem->Sol_MobilePhase Sol_FlowRate Decrease Flow Rate Problem->Sol_FlowRate Sol_Temp Adjust Column Temperature Problem->Sol_Temp Outcome Improved Resolution Sol_Column->Outcome Sol_MobilePhase->Outcome Sol_FlowRate->Outcome Sol_Temp->Outcome

Caption: Troubleshooting logic for addressing poor resolution of this compound isomers.

Troubleshooting_Peak_Tailing cluster_causes Possible Causes cluster_solutions Solutions Problem Problem: Peak Tailing Cause_Silanol Silanol Interactions Problem->Cause_Silanol Cause_Overload Column Overload Problem->Cause_Overload Cause_pH Incorrect Mobile Phase pH Problem->Cause_pH Cause_DeadVolume System Dead Volume Problem->Cause_DeadVolume Sol_pH Lower Mobile Phase pH Cause_Silanol->Sol_pH Sol_Column Use High-Purity, End-capped Column Cause_Silanol->Sol_Column Sol_Dilute Dilute Sample / Reduce Injection Volume Cause_Overload->Sol_Dilute Cause_pH->Sol_pH Sol_System Check Fittings and Tubing Cause_DeadVolume->Sol_System Outcome Symmetrical Peaks Sol_pH->Outcome Sol_Dilute->Outcome Sol_Column->Outcome Sol_System->Outcome

Caption: Troubleshooting workflow for diagnosing and resolving peak tailing issues.

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Capacities of Procyanidin B3 and Resveratrol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antioxidant capacities of two prominent polyphenolic compounds, Procyanidin B3 and Resveratrol. By presenting available experimental data, outlining methodologies, and illustrating relevant biological pathways, this document aims to be a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Executive Summary

Both this compound and Resveratrol exhibit significant antioxidant properties, primarily through their ability to scavenge free radicals and modulate cellular antioxidant defense mechanisms. While Resveratrol has been extensively studied, with a wealth of data available on its antioxidant capacity across various assays, quantitative data for this compound is less abundant, making a direct, comprehensive comparison challenging.

Based on the available data, Resveratrol generally demonstrates potent radical scavenging activity. The antioxidant capacity of this compound is also noteworthy, though more research with standardized methodologies is required for a definitive quantitative comparison. Both compounds appear to exert their antioxidant effects in part through the activation of the Nrf2 signaling pathway, a key regulator of cellular antioxidant responses.

Quantitative Comparison of Antioxidant Capacity

The following table summarizes the available quantitative data on the antioxidant capacity of this compound and Resveratrol from common in vitro assays. It is crucial to note that direct comparisons of values between different studies should be made with caution due to variations in experimental conditions.

Antioxidant AssayThis compoundResveratrolReference Compound
DPPH Radical Scavenging Activity (IC50) 55.2 µM[1]15.54 µg/mL (~68.1 µM)[2]Ascorbic Acid: ~0.0757 mg/mL (~430 µM)[3]
2.2 µg/mL (~9.6 µM)
0.131 mM (131 µM)[4]
ABTS Radical Scavenging Activity (IC50/TEAC) Data not availableIC50: 2.86 µg/mL (~12.5 µM)[2]Trolox (TEAC): 1.0
IC50: 2 µg/mL (~8.8 µM)[5]
TEAC: 2.59 (at 10 µM Trolox equivalent)[6]
Oxygen Radical Absorbance Capacity (ORAC) Data not available5.26 Trolox Equivalents/µM[7]Trolox: 1.0
0.64 Trolox Equivalents[8]

Note: IC50 (half maximal inhibitory concentration) is the concentration of the antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates a higher antioxidant capacity. TEAC (Trolox Equivalent Antioxidant Capacity) is a measure of the antioxidant capacity of a substance compared to the standard, Trolox. A higher TEAC value indicates a higher antioxidant capacity. The molecular weight of this compound is 578.52 g/mol [9] and Resveratrol is 228.24 g/mol [10].

Experimental Protocols

Detailed methodologies are essential for the replication and comparison of experimental findings. Below are outlines of the protocols for the key antioxidant capacity assays cited in this guide.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.

General Procedure:

  • Preparation of DPPH solution: A stock solution of DPPH in methanol or ethanol is prepared.

  • Reaction mixture: A defined volume of the antioxidant solution (at various concentrations) is mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solution is measured at a specific wavelength (typically around 517 nm).

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the antioxidant, and A_sample is the absorbance of the DPPH solution with the antioxidant.

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the antioxidant concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.

General Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting ABTS stock solution with an oxidizing agent like potassium persulfate. The solution is then left to stand in the dark for 12-16 hours.

  • Adjustment of ABTS•+ solution: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to a specific absorbance at a particular wavelength (e.g., 0.70 at 734 nm).

  • Reaction mixture: A small volume of the antioxidant solution is added to a larger volume of the diluted ABTS•+ solution.

  • Measurement: The absorbance is measured at a specific time point after the initial mixing (e.g., 6 minutes).

  • Calculation: The percentage of inhibition is calculated, and the results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals. The decay of fluorescence over time is monitored, and the antioxidant capacity is quantified by the area under the fluorescence decay curve.

General Procedure:

  • Preparation of reagents: A fluorescent probe (e.g., fluorescein), a peroxyl radical generator (e.g., AAPH - 2,2'-azobis(2-amidinopropane) dihydrochloride), and the antioxidant sample are prepared in a suitable buffer.

  • Reaction mixture: The fluorescent probe and the antioxidant are mixed in a microplate well and incubated.

  • Initiation of reaction: The peroxyl radical generator is added to initiate the reaction.

  • Fluorescence measurement: The fluorescence intensity is measured kinetically over a period of time at a specific excitation and emission wavelength.

  • Calculation: The area under the fluorescence decay curve (AUC) is calculated. The net AUC is obtained by subtracting the AUC of the blank from the AUC of the sample. The ORAC value is then calculated by comparing the net AUC of the sample to that of a standard antioxidant, typically Trolox.

Signaling Pathways and Mechanisms of Action

Both this compound and Resveratrol exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other protective proteins.

This compound Antioxidant Signaling Pathway

While direct studies on this compound are limited, research on procyanidins in general, and the closely related Procyanidin B2, suggests that a key mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes.

Procyanidin_B3_Signaling Procyanidin_B3 This compound Keap1 Keap1 Procyanidin_B3->Keap1 may interact with ROS Oxidative Stress (ROS) ROS->Keap1 induces conformational change Cellular_Protection Cellular Protection ROS->Cellular_Protection Nrf2 Nrf2 Keap1->Nrf2 sequesters Nrf2 in cytoplasm ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes promotes transcription of Antioxidant_Enzymes->Cellular_Protection leads to

This compound and the Nrf2 Antioxidant Pathway

Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Keap1. In the presence of oxidative stress or activators like procyanidins, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of target genes. This leads to the transcription of various antioxidant and cytoprotective enzymes, bolstering the cell's defense against oxidative damage.

Resveratrol Antioxidant Signaling Pathway

Resveratrol is well-documented to activate multiple signaling pathways related to antioxidant defense, most notably the Sirtuin 1 (SIRT1) and Nrf2 pathways.

Resveratrol_Signaling Resveratrol Resveratrol SIRT1 SIRT1 Resveratrol->SIRT1 activates AMPK AMPK Resveratrol->AMPK activates Nrf2_pathway Nrf2 Pathway Activation Resveratrol->Nrf2_pathway activates PGC1a PGC-1α SIRT1->PGC1a deacetylates and activates AMPK->PGC1a activates Mitochondrial_Biogenesis Mitochondrial Biogenesis & Antioxidant Enzymes PGC1a->Mitochondrial_Biogenesis promotes Cellular_Protection Enhanced Cellular Antioxidant Defense Mitochondrial_Biogenesis->Cellular_Protection Nrf2_pathway->Cellular_Protection

Resveratrol's Antioxidant Signaling Pathways

Resveratrol activates SIRT1, a protein deacetylase, which in turn can activate other proteins involved in antioxidant defense, such as PGC-1α, leading to increased mitochondrial biogenesis and the expression of antioxidant enzymes. Additionally, Resveratrol can independently activate the Nrf2 pathway, further enhancing the cellular antioxidant response.[2][7][11][12]

Experimental Workflow for In Vitro Antioxidant Capacity Assessment

The following diagram illustrates a generalized workflow for assessing the antioxidant capacity of a compound using in vitro assays.

Experimental_Workflow Compound_Preparation Compound Preparation (this compound or Resveratrol) Assay_Selection Assay Selection (DPPH, ABTS, ORAC) Compound_Preparation->Assay_Selection Assay_Execution Assay Execution (Spectrophotometry/ Fluorometry) Assay_Selection->Assay_Execution Data_Acquisition Data Acquisition (Absorbance/ Fluorescence) Assay_Execution->Data_Acquisition Data_Analysis Data Analysis (IC50, TEAC, ORAC value) Data_Acquisition->Data_Analysis Results_Interpretation Results Interpretation & Comparison Data_Analysis->Results_Interpretation

General Workflow for Antioxidant Capacity Assays

Conclusion

Both this compound and Resveratrol are promising natural compounds with significant antioxidant potential. Resveratrol has been more extensively characterized, demonstrating robust radical scavenging and cell-protective effects through the activation of SIRT1 and Nrf2 pathways. While the available data for this compound is more limited, it also shows potent antioxidant activity, likely mediated through the Nrf2 pathway.

For a more definitive comparison of their antioxidant capacities, further research is warranted. Specifically, head-to-head studies employing standardized DPPH, ABTS, and ORAC assays under identical experimental conditions would provide invaluable data for drug development professionals and researchers in the field of antioxidant science.

References

Comparative analysis of different Procyanidin B3 extraction methods

Author: BenchChem Technical Support Team. Date: November 2025

Procyanidin B3, a B-type proanthocyanidin dimer composed of two (+)-catechin units, is a subject of significant interest in the fields of nutrition, pharmacology, and drug development due to its potent antioxidant, anti-inflammatory, and potential anti-cancer properties.[1][2] Found in various natural sources like red wine, barley, peaches, and cocoa, the effective extraction and isolation of this compound are critical for research and therapeutic applications.[1][3] This guide provides a comparative analysis of various extraction techniques, offering detailed experimental protocols and performance data to aid researchers in selecting the most suitable method for their objectives.

Overview of Extraction Strategies

The extraction of procyanidins, including B3, is influenced by numerous factors such as the plant matrix, solvent choice, temperature, and the presence of interfering compounds.[4] Extraction methods range from traditional solvent-based techniques to modern, technology-assisted approaches that offer improved efficiency and yield.[5][6] Generally, a multi-step process is required, involving an initial crude extraction followed by purification and isolation steps to achieve high-purity this compound.

Comparative Data on Extraction Methods

The selection of an extraction method is a trade-off between yield, purity, cost, and environmental impact. The following tables summarize quantitative data from various studies on different extraction techniques for procyanidins. While data specific to only this compound is limited, the yields of total procyanidins and related flavan-3-ols provide a strong basis for comparison.

Method Solvent System Key Parameters Source Material Yield/Efficiency Reference
Solvent Extraction 70% Acetone-Cocoa46.8 mg/g (total procyanidins)[4]
70-80% DMSOSolute-solvent ratio: 3g to 15mLCocoa56.3 mg/g (total procyanidins)[4]
Acidic Acetone SolutionpH and temperature control neededPennisetum purpureum5.06 mg/g (proanthocyanidins)[6]
80% Choline Chloride–Citric Acid80°C, 40 min, 1:200 g/mL ratioCamellia oleifera Shells5.26% extraction rate[6]
Ultrasound-Assisted Extraction (UAE) 70% Ethanol180 W, 75°C, 50 min, 1:20 g/mL ratioAçaí Fruit2.0278% extraction yield[6]
60% Ethanol35°C, 15 min (ultrasound) + 50°C, 50 min (water bath)Peanut Hulls9.07% extraction yield[6]
60% Hydromethanol + 1% Formic Acid10 min sonicationGrape PomaceCatechin: 228 µg/g DW, Epicatechin: 242 µg/g DW[7]
Microwave-Assisted Extraction (MAE) 77% Ethanol530 W, 18 min, 1:20 g/mL ratioCamphor Leaves81.56 ± 2.03 mg/g[6]
Water (with Enzymatic Hydrolysis)0.56 g/L cellulase, 60°C, 9 minGrape Seeds5.72% extraction yield[6]
Pressurized Liquid Extraction (PLE) Water90°C, 10.35 MPaCocoa Bean ShellHighest yields at 90°C but decreased after 30 min[5]

Purification and Isolation Techniques

Following initial extraction, crude extracts contain a complex mixture of compounds. Purification is essential to isolate this compound.

Technique Stationary/Mobile Phase Application Key Findings Reference
High-Performance Liquid Chromatography (HPLC) Reversed-phase C18Quantification & IsolationPrimary method for analysis. Ineffective for separating higher oligomers (>trimer).[3][8]
Heart-Cutting HPLC Multiple property columnsHigh-accuracy quantificationSufficiently accurate for analyzing PCB1 and PCB3 in complex matrices. Recovery: 95-118%.[9]
High-Speed Countercurrent Chromatography (HSCCC) -Preparative scale isolationSuccessfully fractionated reaction mixtures to obtain pure dimeric procyanidins B3, B4, B6, and B8.[10]
Solid Phase Extraction (SPE) C18, Diol, Polyamide, Sephadex LH-20Sample cleanup & FractionationNot highly selective for pure procyanidins; often used for initial fractionation.[8][11]
Gel Permeation Chromatography Sephadex LH-20EnrichmentEffective for enriching procyanidin fractions from crude extracts.[3][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are protocols for common extraction and quantification methods.

Optimized Ultrasound-Assisted Solvent Extraction (UAE)

This protocol is based on a method optimized for extracting procyanidins from grape pomace.[7][12]

  • Sample Preparation: Dry the plant material (e.g., grape pomace) and grind it into a fine powder.

  • Extraction Solvent: Prepare a solution of 60% methanol in water, acidified with 1% formic acid.[7][12]

  • Extraction Procedure:

    • Weigh 1 gram of the powdered sample into a centrifuge tube.

    • Add 25 mL of the extraction solvent (solid-to-solvent ratio of 1:25 w/v).[7][12]

    • Place the tube in an ultrasonic bath and sonicate for 10 minutes.[7][12]

    • Transfer the tube to a shaker and agitate at 600 rpm for 15 minutes at 25°C.[7]

    • Centrifuge the mixture to pellet the solid material.

    • Collect the supernatant, which contains the crude procyanidin extract.

    • Filter the supernatant through a 0.22 µm filter before HPLC analysis.

Microwave-Assisted Extraction (MAE)

This protocol is adapted from a method used for extracting proanthocyanidins from camphor leaves.[6]

  • Sample Preparation: Dry and pulverize the source material.

  • Extraction Solvent: Prepare a 77% ethanol-water solution.

  • Extraction Procedure:

    • Combine the powdered sample with the extraction solvent at a solid-to-liquid ratio of 1:20 g/mL in a microwave-safe vessel.

    • Place the vessel in a microwave extractor.

    • Apply microwave power of 530 W for 18 minutes.[6]

    • After extraction, allow the mixture to cool.

    • Separate the solid residue by centrifugation or filtration.

    • The resulting liquid is the crude extract.

Quantification by Vanillin Assay

The Vanillin Assay is a colorimetric method for quantifying total procyanidin content.[13]

  • Reagent Preparation: Prepare a solution of 0.5% (w/v) vanillin in 96% (v/v) methanol, acidified with 4% (v/v) concentrated HCl.

  • Procedure:

    • Pipette 1 mL of the filtered plant extract into a test tube.

    • Add 5 mL of the vanillin reagent to the test tube.

    • Incubate the mixture at 27°C for 20 minutes. A red color will develop.

    • Measure the absorbance of the solution at 500 nm using a spectrophotometer against a blank (reagent without the extract).

    • Quantify the procyanidin content by comparing the absorbance to a standard curve prepared using (+)-catechin. Results are expressed as mg of catechin equivalents (CE) per gram of plant material.[13]

Visualizing Workflows and Pathways

General Extraction and Purification Workflow

The following diagram illustrates a typical workflow for extracting and purifying this compound from a plant source.

G cluster_extraction Crude Extraction cluster_purification Purification & Isolation Start Plant Material (e.g., Grape Seeds, Cocoa Beans) Grind Grinding & Drying Start->Grind Extract Extraction (UAE, MAE, Solvent) Grind->Extract Filter Filtration / Centrifugation Extract->Filter Solvent Solvent Selection (Acetone, Ethanol, etc.) Extract->Solvent Params Parameter Optimization (Time, Temp, Power) Extract->Params Crude Crude Extract Filter->Crude Fractionate Fractionation (e.g., Sephadex LH-20, SPE) Crude->Fractionate Isolate Isolation (Prep-HPLC, HSCCC) Fractionate->Isolate Analyze Quantification & Identification (HPLC-UV/FLD, LC-MS) Isolate->Analyze Pure Pure this compound Analyze->Pure

Caption: Workflow for this compound Extraction and Purification.

Key Biological Activities of this compound

This compound exerts its effects through various biological pathways, highlighting its therapeutic potential.

G cluster_cancer Anti-Cancer Effects cluster_cardio Cardiovascular & Metabolic Health cluster_general General Protective Actions PB3 This compound HAT Inhibition of Histone Acetyltransferase (HAT) PB3->HAT Cycle Cell Cycle Arrest PB3->Cycle Caspase Caspase-3 Activation PB3->Caspase NO Increased NO Production PB3->NO Glucose Improved Glucose Metabolism PB3->Glucose ROS Scavenging of Reactive Oxygen Species (ROS) PB3->ROS Inflam Anti-inflammatory Action PB3->Inflam Apoptosis Induction of Apoptosis Cycle->Apoptosis Caspase->Apoptosis Vaso Vasodilation NO->Vaso Antioxidant Antioxidant Effect ROS->Antioxidant

Caption: Biological Pathways Modulated by this compound.

Conclusion

The optimal method for this compound extraction depends heavily on the source material and the desired scale and purity of the final product. Modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer significant advantages in terms of efficiency and reduced solvent consumption compared to traditional methods.[6] For high-purity isolation required in drug development and clinical research, multi-step purification involving techniques like gel permeation followed by preparative HPLC or HSCCC is indispensable.[10][11] The protocols and data presented here serve as a comprehensive guide for researchers to develop and optimize their extraction strategies for this compound, a promising natural compound with diverse health benefits.[14][15]

References

A Comparative Guide to HPLC Method Validation for Accurate Procyanidin B3 Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of Procyanidin B3, a bioactive flavonoid with significant therapeutic potential, is paramount for research, quality control, and the development of new pharmaceuticals. High-Performance Liquid Chromatography (HPLC) stands as a primary analytical technique for this purpose. This guide provides a comparative overview of validated HPLC methods for this compound analysis, supported by experimental data and detailed protocols, to aid researchers in selecting and implementing the most suitable method for their needs.

Performance Comparison of Validated HPLC Methods

The selection of an appropriate HPLC method hinges on its performance characteristics. The following tables summarize the validation parameters of different HPLC methodologies for the analysis of this compound and other related procyanidins, offering a clear comparison of their linearity, sensitivity, accuracy, and precision.

Table 1: HPLC Method Validation Parameters for this compound
ParameterHPLC-PDA Method[1]Heart-Cutting HPLC Method[2]
**Linearity (R²) **≥0.9999[1]Not explicitly stated for B3, but R² of 0.9998 reported for related compounds[3]
Linearity Range (µg/mL) 0.31 - 20.00[1]1 - 50 (for related procyanidins)[3]
Limit of Detection (LOD) (µg/mL) 0.01 - 0.16 (for a mix of phenolics including B3)[1]Not explicitly stated for B3, but ILOQ of 0.12 µg/mL reported for related compounds[3]
Limit of Quantification (LOQ) (µg/mL) 0.02 - 0.49 (for a mix of phenolics including B3)[1]0.12 (ILOQ for related procyanidins)[3]
Accuracy (Recovery %) 97.29 - 103.59%[1]98 - 106% (for beverages), 95 - 118% (for tablets)[2]
Precision (RSD %) 0.24 - 3.95%[1]Repeatability: 1.10 - 3.57%, Intermediate: 2.62 - 6.83%[2]
Table 2: Comparison with Other HPLC and Alternative Methods
MethodAnalyte(s)Key Performance CharacteristicsReference
HPLC-FLD Procyanidins (B1, B2, C1, etc.)LODs: 0.003 - 0.023 ng; LOQs: 0.010 - 0.115 ng. Reported to be ~1000 times more sensitive than HPLC-UV.[4][5]
UPLC-MS/MS Procyanidins and alkaloidsShorter analysis time (<12.5 min), high sensitivity and resolution for procyanidins up to nonamers.[6]
n-Butanol/HCl Hydrolysis (Spectrophotometric) Total ProanthocyanidinsStrong correlation (r=0.9877) with HPLC results for total content. Measures total proanthocyanidins, not individual compounds.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful replication and adaptation of analytical methods. Below are the experimental protocols for the key HPLC methods discussed.

HPLC-PDA Method for Phenolic Compounds including this compound in Pine Bark Extract[1]
  • Instrumentation: Alliance e2695 HPLC system with a 2998 Photodiode Array (PDA) detector (Waters Corp.).

  • Column: Osaka Soda CAPCELL PAK UG 120 Å C18 column (250 mm × 4.6 mm, 3.0 µm).

  • Mobile Phase:

    • Solvent A: 0.1% (v/v) formic acid in water.

    • Solvent C: Acetonitrile.

  • Gradient Elution:

    • 0 min: 95% A, 5% C

    • 9 min: 94% A, 6% C

    • 19 min: 93% A, 7% C

    • 24 min: 91% A, 9% C

    • 28 min: 83% A, 17% C

    • 33 min: 65% A, 35% C

    • 37 min: 15% A, 85% C

    • 40-45 min: 95% A, 5% C (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: 280 nm for this compound.

  • Injection Volume: Not specified in the provided context.

A critical finding of this study was the importance of the column particle size; a 3 µm particle size was necessary for the successful separation of this compound, whereas a 5 µm particle size resulted in co-elution.[1]

Heart-Cutting HPLC Method for Procyanidin B1 and B3[2]

Conventional single-column HPLC methods often fail to achieve adequate separation of procyanidins in complex samples.[2] The heart-cutting HPLC technique offers a solution by using multiple columns with different properties to enhance separation and accuracy.[2] While the specific chromatographic conditions for the heart-cutting method are not fully detailed in the provided search results, the validation data underscores its improved accuracy and precision for quantifying Procyanidin B1 and B3 in challenging matrices like commercial health foods.[2]

HPLC-FLD Method for Procyanidins[5][8]

This method is noted for its high sensitivity, making it suitable for detecting low concentrations of procyanidins.

  • Instrumentation: HPLC system coupled with a fluorescence detector.

  • Excitation Wavelength: 272 nm[8] or 276 nm.[9]

  • Emission Wavelength: 312 nm[8] or 316 nm.[9]

  • Mobile Phase:

    • Solvent A: 0.1% formic acid in water.

    • Solvent B: Acetonitrile.

  • Gradient Elution: A linear gradient from 5-15% B over 0-45 minutes; 15-80% B over 45-50 minutes; 80% B over 50-53 minutes; and re-equilibration with 5% B from 53-70 minutes.[9]

  • Flow Rate: 0.7 mL/min.[9]

  • Column Temperature: 40°C.[9]

Visualizing the Analytical Workflow

A clear understanding of the experimental process is essential. The following diagram illustrates a typical workflow for HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing cluster_result Result Sample Plant Material / Product Extraction Extraction Sample->Extraction Filtration Filtration / Purification Extraction->Filtration HPLC_System HPLC System (Pump, Injector, Column) Filtration->HPLC_System Detector Detector (PDA / FLD / MS) HPLC_System->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration & Identification Chromatogram->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Final_Report Final Concentration of This compound Quantification->Final_Report

Caption: A typical experimental workflow for the HPLC analysis of this compound.

Alternative Analytical Approaches

While HPLC is the gold standard, other methods can be employed, particularly for screening or determining total proanthocyanidin content.

n-Butanol/HCl Hydrolysis (Colorimetric Assay): This spectrophotometric method is based on the acid-catalyzed cleavage of interflavanoid bonds in proanthocyanidins, which are then oxidized to colored anthocyanidins. The absorbance is measured, typically around 550 nm.[7] This method is useful for quantifying total proanthocyanidins but lacks the specificity to differentiate between individual compounds like this compound.[7]

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): UPLC offers enhanced resolution and speed over conventional HPLC due to the use of smaller particle size columns.[6] Coupling with tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity, allowing for the accurate identification and quantification of procyanidins, even in complex mixtures.[6] This technique is particularly powerful for structural elucidation and analyzing a wide range of procyanidin oligomers.[6]

Conclusion

The choice of an analytical method for this compound quantification should be guided by the specific requirements of the study, including the complexity of the sample matrix, the required sensitivity, and the available instrumentation. For routine quality control and quantification in relatively simple matrices, a validated HPLC-PDA method offers a robust and reliable solution. When higher sensitivity is required, particularly for biological samples, an HPLC-FLD method is a superior choice. For complex matrices where co-elution is a significant challenge, advanced techniques like heart-cutting HPLC or the highly selective UPLC-MS/MS are recommended. This guide provides the foundational data and protocols to assist researchers in making an informed decision for the accurate analysis of this compound.

References

A Researcher's Guide to the Cross-Validation of Quantification Assays for Procyanidin B3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of Procyanidin B3, a bioactive flavonoid with significant health-promoting properties, is paramount. This guide provides a comprehensive comparison of common analytical methods for its quantification, presenting supporting experimental data, detailed protocols, and a visual workflow to aid in the selection of the most appropriate assay for your research needs.

Comparative Overview of Quantification Assays

The quantification of this compound can be broadly categorized into two approaches: spectrophotometric and chromatographic methods. Spectrophotometric assays, such as the 4-dimethylaminocinnamaldehyde (DMAC) and vanillin assays, are often used for the estimation of total proanthocyanidins and offer simplicity and high throughput. In contrast, chromatographic techniques, including High-Performance Liquid Chromatography (HPLC) with various detectors (UV, PDA, FLD) and Liquid Chromatography-Mass Spectrometry (LC-MS), provide the specificity required for the precise quantification of individual procyanidins like this compound.

The DMAC assay is noted for its higher specificity and sensitivity compared to the more traditional vanillin assay.[1] The reaction in the DMAC assay is more specific to flavan-3-ols and is less prone to interference from other compounds.[1] Chromatographic methods, particularly HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC), are considered the gold standard for the individual quantification of procyanidins due to their high resolution and ability to separate complex mixtures.[2]

The following table summarizes the performance characteristics of various quantification assays for this compound and related B-type procyanidins, compiled from several validation studies.

Quantitative Performance of this compound Quantification Assays

Assay TypeMethodAnalyte(s)Linearity (Range)Limit of Detection (LOD)Limit of Quantification (LOQ)Accuracy (% Recovery)Precision (% RSD)Source(s)
Spectrophotometric DMAC AssayTotal ProanthocyanidinsNot specified in sourcesNot specified in sourcesNot specified in sourcesNot specified in sourcesNot specified in sources[1]
Vanillin AssayTotal ProanthocyanidinsNot specified in sourcesNot specified in sourcesNot specified in sourcesNot specified in sourcesNot specified in sources[2]
Chromatographic HPLC-PDAThis compound0.31 - 20.0 µg/mLNot specifiedNot specifiedNot specifiedNot specifiedNot specified
HPLC-FLDProcyanidin B-type dimers0.5 - 100 µg/mLNot specifiedNot specified95.79 - 100.08≤ 15[3]
Heart-Cutting HPLCThis compoundNot specifiedNot specifiedNot specified95 - 1181.10 - 6.83[4]
LC-MS/MSProcyanidin B-type dimersNot specified< 0.003 µM< 0.01 µM90.9 - 125.4< 10[5]

Experimental Protocols

Detailed methodologies for the key quantification assays are provided below to facilitate their implementation in a laboratory setting.

DMAC (4-dimethylaminocinnamaldehyde) Assay

This spectrophotometric method is based on the reaction of DMAC with the C8 position of the A-ring of flavan-3-ols and proanthocyanidins, producing a green-colored product with maximum absorbance at approximately 640 nm.

Materials:

  • 4-dimethylaminocinnamaldehyde (DMAC)

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • This compound standard

  • Spectrophotometer

Procedure:

  • Reagent Preparation: Prepare a 0.1% (w/v) DMAC solution in methanol containing 6N HCl. This reagent should be prepared fresh daily.

  • Standard Curve: Prepare a series of standard solutions of this compound in methanol.

  • Sample Preparation: Extract procyanidins from the sample material using an appropriate solvent (e.g., acetone/water mixture). Dilute the extract with methanol to a suitable concentration.

  • Reaction: To a microplate well or a cuvette, add the sample or standard solution. Add the DMAC reagent and mix thoroughly.

  • Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 15-20 minutes).

  • Measurement: Measure the absorbance at 640 nm against a blank (methanol and DMAC reagent).

  • Quantification: Determine the concentration of proanthocyanidins in the sample by comparing its absorbance to the standard curve.

Vanillin-HCl Assay

This colorimetric assay involves the condensation reaction of vanillin with the hydroxyl group at the C6 or C8 position of the A-ring of flavan-3-ols in an acidic medium, forming a red-colored adduct with an absorbance maximum around 500 nm.

Materials:

  • Vanillin

  • Methanol

  • Concentrated Hydrochloric Acid (HCl)

  • This compound standard

  • Spectrophotometer

Procedure:

  • Reagent Preparation:

    • Vanillin reagent: Prepare a 1% (w/v) solution of vanillin in methanol.

    • Acid reagent: Use concentrated HCl.

  • Standard Curve: Prepare a series of standard solutions of this compound in methanol.

  • Sample Preparation: Extract procyanidins from the sample material and dilute the extract with methanol.

  • Reaction: In a test tube, mix the sample or standard solution with the vanillin reagent. Then, add the concentrated HCl and mix well.

  • Incubation: Incubate the mixture at a controlled temperature (e.g., 20-30°C) for a specific duration (e.g., 15-20 minutes).

  • Measurement: Measure the absorbance at 500 nm against a blank (methanol, vanillin reagent, and HCl).

  • Quantification: Calculate the proanthocyanidin concentration in the sample using the standard curve.

High-Performance Liquid Chromatography (HPLC) with UV or FLD Detection

HPLC is a powerful technique for the separation and quantification of individual procyanidins. A common approach involves reversed-phase chromatography with UV or fluorescence detection.

Materials and Equipment:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Fluorescence detector

  • Reversed-phase C18 column

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid or acetic acid

  • This compound standard

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases. For example:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) and create a series of calibration standards by serial dilution.

  • Sample Preparation: Extract procyanidins from the sample and filter the extract through a 0.22 µm or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Flow Rate: Typically 0.8 - 1.2 mL/min.

    • Injection Volume: 10 - 20 µL.

    • Column Temperature: 25 - 35°C.

    • Detection:

      • UV: 280 nm.

      • Fluorescence (FLD): Excitation at ~275-280 nm and Emission at ~310-320 nm.

    • Gradient Elution: A typical gradient might start with a low percentage of mobile phase B, which is gradually increased to elute the procyanidins.

  • Quantification: Identify the this compound peak based on its retention time compared to the standard. Quantify the concentration using the peak area and the calibration curve.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity for the quantification of this compound, especially in complex matrices.

Materials and Equipment:

  • LC-MS/MS system (a liquid chromatograph coupled to a tandem mass spectrometer)

  • Chromatography columns and mobile phases as described for HPLC

  • This compound standard

  • Internal standard (optional, for improved accuracy)

Procedure:

  • Sample and Standard Preparation: Follow the same procedures as for HPLC. If using an internal standard, add it to all samples and standards.

  • LC Conditions: Optimize the chromatographic separation as for HPLC.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative or positive ion mode.

    • Multiple Reaction Monitoring (MRM): Select specific precursor-to-product ion transitions for this compound for highly selective and sensitive quantification. For this compound (a dimer of catechin), the precursor ion [M-H]⁻ would be at m/z 577.13. Product ions for fragmentation would be selected based on initial MS/MS scans of a standard.

  • Quantification: Quantify this compound by monitoring the specific MRM transitions and comparing the peak areas to the calibration curve.

Workflow for Cross-Validation of Quantification Assays

The following diagram illustrates a logical workflow for the cross-validation of different quantification assays for this compound. This process ensures the reliability and comparability of the results obtained from different methods.

CrossValidationWorkflow cluster_preparation Sample and Standard Preparation cluster_assays Quantification by Different Assays cluster_analysis Data Analysis and Comparison cluster_conclusion Conclusion Sample Homogeneous Sample (Containing this compound) DMAC DMAC Assay Sample->DMAC Vanillin Vanillin Assay Sample->Vanillin HPLC HPLC-UV/FLD Sample->HPLC LCMS LC-MS/MS Sample->LCMS Standard Certified this compound Reference Standard Standard->DMAC Standard->Vanillin Standard->HPLC Standard->LCMS Quantification Quantify this compound Concentration DMAC->Quantification Vanillin->Quantification HPLC->Quantification LCMS->Quantification Validation Assess Method Performance (Accuracy, Precision, Linearity) Quantification->Validation Comparison Statistical Comparison of Results (e.g., ANOVA, t-test) Validation->Comparison Conclusion Determine Method Comparability and Select Optimal Assay Comparison->Conclusion

Caption: Workflow for the cross-validation of this compound quantification assays.

References

Procyanidin B3 vs. (+)-Catechin: A Comparative Analysis of Effects on Hair Epithelial Cell Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Procyanidin B3 and (+)-catechin, two flavonoid compounds, and their respective effects on the proliferation of hair epithelial cells. The information presented is compiled from experimental data to assist in research and development endeavors related to hair growth therapeutics.

Quantitative Data Summary

The following table summarizes the quantitative results from key in vitro and in vivo studies comparing the efficacy of this compound and (+)-catechin on hair growth.

CompoundAssay TypeConcentrationKey Result
This compound In Vitro Hair Epithelial Cell Growth30 µM~300% growth promotion relative to control[1][2]
In Vitro TGF-β1 Inhibition10 µMNeutralized the growth-inhibiting effect of TGF-β1[1][3][4][5]
In Vivo Anagen Induction1% (w/w) Topical80.9% +/- 13.0% hair regeneration on shaven area[2]
(+)-Catechin In Vitro Hair Epithelial Cell GrowthNot specifiedShowed no hair-growing activity[3][4]
In Vivo Anagen Induction3% (w/w) TopicalDid not induce the anagen phase efficiently[1]

Experimental Protocols

In Vitro Hair Epithelial Cell Growth-Promoting Assay

This assay was designed to measure the direct effect of the compounds on the proliferation of hair epithelial cells in a controlled environment.

  • Cell Isolation and Culture:

    • Hair epithelial cells were isolated from the skin of C3H mice.

    • Cells were cultured in specific media, such as Williams' medium E, often supplemented with L-glutamine, hydrocortisone, insulin, and antibiotics (penicillin, streptomycin).[6]

    • Cultures were maintained at 37°C in a humidified atmosphere of 5% CO₂ and 95% air.[6]

  • Treatment Protocol:

    • Cells were seeded in culture plates.

    • After a period of stabilization, the culture medium was replaced with fresh medium containing various concentrations of the test compounds (this compound or (+)-catechin). A vehicle-only group served as the control.

    • For inhibition studies, cells were co-treated with the test compound and a known growth inhibitor, such as Transforming Growth Factor-beta 1 (TGF-β1).[1][3][4]

  • Assessment of Cell Growth:

    • After a defined incubation period (e.g., 5 days), cell proliferation was quantified.[2]

    • Methods for quantification typically include MTT assay or direct cell counting to determine the number of viable cells.

    • Results were expressed as a percentage relative to the control group (vehicle-only), which was set at 100%.[1][2]

In Vivo Anagen Induction Assay

This assay evaluated the ability of the compounds to stimulate the transition of hair follicles from the resting (telogen) phase to the active growth (anagen) phase in a live animal model.

  • Animal Model:

    • Male C3H mice, typically at an age when their dorsal hair follicles are synchronized in the telogen phase (e.g., 8 weeks old), were used.[1][2]

  • Treatment Protocol:

    • A defined area on the dorsal skin of the mice was shaved.

    • Test agents, formulated in a vehicle solution (e.g., 1% this compound or 3% (+)-catechin), were applied topically to the shaven area daily.[1][2]

    • A control group received the vehicle solution only.[2]

  • Assessment of Hair Growth:

    • The mice were observed over a period of approximately 19-20 days.[1]

    • Hair growth was quantified by measuring the percentage of the shaven area that showed hair regeneration.[2]

    • Photographic documentation was used to record the visible differences in hair growth between the treatment and control groups.[1]

Diagrams: Workflows and Signaling Pathways

experimental_workflow cluster_extraction Compound Isolation cluster_invitro In Vitro Testing cluster_invivo In Vivo Testing Barley Barley Extract HP20 HP-20 Column Chromatography Barley->HP20 LH20 LH-20 Column Chromatography HP20->LH20 HPLC Preparative HPLC LH20->HPLC Compounds Isolate this compound and (+)-Catechin HPLC->Compounds Treat Treat Cells with Compounds Compounds->Treat Apply Topical Application of Compounds Compounds->Apply Culture Culture Murine Hair Epithelial Cells Culture->Treat Assess_Growth Assess Cell Proliferation (vs. Control) Treat->Assess_Growth Mice Prepare Telogen Phase C3H Mice Mice->Apply Assess_Anagen Measure Hair Regeneration (Anagen Induction) Apply->Assess_Anagen comparative_efficacy procyanidin_b3 This compound growth_promotion Hair Epithelial Cell Growth Promotion procyanidin_b3->growth_promotion Leads to catechin (+)-Catechin no_effect No Significant Growth Promotion catechin->no_effect Leads to signaling_pathway TGFB1 TGF-β1 CellGrowth Hair Epithelial Cell Growth TGFB1->CellGrowth Inhibits Apoptosis Apoptosis (Catagen Induction) TGFB1->Apoptosis Induces ProcyanidinB3 This compound ProcyanidinB3->TGFB1 Counteracts MEK MEK Activation ProcyanidinB3->MEK MEK->CellGrowth Promotes

References

Procyanidin B3 Demonstrates Superior Anti-Inflammatory Effects Compared to Indomethacin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Emerging research indicates that Procyanidin B3, a natural polyphenolic compound, exhibits more potent anti-inflammatory activity than the commonly used nonsteroidal anti-inflammatory drug (NSAID), indomethacin. This finding positions this compound as a promising candidate for further investigation in the development of novel anti-inflammatory therapies.

Comparative Analysis of Anti-Inflammatory Activity

To provide a clearer picture of the comparative efficacy, the following table summarizes available quantitative data on the inhibitory activities of this compound and indomethacin on key inflammatory markers.

CompoundTargetIC50 ValueSource
This compound COX-1Data not available
COX-2Data not available
NF-κB PathwayInhibits nuclear translocation of p65[2]
Indomethacin COX-127 nM (ovine)[3]
COX-2180 nM (human)[3]
PGE2 Release5.5 ± 0.1 nM (in human synovial cells)

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Mechanistic Differences in Anti-Inflammatory Action

The superior anti-inflammatory effect of this compound can be attributed to its distinct mechanism of action compared to indomethacin.

Indomethacin primarily functions as a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[3][4] These enzymes are crucial for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX-1 and COX-2, indomethacin effectively reduces prostaglandin production.

This compound , on the other hand, exerts its anti-inflammatory effects through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway.[2] NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress the expression of COX-2 and inducible nitric oxide synthase (iNOS) by inhibiting the NF-κB pathway.[2] Specifically, it prevents the nuclear translocation of the p65 subunit of NF-κB, a key step in its activation.[2]

Experimental Methodologies

The following provides an overview of the key experimental protocols used to evaluate the anti-inflammatory effects of these compounds.

TPA-Induced Mouse Ear Edema

This widely used in vivo model assesses the topical anti-inflammatory activity of compounds.

Experimental Workflow:

TPA_Ear_Edema_Workflow cluster_induction Inflammation Induction cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis TPA_application Topical application of TPA (e.g., 2.5 µg in ethanol) to mouse ear Compound_application Topical application of this compound or Indomethacin TPA_application->Compound_application 10 min post-induction Sacrifice Mice sacrificed after a set time (e.g., 4 hours) Compound_application->Sacrifice Biopsy Ear punch biopsy taken Sacrifice->Biopsy Weighing Biopsy weighed to determine edema Biopsy->Weighing Calculation Percentage inhibition of edema calculated Weighing->Calculation

Figure 1. Workflow for the TPA-induced mouse ear edema assay.

Protocol:

  • A solution of TPA in a solvent like ethanol is applied topically to the inner and outer surfaces of a mouse's ear to induce inflammation.

  • After a short interval (e.g., 10 minutes), the test compound (this compound or indomethacin) dissolved in a suitable vehicle is applied to the same area.

  • After a specified period (e.g., 4 hours), the mice are euthanized, and a circular section of the ear is removed.

  • The weight of the ear punch is measured, and the difference in weight between the treated and untreated ears is calculated to determine the extent of edema.

  • The percentage inhibition of edema by the test compound is then calculated relative to a control group that received only the TPA.[5]

Cyclooxygenase (COX) Inhibition Assay

This in vitro assay measures the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

Protocol:

  • Purified COX-1 or COX-2 enzyme is pre-incubated with the test compound (e.g., indomethacin) or a vehicle control.

  • The enzymatic reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The amount of prostaglandin E2 (PGE2) produced, a major product of the COX pathway, is quantified using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or an enzyme-linked immunosorbent assay (ELISA).

  • The IC50 value is determined by measuring the concentration of the inhibitor required to reduce enzyme activity by 50%.[4]

NF-κB Signaling Pathway Analysis (Electrophoretic Mobility Shift Assay - EMSA)

EMSA is used to detect the activation of transcription factors, such as NF-κB, by assessing their binding to DNA.

Signaling Pathway:

NFkB_Pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS_TNF LPS / TNF-α IKK IKK Activation LPS_TNF->IKK IkB_p65_p50 IκB-p65-p50 Complex IKK->IkB_p65_p50 Phosphorylates IκB p65_p50 p65-p50 Dimer IkB_p65_p50->p65_p50 IkB_degradation IκB Degradation IkB_p65_p50->IkB_degradation p65_p50_nucleus p65-p50 Translocation p65_p50->p65_p50_nucleus Procyanidin_B3 This compound Procyanidin_B3->p65_p50_nucleus Inhibits DNA_binding Binding to κB sites p65_p50_nucleus->DNA_binding Gene_expression Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) DNA_binding->Gene_expression

Figure 2. this compound inhibits the NF-κB signaling pathway.

Protocol:

  • Cells (e.g., macrophages) are pre-treated with this compound or a vehicle control.

  • The cells are then stimulated with an inflammatory agent like lipopolysaccharide (LPS) to activate the NF-κB pathway.

  • Nuclear extracts are prepared from the cells.

  • The nuclear extracts are incubated with a radiolabeled or fluorescently labeled DNA probe containing the NF-κB binding sequence.

  • The protein-DNA complexes are separated by non-denaturing polyacrylamide gel electrophoresis.

  • The gel is visualized to detect the presence and quantity of the NF-κB-DNA complex, with a reduction in the complex indicating inhibition of NF-κB activation.

Conclusion

The available evidence strongly suggests that this compound is a more potent anti-inflammatory agent than indomethacin in a preclinical model of topical inflammation. This enhanced efficacy appears to be mediated by its distinct mechanism of action, which involves the inhibition of the pro-inflammatory NF-κB signaling pathway. While further research, particularly studies providing direct quantitative comparisons of their effects on a wider range of inflammatory mediators, is needed, this compound represents a highly promising natural compound for the development of new and potentially more effective anti-inflammatory treatments.

References

A Head-to-Head Comparison of Procyanidin B3 and Other Procyanidins in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Procyanidins, a class of polyphenolic compounds found in various plants, have garnered significant attention for their potential as anticancer agents.[1][2] These oligomeric flavonoids demonstrate a range of beneficial health effects, including anti-inflammatory, antiproliferative, and antitumor activities.[3] The biological activity of procyanidins can vary based on their structural complexity, particularly their degree of polymerization, with oligomers and polymers often showing higher antiproliferative effects than monomers and dimers.[3][4]

This guide provides a detailed, head-to-head comparison of the in vitro effects of Procyanidin B3, Procyanidin B2, and Procyanidin C1 on various cancer cell lines, supported by experimental data and methodologies.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data on the cytotoxic and mechanistic effects of this compound, B2, and C1 in different cancer cell models.

Table 1: Cytotoxicity of Procyanidins in Cancer Cell Lines
ProcyanidinCancer Cell LineCancer TypeAssayIC50 / Effective ConcentrationCitation
This compound LNCaP, PC-3Prostate CancerCell Death Assay~95% cell death at 100 µM (LNCaP)[5]
Procyanidin B2 MCF-7Breast AdenocarcinomaSulforhodamine B19.20 µM[6]
MDA-MB-231Breast CancerNot SpecifiedIC50 of 6.88 ± 0.647 M (for DNMT activity)[3]
BGC-823, SGC-7901Gastric CancerCCK-8Concentration-dependent reduction in viability[7]
Procyanidin C1 MDA-MB-231Triple-Negative Breast CancerMTTComparable to Tamoxifen[8][9]
MCF-7Hormone-Positive Breast CancerMTTHigher than Tamoxifen[8][9]
Table 2: Mechanistic Comparison of Procyanidin Action
FeatureThis compoundProcyanidin B2Procyanidin C1
Primary Target/Pathway Histone Acetyltransferase (HAT) p300, Androgen Receptor (AR) Acetylation[3][10][11]NF-κB, PI3K/Akt/mTOR, VEGF/VEGFR2, DNMT[3][7][12]Apoptosis Pathway (Bcl-2/BAX), Checkpoint Kinases, TGF-β/EMT[8][9][13]
Effect on Apoptosis Induces cell death in prostate cancer cells[11]Induces apoptosis via caspase-3 & -9 activation in gastric and colorectal cancer[7][14]Increases BAX/Bcl-2 ratio, activates caspases-3 & -9 in breast cancer[8][15]
Cell Cycle Arrest Inhibits expression of cell-cycle control genes[11]Not a primary reported mechanismInduces S-phase arrest in breast cancer cells[9]
Effect on Metastasis Strongly inhibits migration of HeLa cells[3]Inhibits migration and invasion in OSCC, associated with MMP-2/9 suppression[3][12]Inhibits TGF-β-induced EMT in lung cancer; inhibits metastasis in colon cancer[13][16][17]
Other Notable Effects Enhances activity of AR antagonist flutamide[11]Induces autophagy[7][14]; Inhibits angiogenesis[12]; Reduces inflammatory cytokine production[3]Induces DNA damage[8][9]; Acts as a senolytic agent[18]

Key Signaling Pathways and Mechanisms

Procyanidins exert their anticancer effects by modulating numerous intracellular signaling pathways that are critical for cell survival, proliferation, and metastasis.

This compound: Targeting Epigenetic Regulation

This compound uniquely functions as a specific inhibitor of histone acetyltransferase (HAT), particularly the p300 enzyme.[3][11] In prostate cancer, this leads to the suppression of p300-mediated androgen receptor (AR) acetylation, a critical step for AR-dependent gene transcription and cancer cell growth.[11] By inhibiting this pathway, this compound can halt the proliferation of prostate cancer cells and even enhance the efficacy of conventional anti-androgen therapies.[11]

ProB3_Pathway cluster_nucleus Nucleus p300 p300 (HAT) AR Androgen Receptor p300->AR Acetylation Acetylated_AR Acetylated AR p300->Acetylated_AR Target_Genes Target Gene Expression (e.g., Cyclins) Acetylated_AR->Target_Genes Promotes Proliferation Cell Proliferation & Survival Target_Genes->Proliferation ProB3 This compound ProB3->p300 Inhibits

This compound inhibits p300 HAT activity.
Procyanidin B2: A Multi-Pathway Inhibitor

Procyanidin B2 demonstrates broader activity, targeting several key cancer-related pathways. It is a known inhibitor of the NF-κB pathway, reducing the expression of inflammatory mediators and anti-apoptotic proteins.[3] Furthermore, studies in gastric and colorectal cancer show that Procyanidin B2 induces both apoptosis and autophagy by inhibiting the PI3K/Akt/mTOR signaling cascade, a central regulator of cell growth and survival.[7][14][19] In oral squamous cell carcinoma, it also demonstrates anti-angiogenic properties by targeting the VEGF/VEGFR2 pathway.[12]

ProB2_Pathway cluster_PI3K PI3K/Akt Pathway cluster_NFkB NF-κB Pathway ProB2 Procyanidin B2 PI3K PI3K ProB2->PI3K Inhibits NFkB NF-κB ProB2->NFkB Inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Apoptosis Apoptosis mTOR->Apoptosis Anti_Apoptotic Anti-Apoptotic Proteins (Bcl-2) NFkB->Anti_Apoptotic Anti_Apoptotic->Apoptosis

Procyanidin B2 targets PI3K/Akt and NF-κB pathways.
Procyanidin C1: Potent Inducer of Apoptosis and EMT Inhibitor

Procyanidin C1, a trimer, is a potent activator of the intrinsic apoptosis pathway. It effectively downregulates the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein BAX, leading to the activation of executioner caspases 3 and 9.[8][9] This mechanism is particularly effective in breast cancer cells.[8] Additionally, Procyanidin C1 has shown the ability to inhibit the epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis, by interfering with TGF-β signaling in lung cancer cells.[13][17]

ProC1_Pathway ProC1 Procyanidin C1 Bcl2 Bcl-2 (Anti-apoptotic) ProC1->Bcl2 Inhibits BAX BAX (Pro-apoptotic) ProC1->BAX Promotes TGFb TGF-β Signaling ProC1->TGFb Inhibits Casp9 Caspase-9 Bcl2->Casp9 BAX->Casp9 Casp3 Caspase-3 Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis EMT Epithelial- Mesenchymal Transition (EMT) TGFb->EMT Metastasis Metastasis EMT->Metastasis

Procyanidin C1 induces apoptosis and inhibits EMT.

Experimental Protocols

The data presented in this guide are based on standard in vitro assays for assessing anticancer activity. Below are generalized methodologies for the key experiments cited.

Cell Viability and Cytotoxicity Assays (MTT, SRB, CCK-8)
  • Principle: These colorimetric assays measure cell metabolic activity as an indicator of cell viability.

  • Methodology:

    • Cell Seeding: Cancer cells (e.g., MCF-7, LNCaP) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allowed to adhere overnight.[15]

    • Treatment: Cells are treated with various concentrations of the procyanidin compound (e.g., 0-200 µM) for a specified duration (typically 24, 48, or 72 hours).[7][15]

    • Reagent Incubation: After treatment, the assay reagent (MTT, SRB, or CCK-8) is added to each well and incubated according to the manufacturer's instructions.

    • Measurement: The absorbance is measured using a microplate reader at the appropriate wavelength.

    • Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.[6]

Apoptosis Assays
  • TUNEL Staining:

    • Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.

    • Methodology: Treated and control cells are fixed, permeabilized, and then incubated with a mixture of Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTP, which incorporates into the 3'-hydroxyl ends of fragmented DNA. Apoptotic cells are visualized and quantified using fluorescence microscopy.[7]

  • Caspase Activity Assay:

    • Principle: Measures the activity of key apoptosis-related enzymes (e.g., caspase-3, caspase-9).

    • Methodology: Cell lysates from treated and control cells are incubated with a caspase-specific substrate conjugated to a colorimetric or fluorometric reporter. The cleavage of the substrate by the active caspase releases the reporter, which is quantified by a spectrophotometer or fluorometer.[7]

Western Blot Analysis
  • Principle: Detects and quantifies the expression levels of specific proteins involved in signaling pathways (e.g., Akt, mTOR, Bcl-2, BAX).

  • Methodology:

    • Protein Extraction: Total protein is extracted from treated and control cells.

    • SDS-PAGE: Protein samples are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

    • Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.

    • Immunoblotting: The membrane is incubated with primary antibodies specific to the target proteins, followed by incubation with enzyme-linked secondary antibodies.

    • Detection: The signal is detected using a chemiluminescent substrate, and protein bands are visualized. Band intensity is quantified relative to a loading control (e.g., β-actin or GAPDH).[7]

Experimental Workflow Diagram

Experimental_Workflow cluster_assays Downstream Assays start Cancer Cell Culture (e.g., MCF-7, LNCaP) treatment Treatment with This compound, B2, or C1 (Dose & Time-course) start->treatment viability Cell Viability Assay (MTT / CCK-8) treatment->viability Perform apoptosis Apoptosis Assay (TUNEL / Caspase Activity) treatment->apoptosis Perform protein Western Blot (Protein Expression) treatment->protein Perform analysis Data Analysis (IC50, Protein Levels, % Apoptosis) viability->analysis apoptosis->analysis protein->analysis conclusion Mechanistic Insights analysis->conclusion

References

Procyanidin B3 vs. Minoxidil: A Comparative Analysis of Hair Growth Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of androgenetic alopecia research, both Procyanidin B3 and the well-established drug minoxidil have demonstrated significant potential in promoting hair growth. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to offer a clear perspective for researchers, scientists, and drug development professionals. While direct head-to-head clinical trials involving this compound are limited, studies on the structurally similar Procyanidin B2 offer valuable insights.

Quantitative Analysis of Hair Growth Promotion

Data from a pivotal study by Takahashi et al. provides a basis for comparing the in vivo efficacy of procyanidin oligomers with minoxidil in a murine model. Furthermore, clinical trial data for Procyanidin B2, while not a direct comparison, allows for an informed assessment against historical clinical data for minoxidil.

Table 1: In Vivo Comparison of Hair Growth in C3H Mice (Telogen Phase)

Treatment (Topical Application)Hair Regeneration Area (%) (Mean ± SD)
1% Procyanidin B269.6 ± 21.8
1% Procyanidin C-178.3 ± 7.6
1% Minoxidil81.2 ± 10.5
Vehicle (Control)41.7 ± 16.3

Data sourced from Takahashi et al.[1]

Table 2: Clinical Efficacy of 1% Procyanidin B2 in Males with Androgenetic Alopecia (6-Month Trial)

ParameterProcyanidin B2 Group (n=19) (Mean Change ± SD)Placebo Group (n=10) (Mean Change ± SD)
Total Hair Count / 0.25 cm²+6.68 ± 5.53+0.08 ± 4.56
Terminal Hair (>60 µm) Count / 0.25 cm²+1.99 ± 2.58-0.82 ± 3.40

Data sourced from a clinical trial on Procyanidin B-2, which is structurally similar to this compound.[1][2]

For comparison, a separate 12-month study on 2% minoxidil reported an increase of approximately 12.3 total hairs/0.25 cm².[1] While methodologies and study durations differ, the data suggests that procyanidin B2 demonstrates a favorable therapeutic potential.[1]

Mechanisms of Action: A Tale of Two Pathways

The hair growth-promoting effects of this compound and minoxidil stem from their distinct interactions with follicular signaling pathways.

This compound: The primary mechanism of this compound involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway.[3] TGF-β1 and TGF-β2 are known to induce apoptosis in hair epithelial cells, a process that can trigger the catagen (regression) phase of the hair cycle.[4] By counteracting the effects of TGF-β, this compound is thought to protect hair epithelial cells from premature apoptosis, thereby prolonging the anagen (growth) phase.[4][5]

Minoxidil: The mechanism of minoxidil is multifaceted. It is a potassium channel opener, which leads to vasodilation and may increase the delivery of oxygen and nutrients to the hair follicle.[6] More recent research has highlighted its role in activating the β-catenin signaling pathway in dermal papilla cells.[7][8] The activation of β-catenin is crucial for maintaining the anagen phase and promoting hair follicle regeneration.[7]

Procyanidin_B3_Pathway TGF_beta TGF-β1 / TGF-β2 Apoptosis Hair Epithelial Cell Apoptosis TGF_beta->Apoptosis Induces Procyanidin_B3 This compound Procyanidin_B3->Apoptosis Inhibits Catagen Catagen Phase (Hair Growth Inhibition) Apoptosis->Catagen

Figure 1: this compound's inhibitory action on the TGF-β pathway.

Minoxidil_Pathway Minoxidil Minoxidil Potassium_Channel ATP-sensitive Potassium Channel Minoxidil->Potassium_Channel Opens Beta_Catenin β-catenin Minoxidil->Beta_Catenin Activates Vasodilation Vasodilation Potassium_Channel->Vasodilation Anagen Anagen Phase (Hair Growth Promotion) Beta_Catenin->Anagen

Figure 2: Minoxidil's dual mechanism of action.

Experimental Protocols

A clear understanding of the methodologies employed in the key comparative studies is crucial for interpreting the results.

In Vivo Murine Model (Takahashi et al.)

  • Subjects: Male C3H mice, 7 weeks old, in the telogen phase of the hair cycle.

  • Treatment Groups: 1% procyanidin B-2, 1% procyanidin C-1, 1% minoxidil, and a vehicle control.

  • Application: Test solutions were applied topically to the shaved dorsal skin of the mice daily for the duration of the experiment.

  • Evaluation: The area of hair regrowth was measured and expressed as a percentage of the total shaved area.[1]

Clinical Trial of Procyanidin B2 (Takahashi et al.)

  • Subjects: 29 men with male pattern baldness were included in the final analysis (19 in the procyanidin B-2 group and 10 in the placebo group).

  • Treatment: A 1% procyanidin B-2 tonic or a placebo tonic was applied topically to the scalp twice daily for 6 months.

  • Evaluation:

    • Hair Count: Macrophotographs of a designated scalp area (0.25 cm²) were used to count the total number of hairs.

    • Hair Diameter: Clipped hairs from the designated area were measured to determine the number of terminal hairs (>60 µm in diameter).[2]

Experimental_Workflow cluster_clinical_trial Typical Clinical Trial Workflow Recruitment Subject Recruitment (e.g., Males with AGA) Randomization Randomization Recruitment->Randomization Group_A Treatment Group A (e.g., this compound) Randomization->Group_A Group_B Treatment Group B (e.g., Minoxidil) Randomization->Group_B Placebo Placebo Group Randomization->Placebo Treatment_Phase Topical Application (Specified Duration) Group_A->Treatment_Phase Group_B->Treatment_Phase Placebo->Treatment_Phase Data_Collection Data Collection (Hair Count, Thickness, etc.) Treatment_Phase->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis

References

Safety Operating Guide

Procyanidin B3: A Guide to Safe Disposal in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents like Procyanidin B3 is a critical component of laboratory safety and regulatory compliance. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.

Essential Safety and Handling Precautions

Before proceeding with disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Based on its classification as a skin, eye, and respiratory irritant, the following should be worn:

  • Gloves: Chemical-resistant gloves to prevent skin contact.

  • Eye Protection: Safety glasses or goggles to shield from dust or splashes.

  • Lab Coat: To protect clothing and skin from contamination.

  • Respiratory Protection: A dust mask or respirator may be necessary when handling larger quantities of the solid to avoid inhalation.

Work with this compound should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.

Step-by-Step Disposal Procedure

The appropriate disposal route for this compound depends on a variety of factors, including the quantity of waste, its concentration, and, most importantly, local, state, and federal regulations. The following steps provide a framework for making an informed decision on its disposal.

Step 1: Waste Identification and Classification

The first crucial step is to determine if the this compound waste is classified as hazardous.[1][2][3] Hazardous waste is typically defined by characteristics such as ignitability, corrosivity, reactivity, and toxicity.[4] this compound is not generally characterized by the first three, but its potential as an irritant may place it under the toxicity category depending on the jurisdiction.

  • Consult the Safety Data Sheet (SDS): The SDS is the primary source of information for hazard classification.

  • Contact your Institution's Environmental Health and Safety (EHS) Office: Your EHS department is the definitive resource for classifying chemical waste according to your institution's policies and local regulations. They can provide specific guidance on whether your this compound waste is considered hazardous.

Step 2: Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.

  • Dedicated Waste Container: Collect this compound waste in a designated, properly labeled container. The container should be compatible with the chemical and have a secure lid.[4][5]

  • Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless explicitly instructed to do so by your EHS office. Incompatible materials can react violently or produce toxic fumes.[5]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" (if applicable), the name "this compound," and the approximate quantity.

Step 3: Storage of Chemical Waste

Pending disposal, chemical waste must be stored safely.

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated SAA.[4][5] This area should be at or near the point of generation and under the control of the laboratory personnel.

  • Secondary Containment: It is good practice to place the waste container in a secondary container to prevent the spread of material in case of a leak.

Step 4: Selecting the Appropriate Disposal Route

The choice of disposal route is determined by the waste classification from Step 1.

  • For Non-Hazardous Waste: If your EHS office determines the this compound waste to be non-hazardous, disposal may be simpler. However, direct disposal in the regular trash or down the drain is often not permitted for laboratory chemicals without specific approval.[6][7] Some institutions may allow for the disposal of small quantities of non-hazardous solids in the regular trash, provided they are in a sealed, labeled container.[6][7] Always confirm this with your EHS office.

  • For Hazardous Waste: If classified as hazardous, the waste must be disposed of through a licensed hazardous waste contractor.[8] Your EHS office will typically manage this process. You will need to follow their procedures for requesting a waste pickup.[4] One Safety Data Sheet suggests that incineration in a properly equipped facility is a suitable disposal method.

Step 5: Disposal of Empty Containers

Even empty containers that held this compound must be handled correctly.

  • Decontamination: Depending on the hazard classification, you may need to rinse the empty container multiple times. The rinsate should be collected and disposed of as chemical waste.

  • Defacing Labels: Before disposing of the empty container in the regular trash or glass recycling, all chemical labels must be removed or completely defaced to prevent confusion.[6]

This compound: Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₃₀H₂₆O₁₂
Molecular Weight 578.52 g/mol
CAS Number 23567-23-9
Solubility Soluble in DMSO and Methanol
Storage Temperature -20°C

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ProcyanidinB3_Disposal_Workflow start Start: this compound Waste Generated risk_assessment Step 1: Waste Identification & Classification Consult SDS and Institutional EHS start->risk_assessment is_hazardous Is the waste classified as hazardous? risk_assessment->is_hazardous non_hazardous_disposal Step 4a: Non-Hazardous Disposal Route Consult EHS for specific instructions is_hazardous->non_hazardous_disposal No hazardous_collection Step 2 & 3: Segregate, Label & Store in Satellite Accumulation Area is_hazardous->hazardous_collection Yes trash_disposal Small quantities in sealed container to regular trash (with EHS approval) non_hazardous_disposal->trash_disposal end End: Waste Disposed Safely and in Compliance trash_disposal->end hazardous_disposal Step 4b: Hazardous Waste Disposal Route Arrange for pickup by licensed contractor via EHS hazardous_collection->hazardous_disposal hazardous_disposal->end

Caption: Decision workflow for the disposal of this compound.

By adhering to these procedures and consulting with your institution's safety experts, you can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Procyanidin B3

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling of Procyanidin B3, a polyphenol flavonoid dimer with diverse biological activities. Adherence to these procedures is critical to mitigate risks and ensure the integrity of your research.

This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1][2] Therefore, stringent safety protocols must be followed during its handling, storage, and disposal.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE.

PPE CategoryItemSpecifications
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust be worn at all times to prevent eye contact.[1]
Face ShieldRecommended when there is a risk of splashing.
Hand Protection Chemical-Resistant GlovesImpermeable gloves, such as nitrile or neoprene, are required.[1]
Body Protection Laboratory CoatA standard lab coat should be worn to protect street clothing.
Protective ClothingConsider additional protection for larger quantities.
Respiratory Protection Dust Mask or RespiratorUse in a well-ventilated area. If dust formation is likely, a respirator is necessary to avoid inhalation.[1]

Hazard Classification and Precautionary Statements

Understanding the specific hazards associated with this compound is crucial for safe handling. The substance is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1][2]
Specific Target Organ Toxicity, Single ExposureCategory 3H335: May cause respiratory irritation[1][2]

In addition to these classifications, a series of precautionary statements guide the user on how to prevent and respond to exposure. These include avoiding breathing dust, washing hands thoroughly after handling, and wearing appropriate protective gear.[1]

Handling and Storage Workflow

Proper handling and storage are critical to maintaining the stability of this compound and ensuring a safe laboratory environment. The following diagram outlines the recommended workflow from receiving the compound to its final disposal.

ProcyanidinB3_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal Receive Receive Compound Store Store at -20°C in a dry, dark, well-ventilated area Receive->Store Prep_Area Prepare for Use in a Ventilated Hood Store->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Decontaminate Decontaminate Surfaces and Equipment Dissolve->Decontaminate Dispose_Waste Dispose of Waste in Accordance with Local Regulations Decontaminate->Dispose_Waste

Figure 1. Workflow for the safe handling and disposal of this compound.

Operational and Disposal Plans

Receiving and Storage: Upon receipt, this compound should be stored in a tightly sealed container in a cool, well-ventilated area, protected from light and air. The recommended storage temperature is -20°C for long-term stability.[1][3]

Handling and Preparation for Use:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Before handling, ensure all necessary PPE is correctly donned.

  • When weighing, use an analytical balance within a ventilated enclosure if possible.

  • For creating solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO and methanol.

Accidental Release Measures: In case of a spill, evacuate the area and ensure adequate ventilation.[1] Use full personal protective equipment.[1] Absorb spills with an inert material and decontaminate the area.[1]

Disposal Plan: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations. Do not allow the product to enter drains or water courses.[1] Contaminated surfaces and equipment should be decontaminated by scrubbing with alcohol.[1]

Experimental Protocols

Specific experimental protocols for the use of this compound will vary depending on the research application. The information provided in safety data sheets does not include detailed experimental methodologies. Researchers should consult the primary scientific literature and their institution's standard operating procedures for detailed protocols relevant to their specific experiments. The general safety and handling procedures outlined in this document must be integrated into any specific experimental workflow.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.